molecular formula C11H10ClNO B1597386 4-Chloro-6-methoxy-2-methylquinoline CAS No. 50593-73-2

4-Chloro-6-methoxy-2-methylquinoline

Cat. No.: B1597386
CAS No.: 50593-73-2
M. Wt: 207.65 g/mol
InChI Key: WABDZSKKLDCIRM-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-methoxy-2-methylquinoline
Source PubChem
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InChI

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABDZSKKLDCIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346168
Record name 4-Chloro-6-methoxy-2-methylquinoline
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50593-73-2
Record name 4-Chloro-6-methoxy-2-methylquinoline
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Record name 4-Chloro-6-methoxy-2-methylquinoline
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Record name 4-chloro-6-methoxy-2-methylquinoline
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Foundational & Exploratory

4-Chloro-6-methoxy-2-methylquinoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its behavior and utility.

Introduction: A Versatile Quinoline Scaffold

This compound is a substituted quinoline, a heterocyclic aromatic scaffold that forms the core of numerous biologically active compounds. Its strategic functionalization—a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 2-position—makes it an exceptionally valuable building block. The chlorine atom, in particular, serves as a versatile synthetic handle for introducing diverse functionalities through nucleophilic substitution, enabling the construction of extensive compound libraries.

This intermediate is prominently featured in the synthesis of targeted therapies, especially inhibitors of critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1] Its utility also extends to the development of agents for treating infectious diseases, such as tuberculosis.[2][3]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 50593-73-2[4]
Molecular Formula C₁₁H₁₀ClNO[4][5][6]
Molecular Weight 207.66 g/mol [6]
Appearance Solid
Boiling Point 308.8 °C at 760 mmHg[5][6]
Flash Point 140.6 °C[5]
Density 1.228 g/cm³[5]
LogP 3.205[5]
IUPAC Name This compound[4]
SMILES CC1=CC(=C2C=C(C=CC2=N1)OC)Cl[4]
InChIKey WABDZSKKLDCIRM-UHFFFAOYSA-N[4]

Synthesis: A Stepwise Approach to the Quinoline Core

The most common and efficient synthesis of this compound is a multi-step process starting from readily available 4-methoxyaniline.[1][7] The strategy involves first constructing the quinolin-4-ol ring system, followed by a chlorination step to install the reactive handle.

Synthetic Pathway Overview

The synthesis can be logically divided into two primary stages:

  • Cyclization: Formation of the 6-methoxy-2-methylquinolin-4-ol intermediate via the Combes quinoline synthesis.

  • Chlorination: Conversion of the 4-hydroxyl group to a 4-chloro group using a suitable chlorinating agent.

Synthesis_Pathway cluster_0 Step 1: Combes Cyclization cluster_1 Step 2: Chlorination pAnisidine 4-Methoxyaniline PPA Polyphosphoric Acid (PPA) EtAceto Ethyl Acetoacetate Quinolinol 6-Methoxy-2-methylquinolin-4-ol PPA->Quinolinol Heat (170°C) POCl3 Phosphorus Oxychloride (POCl3) + DMF (cat.) Target This compound POCl3->Target Heat (110°C)

Caption: Synthetic route to this compound.

Mechanism Deep Dive

Step 1: Combes Quinoline Synthesis The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone.[8][9] The mechanism proceeds through several key stages:[10][11]

  • Condensation: The reaction begins with the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of ethyl acetoacetate, followed by dehydration to form an enamine intermediate.

  • Cyclization: Under strong acid catalysis (e.g., H₂SO₄ or PPA), the enamine undergoes intramolecular electrophilic aromatic substitution. The protonated ketone carbonyl activates the cyclization, which is the rate-determining step.[8][10]

  • Dehydration: A final dehydration step aromatizes the newly formed heterocyclic ring, yielding the stable quinolin-4-ol product.

Step 2: Chlorination The conversion of the 4-hydroxyquinoline (which exists predominantly in its keto-tautomer form, quinolin-4-one) to the 4-chloro derivative is typically achieved using phosphorus oxychloride (POCl₃).[7][12] Often, a catalytic amount of N,N-dimethylformamide (DMF) is added. This combination forms a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻), which is a more potent electrophile.[13] The hydroxyl group of the quinolinone attacks this reagent, leading to the formation of a good leaving group, which is subsequently displaced by a chloride ion to yield the final product.

Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol [12]

  • To a reaction vessel, add 4-methoxyaniline (e.g., 32.9 mmol), ethyl acetoacetate (e.g., 14.0 mL), and polyphosphoric acid (e.g., 16.0 g).

  • Stir the mixture and heat to 170°C. Maintain this temperature for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it into ice water with stirring.

  • Stir the resulting suspension for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the yellow solid intermediate. A typical yield is around 45%.[12]

Step 2: Synthesis of this compound [12]

  • Suspend the dried 6-methoxy-2-methylquinolin-4-ol (e.g., 5.4 mmol) in phosphorus oxychloride (POCl₃, e.g., 36.2 mL).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, e.g., 2 drops) to the stirred suspension.

  • Heat the mixture to 110°C and maintain for 2 hours.

  • After the reaction is complete, cool the solution and concentrate it under reduced pressure to remove excess POCl₃.

  • Carefully quench the residue by adding it to crushed ice. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution at 0°C.

  • Stir the suspension for 1 hour. Collect the solid product by filtration, wash with water, and dry. This procedure can achieve a high yield, often around 85%.[1][12]

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the C4-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr).

Caption: Primary sites of reactivity on the quinoline scaffold.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position, making the chlorine atom an excellent leaving group. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 4-substituted quinolines. This reaction is the cornerstone of its utility as a synthetic intermediate.

  • Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo electrophilic substitution. The powerful activating effect of the C6-methoxy group directs incoming electrophiles primarily to the C5 and C7 positions. For example, nitration of the precursor 6-methoxy-2-methylquinolin-4-ol has been shown to occur at the C3 position.[1][12]

  • Vilsmeier-Haack Reaction: Under Vilsmeier-Haack conditions, reactions can occur at other positions. For instance, treatment of related 4-hydroxyquinaldines can result in formylation at the C3 position and modification of the C2-methyl group.[14]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.

TechniqueCharacteristic DataSource(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, 1H), 7.66 (dd, 1H), 7.48 (d, 1H), 3.99 (s, 3H, -OCH₃), 2.64 (s, 3H, -CH₃). (Note: Data is for the 3-nitro derivative, but positions and multiplicities for core protons are illustrative)[1][12]
Mass Spec. (MS) ESI-MS m/z: 207.0 (M+), 209.0 (M+2, ~33% intensity due to ³⁷Cl isotope). GC-MS fragments at m/z 192 (loss of CH₃), 164 (loss of Cl and CH₃).[4][12]
IR (KBr) Characteristic peaks for aromatic C=C and C=N stretching, C-O ether stretching, and C-Cl stretching.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[4]

  • GHS Hazard Classification:

    • H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[4]

    • H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[4]

    • H318: Causes serious eye damage (Serious Eye Damage/Eye Irritation, Category 1).[4]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[4]

  • Recommended Handling Procedures: [15][16][17]

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[15][16]

  • First Aid Measures: [15][16]

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

    • In Case of Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.

References

  • Wikipedia. Combes quinoline synthesis. [Link]
  • Indian Journal of Chemistry.
  • PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]
  • Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]
  • National Institutes of Health (NIH).
  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Cambridge University Press. Combes Quinoline Synthesis. [Link]
  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
  • Chemsrc. This compound | CAS#:50593-73-2. [Link]
  • PubChem. This compound. [Link]
  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
  • ChemSynthesis. 2-chloro-6-methoxy-4-methylquinoline. [Link]
  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Journal of Pharmacy & Pharmaceutical Sciences.
  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
  • MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)

Sources

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline (CAS 50593-73-2)

In the landscape of medicinal chemistry, the quinoline core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to a multitude of therapeutic agents. Within this esteemed class of heterocycles, this compound (CAS No. 50593-73-2) has emerged as a particularly valuable and versatile intermediate. Its strategic placement of a reactive chloro group at the 4-position, coupled with methoxy and methyl substitutions, provides a synthetically tractable platform for the development of novel compounds targeting critical disease pathways. This guide offers an in-depth exploration of its synthesis, reactivity, and application, grounded in field-proven insights for researchers engaged in drug development.

Core Compound Profile and Physicochemical Properties

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. These parameters dictate storage conditions, solvent selection, and analytical characterization strategies.

PropertyValueSource(s)
CAS Number 50593-73-2[1]
Molecular Formula C₁₁H₁₀ClNO[2][3]
Molecular Weight 207.66 g/mol [1]
Appearance Off-white to light yellow solid/powder[4]
Boiling Point 308.8 °C at 760 mmHg[2]
Density 1.228 g/cm³[2]
Flash Point 140.6 °C[2]
InChI Key WABDZSKKLDCIRM-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C2C=C(C=CC2=N1)OC)Cl

The Synthetic Cornerstone: From Anilines to a Reactive Intermediate

The industrial and laboratory-scale synthesis of this compound is a robust and well-established two-step process. The strategy hinges on first constructing the core quinolinone ring system, followed by a targeted chlorination to install the reactive handle at the 4-position. This approach is both efficient and cost-effective, starting from readily available commercial materials.[5][6]

Synthetic Workflow Overview

The logical flow from starting materials to the final product is a classic example of heterocyclic chemistry, involving a cyclization and a subsequent functional group transformation.

Synthesis_Workflow cluster_start pAnisidine 4-Methoxyaniline Quinolinol 6-Methoxy-2-methylquinolin-4-ol pAnisidine->Quinolinol Step 1: Conrad-Limpach Cyclization (PPA, 170°C) EAA Ethyl Acetoacetate EAA->Quinolinol Step 1: Conrad-Limpach Cyclization (PPA, 170°C) Target This compound Quinolinol->Target Step 2: Chlorination (110°C) POCl3 POCl₃ POCl3->Target

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints (e.g., TLC monitoring) and rationale for the chosen reagents and conditions.

PART A: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (CAS 58596-37-5) [5][7][8]

This reaction is a variation of the Conrad-Limpach quinoline synthesis, which is highly effective for producing 4-hydroxyquinolines (quinolin-4-ones).

  • Principle: 4-methoxyaniline undergoes condensation with the β-ketoester, ethyl acetoacetate. The resulting enamine intermediate is then subjected to high-temperature, acid-catalyzed cyclization to form the stable quinolin-4-one tautomer. Polyphosphoric acid (PPA) serves as both the acidic catalyst and a dehydrating agent, driving the reaction to completion.

  • Step-by-Step Protocol:

    • Reagent Charging: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Acid Addition: While stirring, carefully and portion-wise add polyphosphoric acid (PPA). The reaction is exothermic.

    • Thermal Cyclization: Heat the reaction mixture to 170 °C and maintain this temperature for 1-2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

    • Work-up & Isolation: Allow the mixture to cool to approximately 100 °C, then carefully pour it onto crushed ice with vigorous stirring. The acidic PPA is hydrolyzed, and the product precipitates.

    • Purification: Stir the resulting slurry for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield 6-methoxy-2-methylquinolin-4-ol as a yellow solid.[8] The product is typically of sufficient purity for the next step.

PART B: Synthesis of this compound (CAS 50593-73-2) [5][7][9]

This step converts the hydroxyl group of the quinolinol into a chloro group, a superior leaving group for subsequent nucleophilic substitutions.

  • Principle: The tautomeric quinolin-4-one is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). The oxygen atom attacks the phosphorus center, and subsequent rearrangement and elimination, often facilitated by a catalytic amount of N,N-Dimethylformamide (DMF), yields the 4-chloroquinoline. POCl₃ serves as both the reagent and, in many cases, the solvent.

  • Step-by-Step Protocol:

    • Reagent Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, ~10-20 vol eq).

    • Catalyst Addition: Add a few drops of N,N-Dimethylformamide (DMF) to catalyze the reaction.

    • Reaction: Heat the mixture to reflux (approx. 110 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

    • Reagent Removal: After cooling, carefully remove the excess POCl₃ under reduced pressure. This step must be performed in a well-ventilated fume hood.

    • Work-up & Isolation: Cautiously quench the residue by pouring it onto crushed ice. The 4-chloro product will precipitate. Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization (e.g., from ethanol) to yield this compound as an off-white solid.

Reactivity and Strategic Application in Drug Discovery

The synthetic value of this compound is defined by the reactivity of the C4-Cl bond. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of functional groups, particularly nitrogen, oxygen, and sulfur nucleophiles.

Reactivity start 4-Chloro-6-methoxy- 2-methylquinoline intermediate Key Intermediate start->intermediate SₙAr Reaction product 4-Substituted Quinoline (e.g., alkoxy, amino derivatives) intermediate->product Diverse Bioactive Scaffolds nucleophile Nucleophile (R-OH, R-NH₂, R-SH) nucleophile->intermediate

Caption: Role as a key intermediate in SNAr reactions.

Application in the Synthesis of Antitubercular Agents

Research has demonstrated that replacing the 4-chloro group with various alkoxy moieties can lead to potent antitubercular candidates.[10] The synthesis of 4-alkoxy-6-methoxy-2-methylquinolines has been efficiently achieved using ultrasound-assisted SNAr reactions, showcasing a modern and rapid approach to library synthesis.[10][11] This highlights the compound's direct applicability in generating new chemical entities for infectious diseases.

A Precursor for Novel Anticancer Therapeutics

The quinoline scaffold is integral to many inhibitors of protein kinases, which are critical targets in oncology. This compound and its analogs are key intermediates for compounds targeting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, survival, and metastasis that is often dysregulated in human tumors.[7][12] By reacting the 4-chloro intermediate with various amines, researchers can synthesize libraries of 4-aminoquinolines for screening as potent and selective kinase inhibitors.[6]

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following data are critical for verifying the identity and purity of this compound.

TechniqueExpected DataSource(s)
Mass Spectrometry (MS) ESI-MS m/z: 208.05 [M+H]⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be observable.[3]
¹H NMR (400 MHz, CDCl₃) Expected shifts (δ, ppm): ~8.0 (d, 1H, quinoline-H), ~7.5-7.7 (m, 2H, quinoline-H), ~4.0 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃). Note: Predicted values based on related structures.[7][12]
¹³C NMR Expected signals for 11 distinct carbons, including peaks in the aromatic region, and characteristic shifts for the methoxy (~55 ppm) and methyl (~25 ppm) groups.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

  • Hazard Profile: this compound is classified as toxic if swallowed, causes serious eye damage, and may cause skin and respiratory irritation.[1][3]

  • GHS Hazard Codes: H301, H315, H318, H335.[3]

  • Handling Precautions:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with the predictable reactivity of its 4-chloro group, provides medicinal chemists with a reliable and versatile platform. From developing new agents to combat tuberculosis to designing next-generation kinase inhibitors for cancer, this intermediate continues to be a cornerstone of programs aimed at addressing significant unmet medical needs. Its proper application, guided by the principles outlined in this guide, empowers researchers to construct novel molecular architectures with therapeutic potential.

References

  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (National Institutes of Health). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6829337/
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (Atlantis Press). URL: https://www.atlantis-press.com/proceedings/emcm-16/25868212
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (ResearchGate). URL: https://www.researchgate.net/publication/312521993_Synthesis_of_4-chloro-6-methoxy-2-methyl-3-nitroquinoline
  • 4-Chloro-6-methoxy-2-methyl-quinoline | 50593-73-2. (Biosynth). URL: https://www.biosynth.com/p/ACA59373/4-chloro-6-methoxy-2-methyl-quinoline
  • Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Benchchem). URL: https://www.benchchem.com/pdf/technical-guide-synthesis-of-6-methoxy-2-methylquinolin-4-amine.pdf
  • This compound | CAS#:50593-73-2. (Chemsrc). URL: https://www.chemsrc.com/en/cas/50593-73-2_947901.html
  • This compound | C11H10ClNO | CID 610114. (PubChem). URL: https://pubchem.ncbi.nlm.nih.gov/compound/610114
  • This compound. (Sigma-Aldrich). URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000697
  • This compound | 50593-73-2. (ChemicalBook). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5218738.htm
  • 50593-73-2 - Hangzhou J&H Chemical Co., Ltd. (LookChem). URL: https://www.lookchem.com/J-H-CHEM/info/50593-73-2-pro360696.html
  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives. (Benchchem). URL: https://www.benchchem.
  • 4-chloro-6-methoxy-2-styryl quinoline, its synthesis and antibacterial activity. (International Journal of Allied Medical Sciences and Clinical Research). URL: https://www.ijamscr.com/ijamscr/article/view/1545
  • 6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987. (PubChem). URL: https://pubchem.ncbi.nlm.nih.gov/compound/316987
  • An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine. (Benchchem). URL: https://www.benchchem.com/pdf/an-in-depth-technical-guide-to-6-methoxy-2-methylquinolin-4-amine.pdf

Sources

4-Chloro-6-methoxy-2-methylquinoline structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

This guide provides a comprehensive overview of this compound, a key chemical intermediate. We will delve into its structural characteristics, physicochemical properties, and a detailed, field-proven synthetic pathway. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the practical and theoretical aspects of its synthesis.

Introduction and Significance

This compound is a quinoline derivative that serves as a critical building block in the synthesis of more complex molecules. Its structure is particularly valuable in medicinal chemistry. Quinoline scaffolds are known as "privileged structures" because they form the core of many therapeutic agents. The specific arrangement of the chloro, methoxy, and methyl groups on this quinoline ring makes it a versatile precursor for developing compounds that target various biological pathways. Notably, it is an important intermediate for synthesizing inhibitors of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis in various cancers.[1]

Chemical Structure and Properties

The structural integrity and properties of a starting material are fundamental to the success of any synthetic campaign. This compound possesses a well-defined structure, which has been confirmed through various analytical techniques.

Structure:

The molecule consists of a quinoline bicyclic heteroaromatic system. A methyl group is substituted at position 2, a chloro group at position 4, and a methoxy group at position 6.

Physicochemical Properties:

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO[2]
Molecular Weight 207.66 g/mol
CAS Number 50593-73-2
Appearance Solid
Boiling Point 308.8 °C
IUPAC Name This compound[2]
SMILES CC1=CC(=C2C=C(C=CC2=N1)OC)Cl
InChI Key WABDZSKKLDCIRM-UHFFFAOYSA-N[2]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is reliably achieved through a two-step process starting from the readily available 4-methoxyaniline. This pathway involves an initial cyclization to form the quinoline core, followed by a chlorination step.

Synthetic Workflow Diagram

The overall synthetic scheme is illustrated below. This process begins with the formation of the 4-hydroxyquinoline intermediate via a Conrad-Limpach reaction, which is subsequently chlorinated to yield the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Chlorination A 4-Methoxyaniline P1 6-Methoxy-2-methylquinolin-4-ol A->P1 Reaction Reagent1 Polyphosphoric Acid (170 °C) B Ethyl Acetoacetate B->P1 Reaction P2 This compound P1->P2 Reaction Reagent2 Phosphorus Oxychloride (POCl₃) (110 °C)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints, such as monitoring by Thin Layer Chromatography (TLC), and concludes with characterization to ensure the identity and purity of the intermediate and final product.

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This step employs the Conrad-Limpach reaction, a robust method for forming the quinoline ring system.

  • Causality: The reaction between an aniline (4-methoxyaniline) and a β-ketoester (ethyl acetoacetate) first forms an enamine intermediate. At high temperatures and in the presence of a dehydrating acid catalyst like polyphosphoric acid, this intermediate undergoes intramolecular cyclization and dehydration to yield the stable 4-hydroxyquinoline product.[3]

  • Protocol:

    • To a reaction vessel, add 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol), ethyl acetoacetate (e.g., 14.0 mL), and polyphosphoric acid (e.g., 16.0 g).

    • Heat the mixture with stirring to 170 °C and maintain this temperature for 1 hour.

    • Monitor the reaction progress using TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring.

    • Stir the resulting suspension for 1 hour to ensure complete precipitation.

    • Collect the solid product by filtration and wash it with water.

    • Dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a solid. The structure can be confirmed by ESI-MS, which should show a peak at m/z 190.0 [M+H]⁺.[4]

Step 2: Synthesis of this compound

This is a critical chlorination step that converts the hydroxyl group into a more reactive chloro group, which is essential for subsequent nucleophilic substitution reactions.

  • Causality: The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is a standard and effective transformation.[5][6] The mechanism involves the hydroxyl group of the quinoline attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline product.[5] Using POCl₃ as both the reagent and solvent ensures anhydrous conditions and drives the reaction to completion.[5]

  • Protocol:

    • In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 6-methoxy-2-methylquinolin-4-ol (e.g., 1.0 g, 5.3 mmol) in phosphorus oxychloride (POCl₃) (e.g., 30 mL).

    • Heat the mixture to 110 °C and maintain this temperature with stirring for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the solution to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃.

    • Pour the residue slowly onto crushed ice.

    • Neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is basic.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The final product, this compound, is obtained as a solid.

Product Characterization and Validation

The integrity of the final product must be confirmed. The structure of this compound can be validated using standard analytical methods. For a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the following ¹H NMR data was reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (s, 3H).[4]

  • ESI-MS: m/z: 255.0 [M+H]⁺ for the nitrated analogue.[4]

Safety Information

Working with the reagents and the final product requires adherence to strict safety protocols.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • This compound: This compound is classified as hazardous. According to the Globally Harmonized System (GHS), it is toxic if swallowed and causes serious eye damage.[2] Appropriate handling procedures should be followed to avoid ingestion, inhalation, and contact with skin and eyes.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • This compound | C11H10ClNO | CID 610114. PubChem. [Link]
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Wiley Online Library. [Link]
  • Process for the preparation of chlorinated quinolines.

Sources

Biological activity of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-6-methoxy-2-methylquinoline

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide focuses on a specific derivative, this compound, a key synthetic intermediate and a molecule of interest for its intrinsic biological potential. We will explore its synthesis, delve into its established and putative biological activities, primarily its role in the development of anticancer and antimicrobial agents, and provide detailed, field-proven experimental protocols for its evaluation. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding, blending foundational chemistry with mechanistic insights and practical methodologies.

The Quinoline Core: A Foundation for Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery. Their versatile chemical nature allows for structural modifications that can fine-tune their interaction with a wide range of biological targets.[3] This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory agents.[1][3][4] The planar aromatic ring system of quinoline is particularly adept at intercalating with DNA and binding to the active sites of enzymes, forming the basis for many of its therapeutic effects.[1][4]

Profile of this compound

This compound (C₁₁H₁₀ClNO) is a substituted quinoline characterized by a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position. The chlorine atom at the C4 position is a reactive site, making this compound an excellent precursor for synthesizing a wide array of more complex molecules through nucleophilic substitution. It serves as a crucial building block for advanced therapeutic agents, particularly kinase inhibitors.[5][6]

PropertyValue
Molecular Formula C₁₁H₁₀ClNO[7]
Molecular Weight 207.66 g/mol [7]
CAS Number 50593-73-2[7]
Appearance Solid

Synthesis and Chemical Profile

The synthesis of this compound is a well-established multi-step process that begins with readily available starting materials. Understanding this pathway is critical for researchers aiming to produce the compound for further investigation or derivatization.

Synthetic Pathway

A common and efficient route starts from p-anisidine (4-methoxyaniline). The process involves a condensation reaction followed by cyclization to form the core quinoline ring, and finally, chlorination to yield the target compound.

Synthesis_Workflow A p-Anisidine + Ethyl Acetoacetate B Condensation A->B C 4-Hydroxy-6-methoxy- 2-methylquinoline B->C Thermal or Acid-Catalyzed Cyclization D Chlorination (POCl3) C->D E 4-Chloro-6-methoxy- 2-methylquinoline D->E

A generalized workflow for the synthesis of this compound.
Detailed Synthesis Protocol

This protocol outlines the key steps for synthesizing this compound, adapted from established literature procedures.[5][6][8]

Step 1: Synthesis of 4-Hydroxy-6-methoxy-2-methylquinoline

  • Reactant Mixing: In a round-bottom flask, combine p-anisidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Condensation: Heat the mixture under reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms the intermediate ethyl-3-[(4-methoxyphenyl)imino]butanoate.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent like Dowtherm A or propylene glycol, or use an acid catalyst such as polyphosphoric acid.[5][8] Heat the mixture to approximately 250°C (for thermal cyclization) or 170°C (for acid catalysis) for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product. Filter the solid, wash it with water, and dry it to obtain 4-hydroxy-6-methoxy-2-methylquinoline. The rationale for using a high-boiling solvent is to provide the necessary energy for the intramolecular cyclization to occur efficiently.

Step 2: Synthesis of this compound

  • Chlorination: Suspend the dried 4-hydroxy-6-methoxy-2-methylquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). POCl₃ serves as both the reagent and solvent.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) to facilitate the reaction.[6]

  • Reaction: Heat the mixture under reflux (around 110°C) for 2-4 hours. Monitor the reaction's completion via TLC. The hydroxyl group is converted to a chloro group, a good leaving group for subsequent reactions.

  • Isolation: After cooling, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Biological Activities and Mechanisms of Action

The biological significance of this compound lies primarily in its role as a scaffold for compounds targeting cancer and microbial pathogens.

Anticancer Potential

The quinoline framework is integral to numerous anticancer agents that function through diverse mechanisms, including the inhibition of protein kinases, disruption of DNA replication, and induction of apoptosis.[9][10]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in a wide range of human cancers.[6] Consequently, it is a major target for cancer drug development. This compound and its nitro derivative are key intermediates in the synthesis of potent PI3K/mTOR dual inhibitors.[5][6] These inhibitors compete with ATP at the kinase domain of these enzymes, blocking downstream signaling and thereby inhibiting tumor growth and survival.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Quinoline_Inhibitor Quinoline-Based Inhibitors Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTORC1

The PI3K/Akt/mTOR pathway, a key target for quinoline-based anticancer agents.

Beyond kinase inhibition, quinoline derivatives exert anticancer effects through:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline compounds can insert themselves between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription processes.[1][4] They can also inhibit topoisomerase enzymes, which are essential for managing DNA topology, leading to catastrophic DNA damage and cell death.[1][3][9]

  • Induction of Apoptosis: By targeting pathways like PI3K/Akt or by generating reactive oxygen species (ROS), quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells.[3][9]

Antimicrobial Properties

The quinolone family of antibiotics is a testament to the antimicrobial potential of this scaffold. While this compound itself is not a frontline antibiotic, its derivatives have shown promising activity.

  • Derivatization for Activity: Studies have shown that derivatizing this compound, for instance by creating styryl[8] or sulfonamide[11] analogues, can yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Antitubercular Potential: The compound has been noted for its utility in the preparation of molecules for antitubercular activity studies.[12]

  • Mechanism: The primary mechanism for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby halting cell division.

Other Reported Activities

Emerging research has pointed to other potential biological roles. One report suggests that this compound inhibits histone deacetylases (HDACs) and may be involved in the reactivation of latent HIV, highlighting its potential in different therapeutic areas.[13]

Key Experimental Methodologies

To validate the biological activities of this compound or its derivatives, standardized in vitro assays are essential. The following protocols are foundational for cytotoxicity and antimicrobial screening.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add varying concentrations of This compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4 hours (Formation of Formazan) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (e.g., at 570 nm) F->G

Experimental workflow for the MTT cytotoxicity assay.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be determined by visual inspection or by using a plate reader.

Data Summary

The following tables present representative data that could be generated from the assays described above, illustrating how the biological activity of this compound derivatives can be quantified and compared.

Table 1: Representative Anticancer Activity (IC₅₀ Values in µM)

Compound DerivativeHCT116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)
Derivative A (Amine at C4)15.221.818.512.3
Derivative B (Styryl at C2)8.912.410.19.5
Derivative C (Sulfonamide)25.130.528.422.9
Doxorubicin (Control)0.81.11.50.9

Table 2: Representative Antimicrobial Activity (MIC Values in µg/mL)

Compound DerivativeE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)C. albicans (Fungus)
Derivative D (Styryl at C4)16328>64
Derivative E (Sulfonamide)816432
Ciprofloxacin (Control)0.511N/A
Fluconazole (Control)N/AN/AN/A2

Conclusion and Future Directions

This compound is a valuable molecular scaffold with demonstrated importance in the synthesis of biologically active compounds. Its primary role as a precursor for potent kinase inhibitors in oncology is well-documented, targeting fundamental pathways like PI3K/Akt/mTOR. Furthermore, derivatization of its core structure has yielded molecules with promising antimicrobial properties.

Future research should focus on synthesizing novel libraries of derivatives by exploiting the reactive C4-chloro position. Exploring substitutions at other positions on the quinoline ring could further enhance potency and selectivity. Advanced studies, including in vivo animal models, are necessary to translate the in vitro potential of promising derivatives into tangible therapeutic candidates. The continued exploration of this versatile quinoline scaffold holds significant promise for the discovery of next-generation drugs to combat cancer and infectious diseases.

References

Sources

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline Derivatives in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry. Its rigid, aromatic structure provides an ideal scaffold for interacting with a multitude of biological targets, leading to its presence in a wide array of clinically significant drugs. From the landmark antimalarial chloroquine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2]

This guide focuses on a specific, highly versatile subset: This compound and its derivatives. The strategic placement of a reactive chlorine atom at the C4 position, an electron-donating methoxy group at C6, and a methyl group at C2 creates a key intermediate ripe for chemical modification.[3][4] The C4-chloro group acts as an excellent leaving group, permitting nucleophilic substitution to introduce diverse side chains, which is fundamental to tuning the molecule's biological activity. This process allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of this promising class of compounds. We will delve into their potential as anticancer and antimalarial agents, supported by detailed experimental protocols and mechanistic insights.

Part 1: Synthesis and Derivatization

The synthetic accessibility of the this compound core is a primary reason for its widespread use in medicinal chemistry. The process typically begins with readily available starting materials and involves a sequence of classical organic reactions.

Synthesis of the Core Scaffold

A common and efficient route to synthesize the this compound intermediate starts from 4-methoxyaniline.[3][5] The overall yield for this three-step process is high, making it suitable for large-scale production.[3]

Experimental Protocol: Synthesis of this compound [3]

  • Step 1: Cyclization (Conrad-Limpach Reaction)

    • Reactants: 4-methoxyaniline and ethyl acetoacetate.

    • Procedure: A mixture of 4-methoxyaniline and ethyl acetoacetate is heated in the presence of a dehydrating agent like polyphosphoric acid at high temperatures (e.g., 170 °C).

    • Causality: This acid-catalyzed condensation and subsequent thermal cyclization forms the quinoline ring system, yielding 4-hydroxy-6-methoxy-2-methylquinoline. The high temperature drives the reaction to completion.

    • Product: 4-hydroxy-6-methoxy-2-methylquinoline.

  • Step 2: Nitration

    • Reactants: 4-hydroxy-6-methoxy-2-methylquinoline and a nitrating agent (e.g., nitric acid in a suitable solvent like propionic acid).

    • Procedure: The product from Step 1 is carefully treated with a nitrating mixture at an elevated temperature (e.g., 125 °C).

    • Causality: This electrophilic aromatic substitution introduces a nitro group onto the quinoline core, typically at the 3-position, to yield 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline. The nitro group can be a useful handle for further modifications or can influence the electronic properties of the final compound.

    • Product: 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline (Note: This step is for synthesizing the nitro-derivative, which is also a key intermediate. For the direct synthesis of the title compound, this step is omitted and one proceeds to chlorination).

  • Step 3: Chlorination

    • Reactants: 4-hydroxy-6-methoxy-2-methylquinoline and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃).

    • Procedure: The 4-hydroxyquinoline derivative is heated with excess phosphorus oxychloride, often with a catalytic amount of N,N-Dimethylformamide (DMF), at reflux (e.g., 110 °C).

    • Causality: POCl₃ is a powerful dehydrating and chlorinating agent that efficiently converts the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) into a 4-chloro substituent. This is a crucial activation step for subsequent derivatization.

    • Product: this compound.[3]

Workflow for Core Synthesis

A 4-Methoxyaniline + Ethyl Acetoacetate B 4-Hydroxy-6-methoxy-2-methylquinoline A->B Cyclization (Polyphosphoric Acid, 170°C) C This compound B->C Chlorination (POCl₃, 110°C)

Caption: Synthesis of the this compound core.

Derivatization via Nucleophilic Aromatic Substitution

The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a vast array of side chains, most commonly containing amine functionalities, which are crucial for interacting with biological targets.

Generalized Protocol for Amine Derivatization [6]

  • Reactants: this compound and a desired primary or secondary amine.

  • Solvent: A polar protic solvent such as methanol or ethanol is typically used.

  • Catalyst: An acid catalyst (e.g., HCl or p-TsOH) is often added.

  • Procedure: The quinoline core, the amine, and the acid catalyst are dissolved in the solvent and heated (e.g., 60 °C or microwave irradiation at 130 °C) until the reaction is complete (monitored by TLC).

  • Causality: The acid protonates the quinoline ring nitrogen, further activating the C4 position towards nucleophilic attack by the amine. The reaction proceeds via a Meisenheimer complex intermediate, ultimately leading to the displacement of the chloride ion and the formation of a new C-N bond. This reaction is the cornerstone of building libraries of derivatives for SAR studies.[6]

Part 2: Therapeutic Potential and Biological Activities

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinoline scaffold is a key feature in many anticancer agents. Derivatives of this core have been investigated for their ability to inhibit critical cellular processes involved in tumor growth and survival.[2][7]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

One of the most critical pathways dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which controls cell proliferation, survival, and metabolism.[3][8] this compound serves as a key intermediate for the synthesis of compounds designed to inhibit this pathway.[3] These inhibitors function by competing with ATP at the kinase domain of PI3K or mTOR, thereby blocking the downstream signaling and preventing the phosphorylation of key substrates like Akt and S6K. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.

Signaling Pathway Inhibition Diagram

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

In Vitro Anticancer Activity Data

The efficacy of these compounds is typically evaluated against a panel of human cancer cell lines. The data below is representative of the types of results obtained for quinoline derivatives.

Compound IDModificationCell LineActivity (GI₅₀, µM)Reference
Cmpd 1 4-(Phenylamino)-HOP-92 (Lung)~1.0[8]
Cmpd 2 4-(Benzylamino)-U251 (CNS)~1.0[8]
14h 2-(p-CF₃-phenyl)-4-alkoxy-NCI-59 PanelPotent GI%[2]
14p 2-(p-CF₃-phenyl)-4-alkoxy-NCI-59 PanelPotent GI%[2]
3g 4-hydroxyquinolone analogHCT116 (Colon)Promising IC₅₀[7]

Note: The specific IC₅₀/GI₅₀ values can vary greatly depending on the full structure of the derivative.

Antimalarial Activity

The 4-aminoquinoline core is synonymous with antimalarial drugs, with chloroquine (CQ) being the most famous example.[9] However, the rise of CQ-resistant strains of Plasmodium falciparum has necessitated the development of new agents. Derivatives of this compound are actively being explored to overcome this resistance.[10][11][12]

Mechanism of Action: Inhibition of Heme Polymerization

During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinoline derivatives are believed to exert their antimalarial effect by accumulating in the parasite's acidic food vacuole and interfering with this detoxification process.[13] They cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[13]

Heme Detoxification Pathway Diagram

cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Quinoline 4-Aminoquinoline Derivative Quinoline->Hemozoin Inhibits Polymerization

Caption: Inhibition of parasite heme polymerization by 4-aminoquinolines.

In Vitro Antimalarial Activity Data

New derivatives are tested against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) parasite strains to assess their potential to overcome resistance.

Compound ClassP. falciparum StrainActivity (IC₅₀, nM)Reference
4-Aminoquinolines 3D7 (CQ-S)Low nanomolar[12]
4-Aminoquinolines W2 (CQ-R)Low nanomolar[12]
Quinolone-3-diarylethers W2 (CQ-R)Low nanomolar[11]
Styrylquinolines Dd2 (CQ-R)4.8 - 26.0[14]
MAQ (Monoquinoline) W2 (CQ-R)~50-100[13]

Part 3: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent biological activity.

  • The C4-Amino Side Chain is Critical: For antimalarial activity, the nature of the amino side chain at the C4 position is paramount. A basic terminal tertiary amine, separated from the quinoline ring by a flexible alkyl chain, is often essential for potent activity and accumulation in the parasite's food vacuole, mirroring the structure of chloroquine.[9]

  • Substituents on the Quinoline Ring: The 6-methoxy group generally enhances activity. In many quinoline series, electron-withdrawing groups at the C7 position (like chlorine in chloroquine) are crucial for antimalarial potency.[9] Combining a C6-chloro and a C7-methoxy group has been shown to produce a remarkable synergistic effect in some antimalarial quinolones.[11]

  • Aromatic Substituents: For anticancer agents that function as kinase inhibitors, attaching various substituted aryl rings (e.g., via an amine or ether linkage at C4) is a common strategy. The substituents on this appended ring (e.g., halogens, trifluoromethyl, methoxy groups) are fine-tuned to optimize interactions with the target enzyme's binding pocket.[2][15] For example, in one study, replacing a chloro substituent with a CF₃ group on a C2-phenyl ring enhanced anticancer activity.[2]

  • Stereochemistry Matters: In chiral derivatives, the stereochemistry can have a profound effect on biological activity. For instance, the (-)-enantiomer of a specific quinoline-imidazole hybrid was found to be significantly more potent as an antimalarial agent than its (+)-isomer.[10]

Part 4: Key Experimental Methodology

To ensure the reliability and reproducibility of biological data, standardized assays are employed. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity in cancer cell lines.

Protocol: In Vitro Cytotoxicity (SRB Assay) [2]

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a CO₂ incubator.

  • Compound Addition: The test compounds (this compound derivatives) are dissolved in DMSO and then diluted in cell culture medium to various concentrations. This treatment medium is added to the cells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a set period (typically 48-72 hours) to allow the compounds to exert their effect.

  • Cell Fixation: The supernatant is discarded, and the cells are fixed to the plate using trichloroacetic acid (TCA), which also precipitates cellular proteins.

  • Staining: The plates are washed, and the fixed cells are stained with Sulforhodamine B, a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass.

  • Wash and Solubilization: Excess, unbound dye is washed away. The protein-bound dye is then solubilized with a basic solution (e.g., 10 mM Tris base).

  • Data Acquisition: The absorbance (optical density) of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 515 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition. Plotting inhibition versus concentration allows for the determination of the GI₅₀ (concentration causing 50% growth inhibition).

SRB Assay Workflow Diagram

A Seed Cancer Cells in 96-well Plate B Add Quinoline Derivatives (Various Concentrations) A->B C Incubate (48-72h) B->C D Fix Cells (Trichloroacetic Acid) C->D E Stain with Sulforhodamine B (SRB) D->E F Wash & Solubilize Dye (Tris Base) E->F G Read Absorbance (Plate Reader) F->G H Calculate GI₅₀ G->H

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a proven and powerful platform in medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-chloro group provide an accessible entry point for creating large, structurally diverse libraries of compounds. Research has firmly established the potential of its derivatives as potent anticancer and antimalarial agents, with clear mechanisms of action and well-defined structure-activity relationships.

The future of this chemical class lies in lead optimization. While many derivatives show excellent in vitro potency, the challenge remains to develop candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles suitable for clinical development. Future research should focus on:

  • Improving Pharmacokinetics: Modifying side chains to enhance oral bioavailability and metabolic stability.

  • Reducing Off-Target Toxicity: Fine-tuning structures to increase selectivity for the therapeutic target over other host proteins.

  • Combating Drug Resistance: Designing novel derivatives that can circumvent known resistance mechanisms, particularly in malaria and oncology.

  • Exploring New Therapeutic Areas: Investigating the scaffold's potential against other targets, such as bacteria, viruses, or inflammatory pathways.

By leveraging the foundational knowledge outlined in this guide, medicinal chemists can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the next generation of innovative medicines.

References

  • J. Med. Chem. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • J. Med. Chem. Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects.
  • PubMed. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists.
  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • PubMed.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • YouTube. Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
  • Biosynth. 4-Chloro-6-methoxy-2-methyl-quinoline.
  • Benchchem.
  • ChemicalBook. This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery.
  • NIH. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
  • PubChem. This compound.
  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • NIH. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • NIH. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • Sigma-Aldrich. This compound.
  • NIH. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.
  • NIH. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • Advanced Journal of Chemistry, Section A. Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl).
  • NIH. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites.
  • MalariaWorld.

Sources

The Quinoline Scaffold: A Privileged Heterocycle in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene and a pyridine ring, stands as a cornerstone in medicinal chemistry. First isolated in 1834, its remarkable versatility has led to the development of a vast arsenal of therapeutic agents.[1][2] Quinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including potent antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The clinical success of drugs like chloroquine and quinine in combating malaria has paved the way for the exploration of quinoline derivatives in other therapeutic areas, leading to the FDA approval of several quinoline-based drugs for various cancers.[1][4] This technical guide provides a comprehensive overview of the therapeutic landscape of quinoline compounds, delving into their synthesis, mechanisms of action across different disease models, and key experimental protocols for their evaluation.

The Quinoline Core: Synthesis and Derivatization

The therapeutic potential of quinoline compounds is intrinsically linked to the diverse synthetic methodologies available for the construction and functionalization of the quinoline nucleus. The choice of synthetic route is often dictated by the desired substitution pattern on the bicyclic ring system.[2][5]

Foundational Synthetic Strategies

Several classical methods have been established for the synthesis of the quinoline core, each offering unique advantages in terms of accessible substitution patterns:

  • Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to yield quinoline. It is a valuable technique for producing unsubstituted quinoline.[5][6]

  • Doebner-von Miller Reaction: This reaction utilizes anilines and α,β-unsaturated carbonyl compounds to generate a variety of substituted quinolines.[6]

  • Friedländer Synthesis: This strategy involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing a straightforward route to polysubstituted quinolines.[5]

  • Combes Synthesis: The condensation of anilines with 1,3-dicarbonyl compounds, followed by acid-catalyzed cyclization, offers another versatile approach to quinoline synthesis.[5]

Representative Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives

The 4-aminoquinoline moiety is a key pharmacophore in many antimalarial and anticancer drugs. A common method for its synthesis is the nucleophilic aromatic substitution of 4-chloroquinolines.

Objective: To synthesize N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

Materials:

  • 4,7-dichloroquinoline

  • N,N-dimethylethane-1,2-diamine

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Procedure:

  • A mixture of 4,7-dichloroquinoline (2.5 mmol) and an excess of N,N-dimethylethane-1,2-diamine (5 mmol) is heated.[7]

  • The reaction temperature is slowly raised to 80°C over 1 hour with continuous stirring.[7]

  • The temperature is then further increased to 130°C and maintained for 7 hours with stirring.[7]

  • After cooling to room temperature, the reaction mixture is dissolved in dichloromethane.[7]

  • The organic layer is washed sequentially with 5% aqueous NaHCO₃ solution, water, and brine.[7]

  • The organic layer is then dried over anhydrous MgSO₄.[7]

  • The solvent is removed under reduced pressure.[7]

  • The resulting residue is precipitated by the addition of a hexane:chloroform (80:20) mixture to yield the final product.[7]

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the diamine serves both as a reactant and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Stepwise Temperature Increase: The gradual increase in temperature allows for controlled reaction kinetics and minimizes the formation of side products.

  • Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, inorganic salts, and other impurities, ensuring the purity of the final compound.

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Quinoline Precursor (e.g., 4,7-dichloroquinoline) Reaction Nucleophilic Aromatic Substitution (or other coupling reaction) Start->Reaction Reagent Amine/Nucleophile Reagent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product Functionalized Quinoline Derivative Workup->Product InVitro In Vitro Assays (Cytotoxicity, Target-based) Product->InVitro InVivo In Vivo Models (Efficacy, Toxicity) InVitro->InVivo Lead Lead Compound InVivo->Lead

Caption: General experimental workflow from synthesis to lead compound identification.

Anticancer Applications of Quinoline Compounds

The quinoline scaffold is a prominent feature in a number of approved and investigational anticancer agents.[8][9] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[8][10]

Mechanisms of Anticancer Activity
  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases that are crucial for tumor growth and progression.[9] For example, drugs like bosutinib, lenvatinib, and cabozantinib target receptor tyrosine kinases such as c-Met, VEGF, and EGF receptors, thereby disrupting downstream signaling pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[11]

  • Topoisomerase Inhibition: Certain quinoline analogues, such as camptothecin and its derivatives, function as topoisomerase inhibitors.[10] They stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis.[12]

  • Tubulin Polymerization Inhibition: Some quinoline compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis.[10][13]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[8][12]

Quantitative Data Summary: In Vitro Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
2,4-Disubstituted quinolinesSF-295 (CNS)0.314 - 4.65 µg/cm³Cytotoxic[14]
4-Anilino-3-carboxamide derivativesEGFR-expressing cells0.49EGFR Inhibition[11]
2-StyrylquinolinesEGFR-expressing cellsNot specifiedEGFR Inhibition[11]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35EGFR Inhibition[13]
Quinoline-chalcone hybridsA549 (Lung), K-562 (Leukemia)1.91, 5.29PI3K/Akt/mTOR Inhibition[13]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates Quinoline Quinoline Inhibitor Quinoline->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-based kinase inhibitors.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of quinoline compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Quinoline compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the quinoline compound (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial cell number is optimized to ensure that the cells are in the logarithmic growth phase during the drug treatment period.

  • Serial Dilutions: A wide range of concentrations is tested to generate a dose-response curve, which is essential for accurately determining the IC50 value.

  • Incubation Time: The incubation period is chosen to allow sufficient time for the compound to exert its cytotoxic effects.

  • MTT Incubation: The 4-hour incubation with MTT allows for sufficient formazan production in viable cells.

Antimicrobial Properties of Quinoline Compounds

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with applications against a wide range of pathogens.[7]

Antibacterial Activity

Quinoline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7] Notably, the fluoroquinolones are a major class of synthetic antibacterial agents.

Mechanisms of Action:

  • DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

  • Other Mechanisms: Some novel quinoline derivatives exhibit antibacterial activity through mechanisms such as targeting the proton pump of ATP synthase.[15]

Antifungal Activity

Certain quinoline derivatives have also shown promising antifungal activity against various fungal strains.[3]

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Facilely accessible quinoline derivativesC. difficile1.0[15]
Quinoline-thiazole derivativesS. aureus (ATCC 6538)7.81[16]
1,2,3-triazole incorporated quinoline conjugatesVancomycin-resistant E. faecium4[17]
Quinoline derivativesS. aureus6.25[7]
Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of quinoline compounds against bacterial strains.

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Quinoline compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of the quinoline compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a standardized bacterial inoculum ensures reproducibility and comparability of results.

  • Mueller-Hinton Broth: MHB is a standardized medium for antimicrobial susceptibility testing that supports the growth of most common pathogens and has minimal interference with the activity of antimicrobial agents.

  • Incubation Conditions: The specified incubation time and temperature provide optimal conditions for bacterial growth.

Neuroprotective and Anti-neurodegenerative Roles of Quinoline Compounds

Emerging evidence suggests that quinoline derivatives hold promise for the treatment of neurodegenerative diseases such as Alzheimer's disease.[18][19]

Mechanisms of Action in Neurodegeneration
  • Cholinesterase Inhibition: Some quinoline derivatives act as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[18][20] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can improve cognitive function.

  • Modulation of Amyloid-Beta Aggregation: Quinoline compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[21] Some derivatives can also chelate metal ions like copper and zinc, which are implicated in Aβ aggregation.[13]

  • Antioxidant Properties: Certain quinoline derivatives possess antioxidant properties, which can help to mitigate the oxidative stress associated with neurodegenerative disorders.

Experimental Protocol: Evaluation of Amyloid-Beta Aggregation Inhibition

Objective: To assess the ability of quinoline compounds to inhibit the aggregation of amyloid-beta peptides.

Principle: The Thioflavin T (ThT) fluorescence assay is commonly used to monitor the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid aggregates.

Materials:

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., phosphate buffer)

  • Quinoline compound stock solution

  • 96-well black plates with a clear bottom

  • Fluorometer

Procedure:

  • Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in HFIP and then evaporating the solvent. Reconstitute the peptide in a suitable buffer.

  • In a 96-well plate, mix the Aβ₁₋₄₂ solution with various concentrations of the quinoline compound or a vehicle control.

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • At various time points, add ThT solution to the wells.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorometer.

  • A decrease in fluorescence intensity in the presence of the compound indicates inhibition of Aβ aggregation.

Causality Behind Experimental Choices:

  • Aβ₁₋₄₂ Peptide: This specific peptide is highly prone to aggregation and is a major component of amyloid plaques in Alzheimer's disease.

  • Thioflavin T: ThT is a specific and sensitive dye for detecting amyloid fibril formation.

  • Incubation with Shaking: Continuous agitation accelerates the aggregation process, allowing for a more rapid assessment of inhibitory activity.

Workflow for Neuroprotective Agent Discovery

G Start Synthesized Quinoline Compound InVitro In Vitro Screening (AChE Inhibition, Aβ Aggregation) Start->InVitro CellBased Cell-Based Assays (Neuroprotection, Toxicity) InVitro->CellBased InVivo In Vivo Models of AD (Cognitive Function, Plaque Load) CellBased->InVivo Candidate Therapeutic Candidate InVivo->Candidate

Caption: Workflow for the discovery and validation of quinoline-based neuroprotective agents.

Antiviral Activity of Quinoline Compounds

Quinoline derivatives have demonstrated antiviral activity against a range of viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and dengue virus.[22][23][24]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline compounds are varied and can be virus-specific. For some viruses, they may inhibit viral entry, replication, or assembly. For example, some derivatives have been shown to inhibit the transcription and replication cycle of IAV at an early stage.[23]

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

Objective: To quantify the antiviral activity of quinoline compounds by measuring the reduction in viral plaque formation.

Principle: A plaque is a localized area of cell death and lysis caused by viral infection in a cell monolayer. The plaque reduction assay measures the ability of a compound to inhibit the formation of these plaques.

Materials:

  • Host cell line (e.g., HEp-2 for RSV)

  • Virus stock (e.g., RSV)

  • Cell culture medium

  • Quinoline compound stock solution

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a medium containing various concentrations of the quinoline compound and agarose or methylcellulose to restrict virus spread.

  • Incubate the plates for several days until plaques are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Causality Behind Experimental Choices:

  • Confluent Monolayer: A confluent cell layer is essential for the formation of distinct plaques.

  • Overlay Medium: The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques that can be counted.

  • Crystal Violet Staining: This stain colors the viable cells, leaving the clear plaques (areas of dead cells) visible for counting.

Pharmacokinetics and Drug Development Considerations

The therapeutic success of any compound is dependent on its pharmacokinetic properties, which describe its absorption, distribution, metabolism, and excretion (ADME).[25]

ADME Properties of Quinolines

The pharmacokinetic profiles of quinoline derivatives can vary significantly based on their substitution patterns.[26][27]

  • Absorption: Many quinolones exhibit excellent oral bioavailability.[26]

  • Distribution: They generally show extensive tissue penetration and low protein binding.[27]

  • Metabolism: Metabolism can occur through various pathways, and understanding these is crucial to avoid drug-drug interactions.[27]

  • Excretion: Elimination is typically through both renal and extrarenal routes.[28]

General Protocol for Pharmacokinetic Profiling

Objective: To determine the pharmacokinetic profile of a quinoline compound in an animal model (e.g., rat).

Materials:

  • Test quinoline compound

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicle

  • Blood collection supplies

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Administer the quinoline compound to a cohort of animals via a specific route (e.g., intravenous bolus or oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Plot the plasma concentration versus time data.

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (for oral administration).

Causality Behind Experimental Choices:

  • Defined Dosing Route: The route of administration is critical as it determines the absorption characteristics of the drug.

  • Serial Blood Sampling: Collecting samples at multiple time points is essential for accurately defining the concentration-time profile and calculating pharmacokinetic parameters.

  • Validated Analytical Method: A sensitive and specific analytical method is required to accurately measure the drug concentrations in plasma, which can be very low at later time points.

Conclusion

The quinoline scaffold continues to be a highly privileged structure in medicinal chemistry, providing the foundation for a wide array of therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued importance in drug discovery and development. This guide has provided an in-depth overview of the therapeutic potential of quinoline compounds, with a focus on their applications in oncology, infectious diseases, and neurodegeneration. The detailed experimental protocols and the rationale behind them are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of quinoline-based therapeutics.

References

  • Kaur, M., & Kumar, V. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 98(9), 100127.
  • Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.
  • Wang, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(4), 626-634.
  • Hooper, D. C., & Wolfson, J. S. (1991). Pharmacokinetics of quinolones: newer aspects. Clinical Infectious Diseases, 13(Supplement_2), S96-S101.
  • Melaku, Y., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(4), 11633-11645.
  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552.
  • Chauhan, M. S., et al. (2023). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ChemistrySelect, 8(5), e202204960.
  • Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1266, 133491.
  • Azam, M. A. (2024). An overview of quinoline derivatives as anti-cancer agents.
  • Sudoł, A., et al. (2018). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Medicinal Chemistry, 14(1), 19-33.
  • Kaur, M., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113271.
  • Kaur, M., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113271.
  • Kaur, M., & Kumar, V. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents.
  • Chauhan, M. S., et al. (2023).
  • Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1067-1081.
  • Iannelli, P., et al. (2021).
  • Afolayan, F. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(27), 17351-17376.
  • Maccioni, R. B., et al. (2016). Quinoline derivatives for diagnosis and treatment of alzheimer's disease.
  • An extensive review on biological interest of quinoline and its analogues. (2023).
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-123.
  • Afolayan, F. I., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 929302.
  • Kumar, V., & Kaur, M. (2016). Therapeutic significance of quinolines: a patent review (2013-2015).
  • Li, Y., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European Journal of Medicinal Chemistry, 214, 113208.
  • Sun, N., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 519.
  • Afolayan, F. I., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Martinez-Velez, J. J., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 693.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31211-31233.
  • Saritha Jyostna, T., et al. (2017). A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. International Journal of Pharmaceutical and Chemical Sciences, 7(4), 364-372.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). Walsh Medical Media.
  • Bajaniya, A. A., & Chauhan, A. J. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences, 03(03).
  • Nix, D. E., & Schentag, J. J. (1988). The Quinolones: An Overview and Comparative Appraisal of Their Pharmacokinetics and Pharmacodynamics. SciSpace.
  • Lode, H. (1992). Quinolone pharmacokinetics. International Journal of Antimicrobial Agents, 2(1), 3-10.
  • Some of the quinoline-based derivatives approved for therapy or under clinical trial for treatment of cancer: bosutinib, neratinib, senexin c, and pelitinib. (n.d.).
  • Lode, H., & Höffken, G. (1988). Quinolone pharmacokinetics and metabolism. Journal of Antimicrobial Chemotherapy, 22(suppl C), 51-57.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).
  • Pharmacodynamics of Quinolones. (1995).
  • Quinoline-based multi-kinase inhibitors approved by FDA. (2025).
  • Kumar, A., et al. (2023). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. Current Drug Targets, 24(11), 931-953.

Sources

An In-depth Technical Guide to 4-Chloro-6-methoxy-2-methylquinoline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxy-2-methylquinoline, a pivotal heterocyclic intermediate in modern synthetic and medicinal chemistry. This document moves beyond a simple recitation of facts, offering an in-depth analysis of the compound's synthesis, physicochemical properties, and reactivity. We delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for its synthesis and subsequent functionalization via cornerstone palladium-catalyzed cross-coupling reactions are presented. The guide is structured to serve as a practical and authoritative resource, enabling its effective utilization in complex synthetic workflows, particularly in the pursuit of novel therapeutic agents.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds. Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for molecular recognition by biological targets. Within this important class, this compound stands out as a versatile and strategically valuable intermediate. The chlorine atom at the C4 position acts as a proficient leaving group, enabling a wide array of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the late-stage introduction of diverse functional groups and the construction of complex molecular architectures.

Notably, this intermediate is a key building block in the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various forms of cancer.[1] The ability to readily modify the C4 position allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity of potential drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀ClNO[2]
Molecular Weight 207.66 g/mol [3]
CAS Number 50593-73-2[4]
Appearance Solid[4]
Boiling Point 308.8 °C at 760 mmHg[3]
Flash Point 92 °C[3]
InChI Key WABDZSKKLDCIRM-UHFFFAOYSA-N[2]
Spectroscopic Characterization

The following ¹H NMR data is for the related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which provides a reference for the expected shifts of the quinoline core protons.[1]

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, J = 9.2 Hz, 1H, H-8), 7.66 (dd, J = 9.2, 2.5 Hz, 1H, H-7), 7.48 (d, J = 2.4 Hz, 1H, H-5), 3.99 (s, 3H, -OCH₃), 2.64 (s, 3H, -CH₃).[1]

The mass spectrum shows a characteristic molecular ion peak corresponding to the compound's molecular weight.

  • MS (ESI) m/z: 207.0 [M]+, 209.0 [M+2]+ (reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl).

Synthesis of the Quinoline Core: A Step-by-Step Approach

The synthesis of this compound is efficiently achieved via a two-step process starting from the readily available 4-methoxyaniline (p-anisidine). The strategy involves an initial acid-catalyzed cyclization to form the quinolin-4-ol core, followed by a chlorination reaction.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination A 4-Methoxyaniline C 6-Methoxy-2-methylquinolin-4-ol A->C Polyphosphoric Acid, 170°C B Ethyl Acetoacetate B->C D 6-Methoxy-2-methylquinolin-4-ol E This compound D->E POCl₃, DMF (cat.), 110°C

Caption: Synthetic workflow for this compound.

Rationale Behind the Synthetic Strategy

The Conrad-Limpach reaction is a classic and robust method for constructing the quinolin-4-ol scaffold. It proceeds through the formation of an enamine intermediate from the aniline and β-ketoester, which then undergoes a thermal, acid-catalyzed cyclization. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it serves as both the acidic catalyst and a dehydrating agent, driving the reaction to completion at elevated temperatures.

The subsequent chlorination of the resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-4-one form) is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion. It is highly effective and the excess reagent can be easily removed under reduced pressure. The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is crucial as it forms the Vilsmeier reagent (in situ), which is the active chlorinating species and facilitates a milder and more efficient reaction.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol [1][5]

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol).

  • Reagent Addition: While stirring, add polyphosphoric acid (e.g., 16.0 g) and ethyl acetoacetate (e.g., 14.0 mL).

  • Heating: Heat the reaction mixture to 170 °C and maintain this temperature for 1 hour. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool slightly before carefully pouring it into a beaker containing ice water (approx. 500 mL) with vigorous stirring.

  • Isolation: A precipitate will form. Continue stirring for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water and dry under vacuum to yield the desired 6-Methoxy-2-methylquinolin-4-ol as a solid. The typical yield for this step is approximately 45-65%.[1]

Step 2: Synthesis of this compound [1][5]

  • Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend the 6-Methoxy-2-methylquinolin-4-ol (e.g., 1.2 g, 6.3 mmol) in phosphorus oxychloride (POCl₃, e.g., 36 mL).

  • Catalyst Addition: Add a few drops of N,N-Dimethylformamide (DMF) to the suspension.

  • Heating: Heat the reaction mixture to 110 °C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess POCl₃.

  • Quenching: Carefully add the residue to a beaker of ice water. A solid will precipitate.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with water and dry it under vacuum to obtain this compound. This step typically proceeds with a high yield, often around 85%.[1]

Reactivity and Application as a Synthetic Intermediate

The synthetic utility of this compound is primarily derived from the reactivity of the C4-chloro substituent. This position is activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[6] For this compound, this reaction allows for the introduction of various aryl or heteroaryl groups at the C4 position, creating 4-arylquinoline derivatives that are of significant interest in medicinal chemistry.

G cluster_0 Suzuki-Miyaura Coupling A 4-Chloro-6-methoxy- 2-methylquinoline C 4-Aryl-6-methoxy- 2-methylquinoline A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., DMF/H₂O) B Arylboronic Acid (R-B(OH)₂) B->C

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.

  • Catalyst/Ligand: A Pd(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for such transformations. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent: A mixture of an organic solvent like DMF, dioxane, or toluene with water is often used to dissolve both the organic substrate and the inorganic base.

Representative Protocol: Synthesis of 4-Aryl-6-methoxy-2-methylquinoline

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a degassed solvent mixture, such as DMF/water (4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-methoxy-2-methylquinoline.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the coupling of aryl halides with a vast range of primary and secondary amines.[8] This reaction is particularly valuable for synthesizing 4-aminoquinoline derivatives, which are common pharmacophores in antimalarial and anticancer agents.

G cluster_0 Buchwald-Hartwig Amination A 4-Chloro-6-methoxy- 2-methylquinoline C 4-(R¹R²-amino)-6-methoxy- 2-methylquinoline A->C Pd Precatalyst & Ligand (e.g., Pd₂(dba)₃ / XantPhos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) B Amine (R¹R²NH) B->C

Caption: General scheme for the Buchwald-Hartwig amination.

Causality in Protocol Design: The efficiency of Buchwald-Hartwig amination is highly dependent on the ligand coordinated to the palladium center.

  • Catalyst/Ligand: For coupling with aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition step. Ligands like XantPhos or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often effective.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.

Representative Protocol: Synthesis of 4-Alkyl/Arylamino-6-methoxy-2-methylquinoline

This is a generalized protocol based on conditions known to be effective for the amination of heteroaryl chlorides.[9][10]

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %), a suitable phosphine ligand (e.g., XantPhos, 4-10 mol %), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to afford the desired 4-aminoquinoline product.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate whose strategic importance is firmly rooted in the predictable and versatile reactivity of its C4-chloro group. The synthetic route to this compound is robust, scalable, and relies on readily available starting materials. Its true power is realized in its role as a scaffold for diversification, primarily through modern palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions provide medicinal chemists with a reliable toolkit to generate extensive libraries of novel 4-substituted quinoline derivatives for biological screening. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for and application of this versatile intermediate are poised to grow, solidifying its place as a cornerstone building block in the landscape of drug discovery.

References

  • Hanan, A. R., & Kadhim, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of Pharmaceutical and Clinical Research, 10(9), 304-313. [Link][6]
  • Goujon, J. Y., et al. (2007). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Tetrahedron, 63(40), 10043-10050. [Link][7]
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][8]
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9145-9153. [Link][9]
  • Pinto, M., et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 28(22), 7567. [Link][10]
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
  • MDPI. (n.d.).
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • PubChem. (n.d.). This compound.

Sources

4-Chloro-6-methoxy-2-methylquinoline safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-methoxy-2-methylquinoline

Compound: this compound CAS Number: 50593-73-2 Molecular Formula: C₁₁H₁₀ClNO Primary Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound. As a key intermediate in the synthesis of biologically active molecules, including potential PI3K/mTOR inhibitors for cancer research and compounds with antitubercular activity, its proper management in a laboratory setting is paramount.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Physical Properties

A foundational step in safe handling is understanding the basic physical characteristics of the substance. These properties influence its potential for dispersion, its stability, and the appropriate methods for its containment.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 50593-73-2
Molecular Formula C₁₁H₁₀ClNO[3]
Molecular Weight 207.66 g/mol
Appearance Solid, Crystalline[4]
Boiling Point 308.8 °C at 760 mmHg[5][6]
Flash Point 140.6 °C[5]

GHS Hazard Identification and Toxicological Summary

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] Its primary routes of exposure in a laboratory setting are inhalation of dust, dermal contact, eye contact, and accidental ingestion.[7] The significant acute toxicity of this compound necessitates stringent handling protocols.

GHS ClassificationHazard CodeHazard Statement
Acute Toxicity, Oral (Category 3) H301Toxic if swallowed
Serious Eye Damage (Category 1) H318Causes serious eye damage
Skin Irritation (Category 2) H315Causes skin irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335May cause respiratory irritation

Source: PubChem[3]

Toxicological Rationale:

  • Acute Oral Toxicity (H301): The "Toxic if swallowed" classification indicates that a small amount of this compound, if ingested, can cause serious health effects or be fatal. This underscores the critical importance of preventing hand-to-mouth contamination through rigorous personal hygiene.[8]

  • Serious Eye Damage (H318): This is the most severe classification for eye hazards and indicates a risk of irreversible damage upon contact. The chemical structure, likely possessing corrosive properties to mucosal tissues, necessitates more than standard safety glasses; chemical splash goggles and/or a face shield are mandatory.[3][9]

  • Skin and Respiratory Irritation (H315, H335): As a chlorinated aromatic heterocycle, the compound can irritate the skin upon contact and the respiratory system if inhaled as a dust or aerosol.[3][10] Chronic exposure, even at low levels, should be avoided.

The Hierarchy of Controls: A Framework for Risk Mitigation

The cornerstone of modern laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective and reliable safety measures over less effective ones. Adherence to this hierarchy is not merely a best practice; it is a system for designing inherently safer experiments. Personal Protective Equipment (PPE) is always considered the final line of defense.[11]

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible; compound is required) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

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The Strategic Role of 4-Chloro-6-methoxy-2-methylquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive analysis of 4-Chloro-6-methoxy-2-methylquinoline, a pivotal heterocyclic intermediate in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its versatile application as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical entity in their discovery pipelines.

Introduction: The Quinoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] The versatility of the quinoline core is evident in its presence within numerous FDA-approved drugs for treating cancer, malaria, and various infections.[2]

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Halogens, such as the chloro group at the 4-position, and electron-donating groups, like the methoxy group at the 6-position, play crucial roles in modulating a compound's electronic properties, lipophilicity, and intermolecular interactions with target proteins.[3] this compound exemplifies this principle, serving as a highly adaptable starting point for the synthesis of potent and selective therapeutic candidates. Its C4 chloro-substituent acts as a reactive handle for nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR).

Section 1: Core Characteristics and Synthesis

A thorough understanding of the molecule's fundamental properties and its synthesis is essential for its effective use in a research setting.

Physicochemical and Structural Data

The key properties of this compound are summarized below, providing essential information for handling, reaction planning, and characterization.

PropertyValueSource
CAS Number 50593-73-2[4][5]
Molecular Formula C₁₁H₁₀ClNO[5]
Molecular Weight 207.66 g/mol [4][5]
IUPAC Name This compound[5]
Boiling Point ~308.8 °C[4]
Appearance Solid[6]

The most significant chemical feature is the chlorine atom at the C4 position. This group activates the position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for creating diverse libraries of compounds from this intermediate.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The following protocol outlines a common and reliable method adapted from published literature.[6][7]

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

  • Reaction Setup: To a mixture of 4-methoxyaniline (1 equivalent) and ethyl acetoacetate (3.4 equivalents), add polyphosphoric acid (1.2 equivalents) drop-wise with vigorous stirring.

  • Cyclization: Heat the reaction mixture to 170 °C and maintain this temperature for 1 hour. The high temperature is necessary to drive the Conrad-Limpach cyclization.

  • Workup: After completion (monitored by TLC), cool the mixture and pour it into ice water with stirring.

  • Isolation: The resulting precipitate is collected by filtration and washed with water. The filter cake is dried to yield 6-methoxy-2-methylquinolin-4-ol as a solid.[6]

Step 2: Chlorination to this compound

  • Reaction Setup: Suspend the 6-methoxy-2-methylquinolin-4-ol (1 equivalent) from the previous step in phosphorus oxychloride (POCl₃, ~6.7 equivalents). Add a catalytic amount of N,N-Dimethylformamide (DMF, ~2 drops).

  • Chlorination: Heat the mixture to reflux at 110 °C for 2 hours. POCl₃ serves as both the reagent and solvent, effectively converting the hydroxyl group into a chloro group.

  • Workup: After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Isolation: The resulting solid precipitate is collected by filtration, washed with water, and dried to afford the final product, this compound.[6]

G cluster_0 Synthesis of this compound A 4-Methoxyaniline + Ethyl Acetoacetate B 6-methoxy-2-methylquinolin-4-ol A->B  Polyphosphoric Acid,  170°C (Conrad-Limpach) C This compound B->C  POCl3, DMF (cat.),  110°C (Chlorination)

Synthetic route to this compound.

Section 2: A Versatile Intermediate in Bioactive Molecule Synthesis

The true value of this compound lies in its role as a foundational building block for molecules targeting critical disease pathways.

Case Study: Precursors to PI3K/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[8] A nitrated analog, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, serves as a key intermediate for the synthesis of potent PI3K/mTOR inhibitors.[8][9] The C4-chloro group allows for the introduction of various amine-containing side chains, which are crucial for binding to the kinase domain of these enzymes.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoline-based Inhibitors Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits G cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Quinoline Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (forms formazan) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance at ~570 nm E->F G 7. Calculate IC50 Values F->G

Sources

Methodological & Application

Synthesis of 4-Chloro-6-methoxy-2-methylquinoline protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] The protocol details a robust and scalable two-step synthetic route commencing with readily available starting materials. The procedure begins with the construction of the quinolinone core via an acid-catalyzed Combes cyclization, followed by a chlorination step to yield the target compound.[3] This guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, safety precautions, and expert insights for troubleshooting and optimization.

Introduction and Significance

This compound is a substituted quinoline derivative of significant interest to researchers in organic synthesis and pharmaceutical development. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds. The specific functionalization of this molecule—a chloro group at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position—makes it a versatile precursor for the synthesis of more complex molecules, including potential kinase inhibitors and antitubercular agents.[2][4][5] For instance, the 4-chloro position is highly susceptible to nucleophilic substitution, allowing for the introduction of various amine, oxygen, or sulfur-containing moieties to explore structure-activity relationships (SAR).[2]

Synthetic Strategy and Reaction Mechanisms

The synthesis is efficiently executed in a two-step sequence starting from 4-methoxyaniline.

Overall Synthetic Scheme:

  • Step 1: Combes Quinoline Synthesis: Formation of 4-hydroxy-6-methoxy-2-methylquinoline from 4-methoxyaniline and ethyl acetoacetate.

  • Step 2: Aromatic Chlorination: Conversion of the 4-hydroxy intermediate to the final product, this compound, using phosphorus oxychloride (POCl₃).[4][5][6]

Mechanism: Combes Quinoline Synthesis

The Combes synthesis is an acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[7][8] The reaction proceeds through three main stages:

  • Enamine Formation: The reaction initiates with the condensation of 4-methoxyaniline with the keto group of ethyl acetoacetate, followed by dehydration to form a Schiff base, which tautomerizes to a more stable enamine intermediate.[9][10]

  • Electrophilic Cyclization: Under strong acid catalysis (e.g., polyphosphoric acid), the enamine undergoes intramolecular electrophilic aromatic substitution. This annulation step is typically the rate-determining step.[8]

  • Dehydration: A final dehydration step occurs to aromatize the newly formed ring, yielding the stable 4-hydroxyquinoline product.[7]

Combes_Mechanism Combes Quinoline Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Aniline 4-Methoxyaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone Ethyl Acetoacetate Diketone->Enamine Cyclized Cyclized Intermediate (Non-aromatic) Enamine->Cyclized Acid-Catalyzed Annulation (PPA) Product 4-Hydroxy-6-methoxy- 2-methylquinoline Cyclized->Product Dehydration (-H₂O)

Caption: Mechanism of the Combes quinoline synthesis.

Mechanism: Chlorination with Phosphorus Oxychloride

The conversion of the 4-hydroxy group of the quinolinone (which exists in tautomeric equilibrium with its keto form) to a 4-chloro group is a standard transformation. The reaction with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, proceeds as follows:

  • Activation: The oxygen atom of the hydroxyl/keto group attacks the electrophilic phosphorus atom of POCl₃, forming a reactive chlorophosphate ester intermediate.

  • Nucleophilic Attack: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate leaving group.

  • Product Formation: This substitution results in the formation of the desired 4-chloroquinoline product.

Chlorination_Mechanism Chlorination Mechanism Hydroxyquinoline 4-Hydroxyquinoline Intermediate Intermediate Chlorophosphate Ester Intermediate Hydroxyquinoline->Intermediate Activation POCl3 POCl₃ POCl3->Intermediate Product 4-Chloroquinoline Product Intermediate->Product Nucleophilic Attack by Cl⁻

Caption: Conversion of a 4-hydroxyquinoline to a 4-chloroquinoline.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Methoxyaniline≥98%Sigma-Aldrich104-94-9
Ethyl acetoacetate≥99%Sigma-Aldrich141-97-9
Polyphosphoric acid (PPA)115% H₃PO₄ basisSigma-Aldrich8017-16-1
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Sodium bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8
Deionized Water--7732-18-5
Ice---
Part A: Synthesis of 4-Hydroxy-6-methoxy-2-methylquinoline
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL).[5]

  • Reagent Addition: While stirring, carefully and portion-wise add polyphosphoric acid (16.0 g). An exothermic reaction will occur.

  • Heating: Heat the reaction mixture to 170 °C and maintain this temperature for 1 hour.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to approximately 100 °C and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Precipitation and Filtration: Stir the resulting slurry for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the solid in a vacuum oven at 60 °C to obtain 4-hydroxy-6-methoxy-2-methylquinoline as a yellow solid.[5] The expected yield is approximately 45%.[5]

Part B: Synthesis of this compound

CAUTION: This step must be performed in a well-ventilated chemical fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.[11][12]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend the 4-hydroxy-6-methoxy-2-methylquinoline from Part A (e.g., 1.2 g, 5.4 mmol, assuming a nitrated precursor was used for this example calculation) in phosphorus oxychloride (36.2 mL).[5]

  • Catalyst Addition: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) to the suspension.

  • Heating: Heat the reaction mixture to 110 °C and maintain for 2 hours. The suspension should dissolve to form a clear solution.[5]

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure (using a vacuum pump with an appropriate trap).

  • Quenching: Carefully and slowly pour the viscous residue onto 150 g of crushed ice. A vigorous reaction may occur.

  • Neutralization and Filtration: Stir the mixture for 1 hour at 0 °C. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water and dry it under vacuum to yield this compound as a milk-white or off-white solid.[5] The expected yield is approximately 85%.[5]

Quantitative Data Summary

StepReactantAmountReagent/SolventTemp (°C)Time (h)ProductYield
A 4-Methoxyaniline4.0 gEthyl acetoacetate, PPA17014-Hydroxy-6-methoxy-2-methylquinoline~45%
B Intermediate from A1.2 gPOCl₃, DMF (cat.)1102This compound~85%

Overall Experimental Workflow

Workflow Synthesis Workflow Start Starting Materials: 4-Methoxyaniline Ethyl Acetoacetate Step1 Step 1: Combes Cyclization Reagent: Polyphosphoric Acid Temp: 170°C, 1h Start->Step1 Workup1 Work-up: Ice Quench, Filtration, Drying Step1->Workup1 Intermediate Intermediate: 4-Hydroxy-6-methoxy-2-methylquinoline Workup1->Intermediate Step2 Step 2: Chlorination Reagent: POCl₃, DMF (cat.) Temp: 110°C, 2h Intermediate->Step2 Workup2 Work-up: Vacuum Concentration, Ice Quench, Neutralization, Filtration, Drying Step2->Workup2 FinalProduct Final Product: This compound Workup2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Safety and Hazard Management

The protocols described involve hazardous materials and require strict adherence to safety procedures.

  • Phosphorus Oxychloride (POCl₃): This substance is extremely hazardous.

    • Toxicity/Corrosivity: It is toxic if swallowed or inhaled and causes severe skin burns and serious eye damage.[12][13] Contact with water or moisture generates toxic hydrogen chloride gas and heat.[11][12]

    • Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[11][12][14]

    • Emergency: Ensure an eyewash station and safety shower are immediately accessible.[11][14] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11]

    • Spills: Absorb spills with an inert material like vermiculite or sand. DO NOT USE WATER for cleanup.[14]

  • Polyphosphoric Acid (PPA): PPA is a corrosive dehydrating agent. Avoid contact with skin and eyes. It will cause severe burns. The reaction with water is exothermic.

  • General Precautions: Standard laboratory practices should be followed. Avoid inhalation of vapors and direct contact with all chemicals.

Field Insights and Troubleshooting

  • Combes Synthesis (Step A):

    • Challenge: Low yields or formation of a tar-like substance.

    • Insight: Efficient stirring is critical, especially as the viscosity of PPA changes with temperature. Ensure the temperature does not significantly exceed the target of 170 °C, as higher temperatures can lead to decomposition and side product formation.

  • Chlorination (Step B):

    • Challenge: The final product is discolored (brown or black) instead of off-white.

    • Insight: This often indicates moisture contamination or incomplete removal of POCl₃ before work-up. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture. The vacuum distillation to remove excess POCl₃ should be as complete as possible before quenching.

    • Challenge: Poor recovery after neutralization.

    • Insight: The product can sometimes be slow to precipitate. Ensure the quenched solution is very cold (0 °C) and allow sufficient time for stirring before filtration. Be cautious during neutralization with NaHCO₃; add it slowly to control the vigorous foaming and prevent loss of product.

  • Purification:

    • Challenge: The product contains persistent impurities as seen on TLC or NMR.

    • Insight: If washing is insufficient, recrystallization from a solvent system like ethanol/ethyl acetate can significantly improve purity.[15] For very impure samples, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective purification method.[16]

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B.
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • Organic Name Reaction With Their Respective Mechanism. (n.d.). SlideShare.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Material Safety Data Sheet - Phosphorus Oxychloride. (n.d.). Cole-Parmer.
  • Phosphorus oxychloride - SAFETY D
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021). YouTube.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
  • phosphorus oxychloride - Report. (n.d.). CAMEO Chemicals | NOAA.
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. (2015). Loba Chemie.
  • 4-Chloro-6-methoxy-2-methyl-quinoline. (n.d.). Biosynth.
  • This compound. (2025). ChemicalBook.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016).
  • 4-Hydroxy-6-methoxy-2-methylquinoline. (n.d.). Biosynth.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
  • How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?. (2023). Guidechem.
  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
  • Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (n.d.). Benchchem.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (n.d.). MDPI.

Sources

Part 1: Synthesis of the 4-Chloro-6-methoxy-2-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Reaction Mechanisms of 4-Chloro-6-methoxy-2-methylquinoline

For research scientists and professionals in drug development, this compound is a pivotal building block. Its strategic substitution pattern—a nucleophilically displaceable chloro group at the 4-position, an electron-donating methoxy group on the benzene ring, and a methyl group at the 2-position—makes it a versatile intermediate for synthesizing a vast array of complex molecules, particularly kinase inhibitors and other potential therapeutic agents.[1][2]

This document provides a detailed exploration of the synthesis and primary reaction mechanisms of this quinoline derivative. It is designed to go beyond simple protocols, offering insights into the causality behind experimental choices and the mechanistic underpinnings of each transformation, ensuring a robust and reproducible application in the laboratory.

The construction of the target molecule is a multi-step process that begins with the formation of the core quinoline ring system, followed by a crucial chlorination step.

Formation of the Quinoline Core: The Combes Synthesis

The most direct route to the 6-methoxy-2-methylquinolin-4-ol precursor is the Combes quinoline synthesis. This acid-catalyzed reaction condenses an aniline with a β-diketone.[3][4] In this specific case, 4-methoxyaniline is reacted with ethyl acetoacetate.

The reaction proceeds in two main stages:

  • Enamine Formation: The amino group of 4-methoxyaniline performs a nucleophilic attack on one of the carbonyls of the β-diketone (ethyl acetoacetate), followed by dehydration to form a stable enamine intermediate.[5][6]

  • Acid-Catalyzed Cyclization: In the presence of a strong acid catalyst like polyphosphoric acid (PPA), the enamine undergoes intramolecular electrophilic aromatic substitution. The protonated carbonyl group activates the molecule for ring closure onto the electron-rich aromatic ring of the aniline derivative. A final dehydration step restores aromaticity, yielding the substituted quinoline.[4][5]

The mechanism is visualized below:

G cluster_synthesis Mechanism: Combes Quinoline Synthesis A 4-Methoxyaniline + Ethyl Acetoacetate B Enamine Intermediate (Schiff Base Tautomer) A->B Condensation (-H₂O) C Protonated Intermediate B->C Protonation (H⁺) D Cyclized Cationic Intermediate C->D Intramolecular Electrophilic Attack E 6-Methoxy-2-methylquinolin-4-ol D->E Dehydration (-H₂O, -H⁺)

Caption: The Combes synthesis mechanism for the quinoline core.

Chlorination of the 4-Hydroxyquinoline Intermediate

The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) is then converted to the target 4-chloro derivative.[7][8] This is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-Dimethylformamide (DMF).[1][9]

The mechanism is analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinolinol attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion at the C4 position displaces the phosphate group, yielding the desired this compound.[10]

G cluster_chlorination Mechanism: Chlorination with POCl₃ F 6-Methoxy-2-methylquinolin-4-ol G Phosphate Ester Intermediate F->G Attack on POCl₃ H This compound G->H Nucleophilic attack by Cl⁻ (-[PO₂Cl₂]⁻)

Caption: Chlorination of the 4-hydroxyquinoline intermediate.

Part 2: Core Reaction Mechanisms and Protocols

The presence of the chloro group at the 4-position is the key to the synthetic utility of this molecule. This position is activated towards substitution by the electron-withdrawing effect of the ring nitrogen.[2] This enables a range of powerful transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is the most fundamental reaction of 4-chloroquinolines. It allows for the direct displacement of the chloride with a wide variety of nucleophiles (amines, alkoxides, thiols, etc.).

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the quinoline ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11][12]

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.[12][13]

G cluster_snar Mechanism: Nucleophilic Aromatic Substitution (SNAr) I 4-Chloroquinoline + Nucleophile (Nu⁻) J Meisenheimer-like Complex (Resonance Stabilized) I->J Addition K 4-Substituted Quinoline Product J->K Elimination (-Cl⁻)

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and reaction of this compound.

Protocol 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This protocol is adapted from the procedure described by Zhao et al.[9]

Reagent/ParameterQuantity/ValueNotes
4-Methoxyaniline4.0 g (32.9 mmol)Starting material.
Ethyl acetoacetate14.0 mLReactant and solvent.
Polyphosphoric acid (PPA)16.0 gAcid catalyst.
Temperature170 °CHigh temperature is required for cyclization.
Reaction Time1 hourMonitor by TLC for completion.
Yield ~45% Reported yield for the crude yellow solid.

Procedure:

  • To a mixture of 4-methoxyaniline and ethyl acetoacetate, slowly add polyphosphoric acid while stirring.

  • Heat the mixture to 170 °C and maintain this temperature for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring.

  • A precipitate will form. Stir for 1 hour to ensure complete precipitation.

  • Collect the solid by filtration and dry to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.[9]

Protocol 2: Synthesis of this compound

This protocol is adapted from the procedure described by Zhao et al.[9]

Reagent/ParameterQuantity/ValueNotes
6-methoxy-2-methylquinolin-4-ol1.2 g (5.4 mmol)Starting material from Protocol 1.
Phosphorus oxychloride (POCl₃)36.2 mLChlorinating agent and solvent.
N,N-Dimethylformamide (DMF)2 dropsCatalyst.
Temperature110 °CReflux temperature.
Reaction Time2 hoursMonitor by TLC for completion.
Yield ~85% Reported yield for the crude solid.

Procedure:

  • In a round-bottom flask, suspend 6-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride.

  • Add a catalytic amount of DMF to the suspension.

  • Heat the mixture to 110 °C and reflux for 2 hours.

  • After completion (monitored by TLC), cool the solution to room temperature.

  • Carefully concentrate the solution under reduced pressure to remove excess POCl₃.[10]

  • The residue is then carefully quenched by pouring it onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to afford this compound.[9]

Palladium-Catalyzed Cross-Coupling Reactions

For more complex molecular architectures, modern cross-coupling reactions are indispensable. The 4-chloroquinoline is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling creates a new carbon-carbon bond between the quinoline C4 position and an organoboron species (e.g., a phenylboronic acid).[14][15]

Mechanism: The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.[14][16]

  • Transmetalation: In the presence of a base (which activates the boronic acid), the organic group is transferred from boron to the palladium center, displacing the halide.[14][15]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[14][16]

G cluster_suzuki Mechanism: Suzuki-Miyaura Coupling L Pd(0)L₂ (Active Catalyst) M Oxidative Addition (Quinoline-Cl) L->M N Quinoline-Pd(II)-Cl Complex M->N O Transmetalation (R-B(OH)₂ + Base) N->O P Quinoline-Pd(II)-R Complex O->P Q Reductive Elimination P->Q Q->L Catalyst Regeneration R 4-Aryl-Quinoline Product Q->R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

This reaction is one of the most powerful methods for forming carbon-nitrogen bonds, coupling the 4-chloroquinoline with a primary or secondary amine.[17][18]

Mechanism: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond to form a Pd(II) complex.[17][19]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the final product and regenerating the Pd(0) catalyst for the next cycle.[17][20]

G cluster_buchwald Mechanism: Buchwald-Hartwig Amination S Pd(0)L₂ (Active Catalyst) T Oxidative Addition (Quinoline-Cl) S->T U Quinoline-Pd(II)-Cl Complex T->U V Amine Coordination & Deprotonation (Base) U->V W Quinoline-Pd(II)-NR₂ Complex V->W X Reductive Elimination W->X X->S Catalyst Regeneration Y 4-Amino-Quinoline Product X->Y

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol for the C-C bond formation.

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material.
Arylboronic Acid1.2 - 1.5 eqCoupling partner.
Palladium Catalyst (e.g., Pd(PPh₃)₄)2-5 mol%Catalyst.
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0 eqActivates the boronic acid.
SolventToluene/H₂O or Dioxane/H₂ODegassed solvent system is crucial.
Temperature80 - 110 °CVaries with substrate and catalyst.

Experimental Workflow:

Caption: General workflow for a Suzuki coupling experiment.

Procedure:

  • To an oven-dried flask, add the 4-chloroquinoline, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol for C-N bond formation.[21]

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material.
Amine1.1 - 1.5 eqCoupling partner.
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)1-2 mol%Catalyst precursor.
Ligand (e.g., XPhos, BINAP)2-4 mol%Essential for catalyst activity.
Base (e.g., NaOt-Bu, K₃PO₄)1.5 - 2.0 eqStrong, non-nucleophilic base required.
SolventAnhydrous Toluene or DioxaneMust be anhydrous and deoxygenated.
Temperature80 - 110 °CVaries with substrate and catalyst system.

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in an oven-dried Schlenk flask.

  • Add the anhydrous, deoxygenated solvent.

  • Add the 4-chloroquinoline, the amine, and the base.

  • Seal the flask and heat the reaction mixture with stirring to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Quinoline-dicarboxylic Acids. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia. [Link]
  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • MDPI. (n.d.).
  • Organic Reactions. (n.d.). Gould-Jacobs Reaction. [Link]
  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
  • Wikipedia. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2025). 16.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
  • YouTube. (2019).
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
  • YouTube. (2025).

Sources

Application Notes & Protocols: 4-Chloro-6-methoxy-2-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-CMQ-20260107 Revision: 1.0

Introduction: The Strategic Value of a Privileged Scaffold

4-Chloro-6-methoxy-2-methylquinoline is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its structure incorporates a quinoline core, a privileged scaffold found in numerous pharmacologically active agents, including anticancer and antimalarial drugs.[1][2] The strategic placement of its functional groups—a reactive chloro group at the C4 position, an electron-donating methoxy group at C6, and a methyl group at C2—makes it an ideal precursor for a diverse array of chemical transformations.

The C4-chloro substituent is particularly significant, as it activates this position for nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions.[3] This allows for the precise and efficient introduction of a wide range of functionalities, enabling the systematic exploration of chemical space in drug discovery programs.[4] This document provides a detailed guide to the synthesis of this key intermediate and its subsequent application in core synthetic methodologies, complete with field-tested protocols and mechanistic insights.

Compound Property Value
IUPAC Name This compound
CAS Number 50593-73-2[5][6]
Molecular Formula C₁₁H₁₀ClNO[5][7]
Molecular Weight 207.66 g/mol [5][7]
Appearance Solid[6]

Synthesis of the Core Intermediate: A Robust Three-Step Pathway

The most efficient and scalable synthesis of this compound begins with readily available starting materials and proceeds through a reliable three-step sequence: (1) cyclization to form the quinolinone core, (2) subsequent chlorination of the C4-hydroxyl group, and finally (3) amination.[8] A variation of this method involves cyclization, nitration, and then chlorination for producing a nitro-substituted intermediate.[9][10] For the purpose of generating the title compound, the direct cyclization-chlorination route is preferred for its efficiency.[8]

G cluster_0 Synthetic Workflow A p-Anisidine + Ethyl Acetoacetate B Step 1: Cyclization (Conrad-Limpach) A->B Polyphosphoric Acid, 170°C C 6-Methoxy-2-methylquinolin-4-ol B->C D Step 2: Chlorination C->D POCl₃, DMF (cat.), 110°C E This compound (Target Intermediate) D->E G cluster_0 S(N)Ar General Mechanism Reactants 4-Chloroquinoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Products 4-Substituted Quinoline + Cl⁻ Intermediate->Products Step 2: Loss of Leaving Group G cluster_0 Diversification via Cross-Coupling cluster_1 Buchwald-Hartwig Amination cluster_2 Sonogashira Coupling cluster_3 Suzuki Coupling Start 4-Chloro-6-methoxy- 2-methylquinoline BHA R₂NH, Pd Catalyst, Ligand, Base Start->BHA SC Terminal Alkyne, Pd/Cu Catalysts, Base Start->SC SUZ Boronic Acid/Ester, Pd Catalyst, Base Start->SUZ Prod_BHA C4-Amino Derivatives BHA->Prod_BHA Prod_SC C4-Alkynyl Derivatives SC->Prod_SC Prod_SUZ C4-Aryl/Vinyl Derivatives SUZ->Prod_SUZ

Sources

Application Notes and Protocols: Regioselective Chlorination of 6-methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] Specifically, 4-chloro-6-methoxy-2-methylquinoline serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including those with potential antitubercular and anticancer properties.[2][3][4] The regioselective introduction of a chlorine atom at the C4 position of the 6-methoxy-2-methylquinolin-4-ol core is a key transformation that enables further molecular elaboration.

This document provides a comprehensive, field-proven protocol for the chlorination of 6-methoxy-2-methylquinolin-4-ol. The described methodology emphasizes safety, efficiency, and reproducibility, making it suitable for researchers in both academic and industrial drug development settings. The procedure detailed herein utilizes phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for hydroxyl-substituted quinolines.[5][6]

Mechanistic Rationale

The chlorination of a quinolin-4-ol proceeds via a nucleophilic substitution mechanism. The hydroxyl group at the C4 position is a poor leaving group. Phosphorus oxychloride acts as a dehydrating and chlorinating agent. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This is followed by a series of steps involving the elimination of HCl and metaphosphoric acid, ultimately leading to the substitution of the hydroxyl group with a chlorine atom. The use of a catalytic amount of a high-boiling tertiary amine, such as N,N-Dimethylformamide (DMF), can facilitate the reaction.[7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
6-methoxy-2-methylquinolin-4-ol≥98%Commercially AvailableStarting material. Ensure it is dry.
Phosphorus Oxychloride (POCl₃)Reagent GradeCommercially AvailableHighly corrosive and water-reactive. Handle with extreme caution in a fume hood.[8][9]
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUsed as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-houseUsed for quenching and neutralization.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableUsed for extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableUsed as a drying agent.
IcePrepared in-house
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated chemical fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the violent reaction of phosphorus oxychloride with water.[10]

  • Reagent Addition: To the flask, add 6-methoxy-2-methylquinolin-4-ol (10.0 g, 52.9 mmol).

  • Addition of Phosphorus Oxychloride: Carefully add phosphorus oxychloride (50 mL, 535 mmol) to the flask. The mixture will become a slurry.

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.5 mL) dropwise to the stirred mixture.

  • Reaction Heating: Heat the reaction mixture to 110 °C using a heating mantle. Maintain this temperature and continue stirring for 2 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Reaction Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas; ensure adequate ventilation.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by the portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a solid product.

Experimental Workflow Diagram

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware reagents Add 6-methoxy-2-methylquinolin-4-ol start->reagents pocl3 Add POCl₃ reagents->pocl3 dmf Add DMF (catalyst) pocl3->dmf heat Heat to 110°C for 2h dmf->heat tlc Monitor by TLC heat->tlc cool Cool to RT tlc->cool quench Quench with Ice cool->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify end end purify->end Final Product

Caption: Workflow for the chlorination of 6-methoxy-2-methylquinolin-4-ol.

Safety Precautions

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[10][11] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[8] All manipulations involving phosphorus oxychloride must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[10][11] An emergency eyewash station and safety shower must be readily accessible.[10] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8] Do not use water to extinguish a fire involving phosphorus oxychloride; use a dry chemical or carbon dioxide extinguisher.[10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the aromatic protons, the methoxy group, and the methyl group. The chemical shifts will be different from the starting material due to the electronic effect of the chlorine atom.[7]
¹³C NMR Signals corresponding to the eleven carbon atoms in the molecule.[12]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[7]
Melting Point A sharp melting point indicates a high degree of purity.

Expected Yield

With careful execution of this protocol, a yield of approximately 85% of the purified product can be expected.[4][13]

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. NJ.gov.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Cole-Parmer.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS. Loba Chemie.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pakistan Journal of Scientific and Industrial Research. (n.d.). The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. PJSIR.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-methylquinolin-4-ol. PubChem.
  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scirp.org.
  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines. Google Patents.
  • Infoscience. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Infoscience.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Organic Syntheses. (n.d.). Benzene, 2,4-dichloro-1-methoxy-. Organic Syntheses.

Sources

Application of 4-Chloro-6-methoxy-2-methylquinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Senior Application Scientist Note: The quinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in successful therapeutic agents.[1][2] This guide focuses on a particularly valuable derivative, 4-Chloro-6-methoxy-2-methylquinoline, a key starting material for a new generation of targeted therapies. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic considerations that make this molecule a powerful tool in the synthesis of potent and selective kinase inhibitors.

The Strategic Advantage of the this compound Scaffold

Protein kinases, as central regulators of cellular signaling, have become critical targets in oncology and immunology.[3] Kinase inhibitors that compete with ATP for the enzyme's binding site are a major class of therapeutics. The design of these inhibitors hinges on a molecular scaffold that can effectively mimic the purine ring of ATP while allowing for substitutions that confer potency and selectivity.[3]

This compound (CAS: 50593-73-2) is an exemplary scaffold for several strategic reasons:

  • Inherent Kinase Recognition: The quinoline core is structurally analogous to the adenine portion of ATP, providing a foundational affinity for the kinase ATP-binding pocket.

  • Tunable Reactivity: The chlorine atom at the C4 position is the molecule's primary reactive site. Activated by the electron-withdrawing effect of the ring nitrogen, this position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, which are crucial for targeting specific amino acid residues in the kinase active site.[4][5]

  • Pharmacokinetic and Pharmacodynamic Influence:

    • The 6-methoxy group is not merely a passive substituent. It can act as a hydrogen bond acceptor, forming critical interactions with the kinase hinge region, thereby anchoring the inhibitor and enhancing potency. This feature is common in many successful quinoline and quinazoline-based inhibitors.[6][7]

    • The 2-methyl group provides steric influence, helping to orient the molecule within the binding cleft and potentially improving selectivity by preventing clashes with off-target kinases.

Key Compound Properties

For researchers planning a synthesis, understanding the physical and chemical properties of this key intermediate is paramount.

PropertyValueReference
CAS Number 50593-73-2[8][9][10][11][12]
Molecular Formula C₁₁H₁₀ClNO[8][9][12]
Molecular Weight 207.66 g/mol [8][9][12]
Appearance Solid[9]
Boiling Point 308.8 °C[8]
Key Hazard Codes H301 (Toxic if swallowed), H318 (Causes serious eye damage)[9]

Core Application: Synthesis of a 4-Anilinoquinoline Kinase Inhibitor Backbone

The primary application of this compound is its use in SNAr reactions to build the core structure of many kinase inhibitors. The following protocol details a representative synthesis of a 4-anilino-6-methoxy-2-methylquinoline derivative, a common backbone for inhibitors targeting kinases like EGFR, Src, and RIPK2.[5][6]

Experimental Workflow Overview

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Validation A Combine Quinoline & Aniline in Solvent B Add Base (e.g., DIPEA) A->B Step 1 C Heat Reaction Mixture (e.g., 120°C, 12h) B->C D Monitor Progress (TLC / LC-MS) C->D Step 2 E Cool & Quench Reaction D->E F Extract Product E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H I Assess Purity (HPLC) H->I

Caption: Synthetic workflow for a 4-anilinoquinoline derivative.

Protocol 1: Synthesis of N-phenyl-6-methoxy-2-methylquinolin-4-amine

Objective: To demonstrate the fundamental nucleophilic aromatic substitution reaction at the C4 position of this compound using aniline as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), Isopropanol, or DMF (approx. 0.2 M concentration)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, water, brine

  • Silica gel for column chromatography

Safety Precautions:

  • This compound is toxic if swallowed and causes serious eye damage. [9] Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).

  • Aniline is toxic and a suspected mutagen.

  • NMP and DMF are reproductive toxins. Use in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., NMP).

  • Reagent Addition: Add aniline (1.1 eq) to the mixture, followed by the base (DIPEA, 2.0 eq).

    • Expertise Note: A base is essential. It serves two purposes: to scavenge the hydrochloric acid (HCl) generated during the reaction and, in some cases, to deprotonate the incoming aniline, increasing its nucleophilicity.

  • Heating: Heat the reaction mixture to 120-140 °C and stir for 8-16 hours.

    • Expertise Note: SNAr reactions on heterocyclic rings often require thermal energy to overcome the activation barrier. The reaction temperature and time should be optimized for specific substrates.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine to remove residual solvent and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-anilinoquinoline product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Expected Outcome: This protocol provides a robust method for creating the core scaffold. The resulting 4-anilinoquinoline can then be further modified, for example, by using substituted anilines to probe different regions of a kinase active site, ultimately leading to a potent and selective inhibitor.

Mechanism of Action: Competitive ATP Inhibition

The ultimate goal of this synthesis is to create a molecule that inhibits kinase activity. The vast majority of quinoline-based inhibitors function as ATP-competitive inhibitors. They occupy the same binding site as ATP, preventing the kinase from transferring a phosphate group to its substrate and thereby blocking the downstream signaling pathway.

G Kinase Kinase Enzyme ATP Binding Site Substrate Site PhosphoSubstrate Phosphorylated Substrate (Signal ON) Kinase->PhosphoSubstrate Phosphorylates NoReaction No Phosphorylation (Signal OFF) Kinase->NoReaction ATP ATP ATP->Kinase:atp Binds Substrate Substrate Protein Substrate->Kinase:subst Binds Inhibitor Quinoline Inhibitor Inhibitor->Kinase:atp

Caption: Mechanism of ATP-competitive kinase inhibition.

The design enabled by this compound allows for the precise placement of functional groups to maximize affinity for the ATP binding site over that of the natural substrate, ATP. This competition is the foundation of the inhibitor's therapeutic effect.

References

  • Chemsrc. (2024). This compound | CAS#:50593-73-2.
  • PubChem. (n.d.). This compound.
  • Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • ResearchGate. (n.d.). General synthetic route of quinoline derivatives.
  • Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry.
  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • International Journal of Allied Medical Sciences and Clinical Research. (2018). 4-chloro-6-methoxy-2-styryl quinoline, its synthesis and antibacterial activity.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry.
  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • PubMed Central. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • PubMed Central. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.

Sources

The Versatile Scaffold: 4-Chloro-6-methoxy-2-methylquinoline as a Pivotal Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged structure," a recurring motif in a multitude of therapeutic agents owing to its ability to interact with a wide array of biological targets. Within this important class of heterocycles, 4-Chloro-6-methoxy-2-methylquinoline has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—a reactive chloro group at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 2-position—renders it an ideal starting material for the synthesis of complex molecules with significant pharmacological potential. The chloro group at the C4 position is highly susceptible to nucleophilic displacement, providing a convenient handle for introducing diverse functionalities. This reactivity is a cornerstone of its utility in drug discovery.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the synthesis and derivatization of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO[3]
Molecular Weight 207.66 g/mol [3]
Appearance Solid
CAS Number 50593-73-2[3]
Boiling Point 308.8 °C[3]
Flash Point 92 °C[3]

Spectroscopic Data:

  • Mass Spectrometry: The electron impact mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 207, with other significant fragments at m/z 164 and 192.[4]

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the methyl group, confirming the structure of the molecule.

  • ¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct resonances for each carbon atom in the molecule.

Core Synthesis of this compound

The synthesis of this compound is a well-established, robust, two-step process starting from readily available materials.[5][6] The overall synthetic strategy involves the initial construction of the quinolinone core, followed by chlorination at the 4-position.

Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination p_Anisidine p-Anisidine Intermediate 6-Methoxy-2-methylquinolin-4-ol p_Anisidine->Intermediate Polyphosphoric Acid, 170°C Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Intermediate Polyphosphoric Acid, 170°C Final_Product This compound Intermediate->Final_Product DMF (cat.), 110°C POCl3 POCl3 POCl3->Final_Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Step 1)

This protocol outlines the Conrad-Limpach cyclization of p-anisidine with ethyl acetoacetate to form the quinolin-4-ol intermediate.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Standard glassware for high-temperature reactions

Procedure:

  • To a mixture of 4-methoxyaniline (e.g., 4.0 g, 32.9 mmol) and ethyl acetoacetate (e.g., 14.0 mL), add polyphosphoric acid (e.g., 16.0 g, 47.3 mmol) drop-wise with vigorous stirring.[7]

  • Heat the reaction mixture to 170 °C and maintain this temperature for 1 hour.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the hot reaction mixture into a beaker containing ice water with stirring.

  • Continue stirring for 1 hour to allow for complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Dry the solid to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.[7] Typical yields range from 65-95%.[6]

Causality of Experimental Choices:

  • Polyphosphoric acid acts as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization.

  • The high reaction temperature of 170 °C is necessary to overcome the activation energy for the cyclization reaction.

  • Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the product, which is sparingly soluble in water.

Protocol 2: Synthesis of this compound (Step 2)

This protocol describes the chlorination of the quinolin-4-ol intermediate using phosphorus oxychloride (POCl₃).

Materials:

  • 6-Methoxy-2-methylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for reflux and inert atmosphere conditions

Procedure:

  • Suspend 6-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) to the suspension.

  • Heat the mixture to 110 °C and reflux for 1-2 hours.[7] The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and carefully quench by pouring it into ice water or a saturated NaHCO₃ solution. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Stir the mixture for 1 hour at 0 °C to ensure complete precipitation and neutralization.

  • Collect the solid product by vacuum filtration, wash with water, and dry to obtain this compound. A typical yield is around 85%.[7]

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that converts the hydroxyl group of the quinolin-4-ol into a chloro group.

  • DMF acts as a catalyst, likely by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive electrophile.

  • The reaction is heated to 110 °C to ensure a reasonable reaction rate.

  • Quenching with a basic solution like NaHCO₃ neutralizes the excess POCl₃ and acidic byproducts, facilitating the precipitation of the final product.

Key Applications in Pharmaceutical Synthesis

The reactivity of the 4-chloro group is the cornerstone of this compound's utility as a building block. The two most significant transformations are nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Reactions Start This compound SNAr_Product 4-Amino/Alkoxy/Thio-quinolines Start->SNAr_Product Nucleophilic Aromatic Substitution (SNAr) Suzuki_Product 4-Aryl-quinolines Start->Suzuki_Product Suzuki-Miyaura Coupling Nucleophile R-NH₂ / R-OH / R-SH Nucleophile->SNAr_Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Suzuki_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Suzuki_Product

Caption: Key synthetic transformations of the title compound.

Application 1: Nucleophilic Aromatic Substitution (SNA_r)

The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position electron-deficient and thus susceptible to nucleophilic attack. This allows for the displacement of the chloro group by a wide variety of nucleophiles.

General Protocol for SNA_r with Amines:

This protocol provides a general method for the synthesis of 4-amino-6-methoxy-2-methylquinoline derivatives.

Materials:

  • This compound

  • Substituted aniline or aliphatic amine (1.2 - 1.5 equivalents)

  • A high-boiling solvent such as isopropanol, DMF, or NMP

  • Optional: A base such as K₂CO₃ or Et₃N

  • Standard glassware for reflux or microwave synthesis

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent like isopropanol.[1]

  • Heat the mixture to reflux and monitor the reaction by TLC. For anilines, the reaction is typically complete within 5 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Procedure (Microwave-Assisted Synthesis):

  • In a microwave vial, combine this compound (1.0 eq) and the amine (1.5 eq).[1] The reaction can sometimes be performed solvent-free.

  • Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[1]

  • After cooling, the product can be isolated by precipitation with water or by extraction with an organic solvent, followed by purification.

Rationale for Procedural Choices:

  • Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in a much shorter time compared to conventional heating.[1]

  • The choice of solvent depends on the boiling point required and the solubility of the reactants.

  • The addition of a base may be necessary to neutralize the HCl generated during the reaction, especially when using amine hydrochlorides as starting materials.

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, and it is particularly useful for synthesizing 4-arylquinoline derivatives.[8][9] These derivatives are of significant interest in medicinal chemistry, with applications as anticancer agents.[9]

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, PCy₃, or XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Key Considerations for Optimization:

  • The reactivity of chloroquinolines in Suzuki coupling can be lower than their bromo or iodo counterparts, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures.[10]

  • The choice of base, solvent, and temperature can have a significant impact on the reaction yield and should be screened for optimal results.[11][12][13]

  • Machine learning algorithms are increasingly being used to optimize reaction conditions for challenging couplings like this.[13][14]

Pharmaceutical Relevance and Future Directions

Derivatives of this compound have shown promise in various therapeutic areas. For instance, its nitro-derivative is a key intermediate in the synthesis of PI3K/mTOR inhibitors, which are being investigated as cancer therapeutics.[7][15] The broader 6-methoxyquinoline scaffold is found in compounds that act as tubulin polymerization inhibitors, targeting the colchicine binding site, a validated approach in cancer chemotherapy.[16]

The ability to easily diversify the 4-position of the quinoline ring through the reactions described above allows for the creation of large compound libraries for high-throughput screening. This makes this compound a valuable starting material for identifying novel drug candidates. Future research will likely focus on developing more efficient and sustainable catalytic systems for its derivatization and exploring the biological activity of the resulting novel compounds in areas beyond oncology, such as infectious and neurodegenerative diseases.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its straightforward synthesis and the predictable reactivity of its C4-chloro group provide a reliable platform for the generation of diverse molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile scaffold in their quest for novel therapeutic agents.

References

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
  • Burke, M. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]
  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
  • Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Wang, X. F., et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of medicinal chemistry, 56(5), 2034–2046. [Link]
  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones.
  • Semantic Scholar. (n.d.). Figure 3 from POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]
  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-6-methoxy-2-methylquinoline. This quinoline derivative is a valuable scaffold in medicinal chemistry, and functionalization at the C4 position is critical for the development of a wide range of biologically active molecules, including antimalarial and anticancer agents. This document details the underlying reaction mechanisms, provides field-proven experimental protocols, and offers insights into reaction optimization. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of quinoline-based compounds.

Introduction: The Significance of the 4-Substituted Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. In particular, the 4-aminoquinoline scaffold is found in a variety of drugs with a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties. Marketed drugs such as chloroquine, hydroxychloroquine, and neratinib are all based on the 4-aminoquinoline core.

The most common and versatile method for synthesizing these crucial compounds is through the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position, making it susceptible to attack by a wide range of nucleophiles. This compound is a particularly useful starting material, with the methoxy and methyl groups allowing for fine-tuning of the electronic and steric properties of the final molecule.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution at the C4 position of this compound proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon of the quinoline ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted product.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise addition-elimination. However, for the reactions discussed herein, the classical two-step mechanism provides a robust framework for understanding and predicting reactivity.

The substitution occurs regioselectively at the C4 position over the C2 position. This preference is attributed to the greater electron deficiency at the C4 position, making it the more favorable site for nucleophilic attack.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be efficiently synthesized in a two-step process from readily available starting materials.

Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination p_Anisidine p-Anisidine Intermediate_1 6-Methoxy-2-methylquinolin-4-ol p_Anisidine->Intermediate_1 Heat Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Intermediate_1 Heat Polyphosphoric_Acid Polyphosphoric Acid Polyphosphoric_Acid->Intermediate_1 Heat Intermediate_1_ref 6-Methoxy-2-methylquinolin-4-ol Final_Product This compound Intermediate_1_ref->Final_Product Heat POCl3 Phosphorus Oxychloride (POCl3) POCl3->Final_Product Heat

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

  • In a round-bottom flask, combine 4-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • To this mixture, add polyphosphoric acid with stirring.

  • Heat the reaction mixture to 140-150°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 6-Methoxy-2-methylquinolin-4-ol.

Step 2: Synthesis of this compound

  • Suspend 6-Methoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl3) (5.0 eq).

  • Heat the mixture to reflux (approximately 110°C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a cold aqueous sodium hydroxide or ammonium hydroxide solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Nucleophilic Substitution Protocols

The following protocols describe the substitution of the C4-chloro group with various nucleophiles. These methods can be adapted based on the specific nucleophile and the desired scale of the reaction.

General Workflow for Nucleophilic Substitution

G Start Start: Select this compound and Nucleophile Preparation Prepare Reactants and Solvent Start->Preparation Reaction_Setup Reaction Setup: - Conventional Heating or - Microwave Irradiation Preparation->Reaction_Setup Reaction Nucleophilic Substitution Reaction Reaction_Setup->Reaction Workup Reaction Quenching and Extraction Reaction->Workup Purification Purification: - Crystallization or - Column Chromatography Workup->Purification End End: Characterized 4-Substituted Quinoline Purification->End

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: Amination via Conventional Heating

This protocol describes the direct coupling of this compound with a primary or secondary amine under conventional heating.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, isopropanol, N,N-Dimethylformamide (DMF))

  • Base (optional, e.g., K2CO3, Et3N)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If the amine salt is used, or if the reaction requires a base, add an appropriate base (1.0-1.5 eq).

  • Heat the reaction mixture to reflux for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Amination

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for nucleophilic substitution reactions.

Materials:

  • This compound

  • Primary or secondary amine

  • Solvent (e.g., ethanol, DMF, acetonitrile)

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the amine (1.0-1.5 eq), and the solvent.

  • Add a base if necessary.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150°C) for 10-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Substitution with Oxygen and Sulfur Nucleophiles

This protocol can be adapted for reactions with alcohols, phenols, and thiols.

Materials:

  • This compound

  • Alcohol, phenol, or thiol (e.g., sodium methoxide, phenol, thiophenol)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous solvent (e.g., DMF, Tetrahydrofuran (THF))

  • Round-bottom flask and standard glassware

Procedure:

  • In a flame-dried, nitrogen-purged flask, dissolve the alcohol, phenol, or thiol (1.1 eq) in the anhydrous solvent.

  • Carefully add the strong base (1.1 eq) at 0°C and stir for 30 minutes to generate the nucleophile in situ.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, quench carefully with water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineEthanol-Reflux1285-95
4-MethoxyanilineIsopropanol-Reflux890-98
PiperidineDMFK2CO3100680-90
PhenolDMFNaH801075-85
ThiophenolTHFK2CO3Reflux588-96
Sodium AzideDMF/H2O-1004>90

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction temperature, extending the reaction time,

Protocol for the Synthesis and Evaluation of Novel Quinoline-Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the discovery of novel therapeutic agents.[1][2][3] The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several clinically significant drugs, including the landmark anti-TB agent bedaquiline.[4][5] This document provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of quinoline-based compounds as potential antitubercular agents. We detail a robust, multi-step synthetic protocol for a 2,4-disubstituted quinoline series, explain the causal science behind key experimental choices, and provide validated protocols for assessing antitubercular efficacy and preliminary cytotoxicity. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to accelerate the discovery of new quinoline-based drug candidates.

Foundational Principles of Quinoline Synthesis

The quinoline core, a fusion of a benzene and a pyridine ring, can be constructed through several classic named reactions.[6] The choice of method is dictated by the desired substitution pattern on the final molecule, which is a critical consideration in modulating biological activity. Understanding these foundational routes is essential for designing rational synthetic strategies.

Several established methods for synthesizing the quinoline ring system include:

  • Skraup Synthesis: This reaction involves the condensation of an aromatic amine (like aniline), glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7][8][9] It is a powerful method but can be harsh and may not be suitable for sensitive substrates.

  • Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[10][11] This method is highly versatile for producing substituted quinolines.[5]

  • Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound.[7][9]

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures).[7][10]

The following diagram illustrates the general concept of the Friedländer synthesis, a common and adaptable method for generating substituted quinolines.

G cluster_reactants Reactants cluster_process Process cluster_product Product A o-Aminoaryl Ketone C Base or Acid Catalysis A->C Reacts with B Carbonyl with α-Methylene B->C D Condensation & Cyclodehydration C->D Facilitates E Substituted Quinoline D->E Yields

Caption: General workflow of the Friedländer Annulation for quinoline synthesis.

Protocol: Synthesis of 2-(Substituted)-4-Anilinoquinoline Analogs

This section details a representative multi-step synthesis to generate a library of 4-anilinoquinoline derivatives. This class of compounds has shown promising antitubercular activity, and this protocol provides a robust framework for structure-activity relationship (SAR) studies.[12] The strategy involves building the quinoline core and then introducing diversity at key positions.

Materials and Reagents
  • Chemicals: Substituted anilines, diethyl malonate, diphenyl ether, phosphorus oxychloride (POCl₃), isopropanol, substituted anilines (for the C4 position), hydrochloric acid (HCl), triethylamine (Et₃N), ethyl acetate, hexane, anhydrous sodium sulfate (Na₂SO₄), deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃). All reagents should be of analytical grade or higher.

  • Equipment: Round-bottom flasks, reflux condensers, magnetic stirrers with heating plates, oil bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass funnels, separatory funnel, column chromatography setup (silica gel), NMR spectrometer, mass spectrometer.

Step-by-Step Synthesis Protocol

The overall workflow involves a Gould-Jacobs type cyclization to form a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution to install the anilino side chain.

G start Substituted Aniline + Diethyl Malonate step1 Step 1: Gould-Jacobs Reaction (Thermal Cyclization in Diphenyl Ether) start->step1 intermediate1 Intermediate 1: 4-Hydroxyquinoline Derivative step1->intermediate1 step2 Step 2: Chlorination (Reflux with POCl₃) intermediate1->step2 intermediate2 Intermediate 2: 4-Chloroquinoline Derivative step2->intermediate2 step3 Step 3: Nucleophilic Substitution (Acid-catalyzed, Reflux in Isopropanol) intermediate2->step3 reagent Diverse Anilines reagent->step3 product Final Product: 4-Anilinoquinoline Analog step3->product analysis Purification (Column Chromatography) & Characterization (NMR, MS) product->analysis

Caption: Multi-step synthetic workflow for 4-anilinoquinoline analogs.

Step 1: Synthesis of 4-Hydroxyquinoline Intermediate

  • Rationale: This step utilizes a thermal cyclization reaction (Gould-Jacobs) to construct the core heterocyclic system. Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperatures for the intramolecular ring closure.

  • Procedure:

    • In a round-bottom flask, combine a substituted aniline (1.0 eq) and diethyl malonate (1.1 eq).

    • Heat the mixture at 150°C for 2 hours.

    • Slowly add the reaction mixture to a pre-heated flask containing diphenyl ether (10 mL per gram of aniline) at 250°C.

    • Maintain the temperature at 250°C for 30 minutes. The formation of a precipitate should be observed.

    • Allow the mixture to cool to room temperature. Add hexane to dilute the mixture and facilitate precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry to yield the 4-hydroxyquinoline intermediate.

  • Validation: Monitor reaction completion via TLC. Characterize the product using ¹H NMR and Mass Spectrometry to confirm its structure and purity before proceeding.

Step 2: Synthesis of 4-Chloroquinoline Intermediate

  • Rationale: The hydroxyl group at the C4 position is a poor leaving group. It must be converted to a more reactive group, such as a chlorine atom, to enable the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

  • Procedure:

    • Caution: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Suspend the 4-hydroxyquinoline intermediate (1.0 eq) in phosphorus oxychloride (5-10 eq).

    • Heat the mixture to reflux (approx. 110°C) for 4 hours. The solution should become clear.

    • Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. A precipitate will form.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline.

  • Validation: The product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity and structure must be confirmed by NMR and MS.

Step 3: Synthesis of Final 4-Anilinoquinoline Product

  • Rationale: This step introduces the desired side chain via a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the quinoline ring system activates the C4 position for attack by the nucleophilic aniline. A catalytic amount of acid protonates the quinoline nitrogen, further activating the ring.

  • Procedure:

    • Dissolve the 4-chloroquinoline intermediate (1.0 eq) and a desired substituted aniline (1.2 eq) in isopropanol.

    • Add a catalytic amount of concentrated HCl (2-3 drops).

    • Heat the mixture to reflux for 6-12 hours.

    • Monitor the reaction by TLC until the starting 4-chloroquinoline is consumed.

    • Cool the reaction to room temperature. A precipitate of the hydrochloride salt may form.

    • Add water and basify with aqueous ammonia or sodium bicarbonate to a pH of ~9 to obtain the free base.

    • Collect the solid by filtration or extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Purify the final compound using column chromatography. The final structure, purity, and identity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing lead compounds. For many quinoline-based antituberculars, specific structural features are known to influence potency and metabolic stability.[13]

  • C2 Position: Substitution at this position can significantly modulate activity. For example, incorporating isoxazole or hydrazone moieties has yielded compounds with potent activity.[1][2][14]

  • C4 Position: As demonstrated in the protocol above, anilino substitutions at this position are critical. The electronic properties of substituents on the aniline ring (e.g., benzyloxy groups) can fine-tune the potency.[12]

  • C6 and C7 Positions: Small, electron-donating groups like methoxy groups at these positions have been shown to be important for the activity of some series.[12]

  • Bioisosteric Replacement: Replacing certain moieties with bioisosteres (substituents with similar physical or chemical properties) can improve pharmacological profiles. For instance, replacing a benzylidene group with an isatin motif has led to a significant increase in potency against MDR and XDR strains.[15][16]

Table 1: Example SAR Data for Quinoline Derivatives

Compound IDC2-SubstituentC4-SubstituentC7-SubstituentMIC (µM) vs. Mtb H37Rv
Lead A -H-Adamantanyl-Cl> 50
Analog A1 -Isoxazole-Adamantanyl-Cl0.95[2]
Lead B -H-Anilino-H15.6
Analog B1 -H-(4-benzyloxy)anilino-OCH₃1.25[12]
Analog B2 -H-(4-benzyloxy)anilino-Cl6.25

Note: Data is compiled for illustrative purposes from multiple sources.

Protocol: In Vitro Antitubercular Activity Screening

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[17][18][19]

Materials and Reagents
  • Bacteria: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80.

  • Reagents: Alamar Blue reagent, sterile deionized water, Dimethyl sulfoxide (DMSO) for compound dissolution.

  • Equipment: Sterile 96-well flat-bottom plates, multichannel pipettes, biosafety cabinet (BSL-3), incubator (37°C), microplate fluorometer or spectrophotometer.

Step-by-Step Assay Protocol

G cluster_prep Preparation cluster_incubation Assay Execution cluster_readout Data Acquisition A Prepare serial dilutions of test compounds in 96-well plate C Inoculate wells with Mtb culture A->C B Prepare Mtb H37Rv inoculum (adjust to McFarland standard) B->C D Seal plate and incubate at 37°C for 7 days C->D E Add Alamar Blue reagent to each well D->E F Incubate for an additional 24 hours E->F G Read fluorescence or absorbance (Blue = Inhibition, Pink = Growth) F->G H Determine MIC G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution in 7H9 broth directly in a 96-well plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute it 1:20 in broth to obtain the final inoculum.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a "no drug" positive control (bacteria only) and a "no bacteria" negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Assay Readout: Add Alamar Blue solution to each well. Re-incubate the plate for 24 hours.

  • Data Analysis: Assess the color change visually or by measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm). Wells that remain blue indicate bacterial inhibition, while wells that turn pink indicate bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[20]

Cytotoxicity Assessment for Self-Validation

A critical aspect of drug discovery is ensuring that a compound's activity is specific to the pathogen and not due to general toxicity.[4] Therefore, potent compounds should be tested for cytotoxicity against a mammalian cell line (e.g., Vero, WI-38, or HepG2) to determine the 50% cytotoxic concentration (IC₅₀).[14][15] Standard methods like the MTT or Sulforhodamine B (SRB) assays are commonly used. The ratio of IC₅₀ to MIC yields the Selectivity Index (SI), a key parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the mycobacteria over host cells.

References

  • Kumar, A., & Sharma, S. (2025). A comprehensive review of quinoline scaffolds in antitubercular drug discovery. Discover Chemistry, 2, 280. [Link]
  • Lilienkampf, A., Mao, J., Wan, B., Wang, Y., Franzblau, S. G., & Kozikowski, A. P. (2009). Structure-activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109–2118. [Link]
  • Lilienkampf, A., Mao, J., Wan, B., Wang, Y., Franzblau, S. G., & Kozikowski, A. P. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. The University of Edinburgh Research Explorer. [Link]
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
  • ACS Publications. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. Molecules, 27(24), 8807. [Link]
  • Austin Publishing Group. (2017). Natural and Synthetic Quinoline Derivatives as Anti-tuberculosis Agents.
  • RSC Publishing. (2025). Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. RSC Advances. [Link]
  • Cell Press. (2019). Quinoline Derivatives Kill Mycobacterium tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology, 26(8), 1187-1194.e5. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Beilstein-Institut. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Beilstein Journal of Organic Chemistry, 16, 1246–1279. [Link]
  • Taylor & Francis Online. (n.d.). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. [Link]
  • ResearchGate. (2009).
  • American Society for Microbiology. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(9), e0059321. [Link]
  • PubMed. (n.d.). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. [Link]
  • SlideShare. (n.d.).
  • PubMed. (2016). Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides. [Link]
  • Austin Publishing Group. (2017). Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents.
  • University of Cambridge Apollo. (2022). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. [Link]
  • Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. [Link]
  • ResearchGate. (n.d.). Quinoline based antitubercular agents. [Link]
  • PubMed. (n.d.). Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. [Link]
  • ResearchGate. (2025). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. [Link]
  • PubMed. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. [Link]
  • ResearchGate. (2008). Synthesis and anti-tuberculosis activity of 2, 4-disubstituted quinolines. [Link]
  • PubMed. (n.d.). Synthesis and Anti-bacterial Activity of New Substituted 2-trifluoromethyl-4-quinolinylhydrazone Analogs against Mycobacterium tuberculosis Strains. [Link]
  • ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium tuberculosis H37Ra. [Link]
  • MDPI. (2022). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. Molecules, 27(24), 8807. [Link]
  • R Discovery. (2022). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. [Link]
  • National Center for Biotechnology Information. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Molecules, 28(14), 5489. [Link]
  • PubMed. (2013). Rational Drug Design Based Synthesis of Novel Arylquinolines as Anti-Tuberculosis Agents. [Link]
  • Bentham Science. (n.d.). Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent. [Link]
  • PubMed. (n.d.).
  • MDPI. (n.d.). Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. [Link]
  • ResearchGate. (n.d.). (PDF) Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review. [Link]
  • PubMed. (2019). Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines. [Link]
  • PubMed. (2020). Discovery of potent antitubercular agents: Design, synthesis and biological evaluation of 4-(3-(4-substitutedpiperazin-1-yl)-quinoxalin-2-yl)-naphthalen-1-ol analogues. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 4-Chloro-6-methoxy-2-methylquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for the in vitro testing of 4-Chloro-6-methoxy-2-methylquinoline and its analogs. This guide is designed to equip researchers with the foundational knowledge and detailed protocols necessary to characterize the cytotoxic and mechanistic properties of this class of compounds, which are of significant interest in modern drug discovery.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, derivatives of this compound have been identified as key intermediates in the synthesis of inhibitors targeting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3] Therefore, a systematic in vitro evaluation is paramount to elucidating the therapeutic potential of novel compounds based on this scaffold.

This document moves beyond a simple recitation of methods. It delves into the scientific rationale behind each experimental step, empowering researchers to not only execute the protocols with precision but also to interpret the resulting data with a deep understanding of the underlying cellular and molecular biology. We will explore a tiered approach to the evaluation, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays, including the analysis of apoptosis and cell cycle distribution.

I. Foundational Cytotoxicity Assessment: The First Line of Inquiry

The initial step in evaluating any novel compound with therapeutic potential is to determine its cytotoxic effects on relevant cancer cell lines. This provides a quantitative measure of the compound's potency and selectivity. Two robust and widely adopted methods for this purpose are the MTT and SRB assays.

A. The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that reflects the metabolic activity of a cell population and is a reliable indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

B. The SRB Assay: Quantifying Cellular Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. This provides a measure of total protein mass, which is proportional to the number of cells. The SRB assay is less susceptible to interference from compounds that may affect mitochondrial function, offering a complementary approach to the MTT assay.

Quantitative Data Summary: IC50 Determination

The primary endpoint of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. This value is a critical parameter for comparing the potency of different compounds and for selecting promising candidates for further investigation.

Cell Line Compound IC50 (µM) Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (Breast Cancer)This compoundUser-determinedUser-determined
HCT116 (Colon Cancer)This compoundUser-determinedUser-determined
PC3 (Prostate Cancer)This compoundUser-determinedUser-determined
Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates prep_compound Prepare serial dilutions of This compound treat_cells Treat cells with compound and controls start->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_reagent Add MTT or SRB reagent incubate->add_reagent solubilize Solubilize formazan (MTT) or bound dye (SRB) add_reagent->solubilize read_absorbance Measure absorbance with a plate reader solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

II. Mechanistic Insights: Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. Given the association of quinoline derivatives with the PI3K/Akt/mTOR pathway, it is plausible that this compound may induce cell death through apoptosis and/or cause cell cycle arrest.

A. The PI3K/Akt/mTOR Signaling Pathway: A Key Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Inhibitors of this pathway can trigger apoptosis and/or induce cell cycle arrest, thereby impeding tumor progression.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Inhibitor 4-Chloro-6-methoxy- 2-methylquinoline Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

B. Apoptosis Assay: Detecting Programmed Cell Death

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]

C. Cell Cycle Analysis: Investigating Proliferation Blockade

Dysregulation of the cell cycle is a fundamental characteristic of cancer.[6] Anticancer agents can exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Flow cytometry with PI staining is a standard method for analyzing cell cycle distribution.[7] The fluorescence intensity of PI is directly proportional to the DNA content of the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to fix the cells. Store at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[6]

  • Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in each phase.[7]

III. Concluding Remarks and Future Directions

The protocols and methodologies outlined in these application notes provide a robust starting point for the comprehensive in vitro characterization of this compound compounds. By systematically assessing cytotoxicity and delving into the underlying mechanisms of action, researchers can effectively evaluate the therapeutic potential of this promising class of molecules. Positive findings from these initial studies would warrant further investigation, including Western blot analysis to confirm the modulation of key proteins in the PI3K/Akt/mTOR pathway, and ultimately, progression to in vivo models to assess efficacy and safety in a more complex biological system.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. PubMed.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH.
  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research.
  • Apoptosis Protocols. USF Health - University of South Florida.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. ScienceDirect.
  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.

Sources

A Robust Reversed-Phase HPLC Method for the Purification of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the preparative purification of 4-Chloro-6-methoxy-2-methylquinoline. This compound is a key intermediate in the synthesis of various quinoline-based inhibitors and other pharmacologically active molecules[1]. The inherent basicity of the quinoline nitrogen atom often leads to challenging chromatographic behavior, such as peak tailing, on standard silica-based stationary phases[2]. The method described herein utilizes reversed-phase chromatography with an acidified mobile phase to overcome these challenges, yielding high purity fractions with excellent peak symmetry. This guide provides a comprehensive protocol, from understanding the analyte's properties to method development, execution, and post-purification analysis, designed for researchers in synthetic chemistry and drug development.

Introduction: Understanding the Analyte and the Chromatographic Challenge

This compound is a heterocyclic aromatic compound whose purification is a critical step in many synthetic pathways. The primary challenge in developing a purification method stems from the compound's structural features: a relatively non-polar quinoline core and a basic nitrogen atom[3]. The basic nitrogen can engage in strong, undesirable interactions with acidic silanol groups present on the surface of conventional silica-based HPLC columns, leading to poor peak shape and reduced separation efficiency[2].

The selection of an appropriate chromatographic mode and mobile phase is therefore paramount. Based on the compound's physicochemical properties, a reversed-phase HPLC (RP-HPLC) approach was selected. RP-HPLC employs a non-polar stationary phase and a polar mobile phase, making it ideal for separating molecules with significant hydrophobic character[4].

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValueSourceJustification for Method Choice
Molecular Formula C₁₁H₁₀ClNO[5][6]Provides the exact mass for potential MS detection.
Molecular Weight 207.66 g/mol [7]Essential for calculating concentrations and loading.
Appearance SolidDictates the need for a suitable dissolution solvent.
LogP (Octanol/Water) 3.205[5]A LogP > 0 indicates significant hydrophobicity, making the compound an ideal candidate for retention on a non-polar C18 stationary phase in RP-HPLC.
Chemical Class Nitrogen-containing Heterocycle[3]The basic nitrogen requires mobile phase modification (acidification) to ensure consistent protonation and prevent interaction with the stationary phase, thereby improving peak shape.

Principle of the Purification Method

The method's success hinges on two core principles:

  • Hydrophobic Interaction: The non-polar, hydrophobic quinoline backbone of the analyte interacts strongly with the long alkyl chains (C18) of the reversed-phase column. Elution is achieved by increasing the concentration of an organic solvent (the "strong solvent," like acetonitrile) in the mobile phase, which disrupts these hydrophobic interactions and moves the compound through the column[4].

  • Ion Suppression: To counteract the problematic basicity of the quinoline nitrogen, the mobile phase is acidified with 0.1% formic acid. This ensures the mobile phase pH is well below the pKa of the nitrogen, keeping it consistently in its protonated (ionized) state. This prevents unwanted secondary interactions with the silica backbone of the stationary phase and ensures sharp, symmetrical peaks, a technique known as ion suppression.

Experimental Protocol

This section provides a self-validating, step-by-step protocol for the purification of this compound.

Materials and Instrumentation
  • Instrumentation: Preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector. A fraction collector is required.

  • Column: A high-quality C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). The dimensions can be scaled based on the required loading capacity.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade or higher

    • Water, HPLC grade (e.g., Milli-Q or equivalent)

    • Formic Acid (FA), LC-MS grade or equivalent

    • Methanol (MeOH), HPLC grade (for sample dissolution)

    • Crude this compound sample

Preparation of Mobile Phases and Sample
  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas prior to use.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas prior to use.

  • Sample Preparation: Prepare a stock solution of the crude material by dissolving it in a minimal amount of a strong solvent like Methanol or Acetonitrile to a concentration of approximately 10-20 mg/mL. Ensure the sample is fully dissolved. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following parameters provide a robust starting point for purification.

ParameterRecommended SettingRationale
Column C18, 250 x 10 mm, 5 µmStandard for reversed-phase purification, offering good resolution and capacity.
Mobile Phase A 0.1% Formic Acid in WaterPolar component of the mobile phase. Formic acid ensures ion suppression.[8]
Mobile Phase B 0.1% Acetonitrile in WaterNon-polar (strong) component. Acetonitrile provides good elution strength and low UV cutoff.[9]
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column. Adjust as needed based on backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nmAromatic quinoline systems exhibit strong absorbance at this wavelength.[4] A DAD scan (200-400 nm) is recommended during method development to confirm the optimal wavelength.
Injection Volume 100 - 500 µLDependent on sample concentration and column capacity.
Gradient Program 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-19 min: 95% to 60% B19-25 min: 60% B (Equilibration)A linear gradient is used to effectively separate compounds with different hydrophobicities. The initial hold ensures binding, the gradient provides separation, a high-organic wash cleans the column, and the final step re-equilibrates for the next run.
Purification Workflow Diagram

The overall process from sample preparation to final analysis is a self-validating system designed to ensure the purity of the final product.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_analysis Post-Purification Validation SamplePrep 1. Dissolve & Filter Crude Sample Injection 4. Inject Sample SamplePrep->Injection MobilePhasePrep 2. Prepare Mobile Phases A & B SystemSetup 3. Equilibrate System with Starting Conditions MobilePhasePrep->SystemSetup SystemSetup->Injection Separation 5. Run Gradient Program & Monitor UV Signal Injection->Separation Collection 6. Collect Fractions Based on Peak Elution Separation->Collection PurityCheck 7. Analyze Fractions (Analytical HPLC) Collection->PurityCheck Pooling 8. Pool High-Purity Fractions PurityCheck->Pooling Evaporation 9. Remove Solvent (Evaporation) Pooling->Evaporation FinalProduct 10. Pure Compound Evaporation->FinalProduct

Caption: Workflow for the purification and validation of this compound.

Method Optimization and Troubleshooting

  • Gradient Slope: If the peak of interest co-elutes with impurities, a shallower gradient (e.g., increasing %B by 1-2% per minute) around the elution point of the target compound can significantly improve resolution.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal slope and threshold. Collect the peak apex and tails in separate fractions to maximize the recovery of high-purity material.

  • Post-Purification Analysis: This is a critical validation step. Reinject a small aliquot of each collected fraction onto a fast analytical HPLC method to confirm its purity. Only pool the fractions that meet the required purity specification (e.g., >98%).

IssuePotential CauseRecommended Solution
Peak Tailing Insufficient mobile phase acidity; secondary interactions.Increase formic acid concentration slightly (to 0.2%) or switch to 0.1% Trifluoroacetic Acid (TFA), which is a stronger ion-pairing agent.[8]
Poor Resolution Gradient is too steep; column is overloaded.Decrease the gradient slope. Reduce the injected mass by lowering the sample concentration or injection volume.
High Backpressure Blockage in the system; precipitated buffer.Filter the sample and mobile phases. Ensure mobile phase components are fully miscible.[8]

Conclusion

The described reversed-phase HPLC method provides a reliable and robust protocol for the purification of this compound. By leveraging a C18 stationary phase for hydrophobic retention and an acidified mobile phase for ion suppression, this method effectively overcomes the common chromatographic challenges associated with basic quinoline derivatives. The inclusion of a rigorous post-purification analysis workflow ensures that the final isolated compound is of high purity and suitable for subsequent applications in research and development.

References

  • This compound | CAS#:50593-73-2 | Chemsrc. (n.d.).
  • This compound | C11H10ClNO | PubChem. (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (2017).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press (full text). (2017).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2020).
  • Heterocycles Structural Analysis in HPLC Method Development - Welch Materials. (n.d.).
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (2017).
  • 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | PubChem. (n.d.).
  • Exploring the Different Mobile Phases in HPLC - Veeprho. (2025).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.).
  • How to Choose the Best Mobile Phase in HPLC for Optimal Results - Mastelf. (2023).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. (2024).
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column - SIELC Technologies. (n.d.).
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis - Technology Networks. (n.d.).
  • Analytical Method Development and Validation by RP-HPLC technique: a Review - ResearchGate. (2014).
  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC - NIH. (2011).

Sources

Application Note: A Robust and Scalable Synthesis of 4-Chloro-6-methoxy-2-methylquinoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6-methoxy-2-methylquinoline is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. This application note provides a comprehensive, field-proven protocol for its large-scale synthesis. The described three-step synthetic route, commencing from readily available p-anisidine and ethyl acetoacetate, is designed for scalability, efficiency, and high purity of the final product. This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and analytical checkpoints essential for successful and safe production in a research or drug development setting.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] this compound, in particular, serves as a versatile building block, with the reactive chloro-group at the 4-position enabling facile nucleophilic substitution for the construction of diverse molecular libraries. Its derivatives are actively investigated in drug discovery programs, making a reliable and scalable synthesis protocol highly valuable for the scientific community.[2][3]

Synthetic Strategy: A Three-Step Approach

The selected synthetic pathway is a robust and well-documented three-step process that is amenable to large-scale production.[4] The strategy begins with the construction of the quinolinone core via an acid-catalyzed cyclization, followed by chlorination to install the reactive handle at the 4-position.

The overall synthetic transformation is as follows:

  • Step 1: Combes Quinoline Synthesis - Formation of 6-methoxy-2-methylquinolin-4-ol from p-anisidine and ethyl acetoacetate.

  • Step 2: Chlorination - Conversion of the quinolinol intermediate to the target molecule, this compound, using a potent chlorinating agent.

This approach was chosen for its use of inexpensive starting materials, straightforward reaction conditions, and consistently high yields.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product, highlighting the key transformation in each step.

Synthesis_Workflow p_Anisidine p-Anisidine Step1 Step 1: Combes Cyclization p_Anisidine->Step1 EtAcetoacetate Ethyl Acetoacetate EtAcetoacetate->Step1 Quinolinol 6-Methoxy-2-methylquinolin-4-ol Step1->Quinolinol High Temperature PPA Polyphosphoric Acid Step1->PPA Step2 Step 2: Chlorination Quinolinol->Step2 FinalProduct This compound Step2->FinalProduct Reflux POCl3 Phosphorus Oxychloride (POCl3) Step2->POCl3

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

This step employs the Combes quinoline synthesis, an acid-catalyzed condensation and cyclization of an aniline with a β-diketone.[1][5][6] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent, driving the reaction towards the formation of the quinoline ring.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Anisidine123.15123.15 g1.0
Ethyl acetoacetate130.14143.15 g (139 mL)1.1
Polyphosphoric acid-~400 g-

Procedure:

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging Reagents: To the flask, add polyphosphoric acid and begin stirring. Carefully add p-anisidine to the PPA.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the stirred mixture. An exothermic reaction will occur. Maintain the temperature below 80 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly pour the hot reaction mixture into 2 L of vigorously stirred ice-water. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Precipitation and Neutralization: A solid precipitate will form. Continue stirring the slurry for 1-2 hours to ensure complete precipitation. Neutralize the acidic slurry by the slow addition of a 50% aqueous sodium hydroxide solution until the pH reaches 7-8.

  • Isolation and Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a pale yellow to beige solid.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl group at the 4-position of the quinolinol to a chloro group using phosphorus oxychloride (POCl₃).[2][7] A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate the reaction, likely through the in-situ formation of the Vilsmeier reagent, which is a more potent chlorinating species.[8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methoxy-2-methylquinolin-4-ol189.2194.6 g0.5
Phosphorus oxychloride (POCl₃)153.33230 g (140 mL)1.5
N,N-Dimethylformamide (DMF)73.092 mLCatalytic

Procedure:

  • Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[10][11][12][13] This entire procedure must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, must be worn.[10][11][13] Ensure an emergency eyewash and safety shower are immediately accessible.[13]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add 6-methoxy-2-methylquinolin-4-ol.

  • Addition of POCl₃: Slowly add phosphorus oxychloride to the quinolinol with stirring. The mixture will form a slurry.

  • Catalyst Addition: Add the catalytic amount of DMF.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction should become a clear, dark solution. Monitor the reaction completion by TLC.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. It is crucial to remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., containing NaOH pellets or solution) to neutralize the corrosive vapors.

  • Quenching: The resulting viscous residue must be quenched with extreme caution. Slowly and carefully add the residue to a large beaker containing 2 L of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

  • Neutralization and Precipitation: A solid will precipitate. Carefully neutralize the acidic slurry by the slow addition of a cold 50% aqueous sodium hydroxide solution or saturated sodium bicarbonate solution until the pH is 7-8.

  • Isolation and Washing: Isolate the crude product by filtration. Wash the filter cake extensively with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as off-white to light tan crystals.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Data Summary and Expected Results

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceTypical YieldPurity (HPLC)
6-Methoxy-2-methylquinolin-4-olC₁₁H₁₁NO₂189.21Pale yellow solid80-90%>95%
This compoundC₁₁H₁₀ClNO207.66Off-white to tan crystals85-95%>98%

Safety and Handling

The large-scale synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): This substance is extremely corrosive and toxic. It causes severe burns upon contact with skin and eyes and can be fatal if inhaled.[11][12] It reacts violently with water, releasing toxic and corrosive gases.[14] Always handle POCl₃ in a well-ventilated fume hood, wear appropriate PPE, and have neutralization agents (like sodium bicarbonate) readily available for spills.[10][13]

  • Polyphosphoric Acid (PPA): PPA is a corrosive and hygroscopic substance. Avoid contact with skin and eyes. The quenching of the hot PPA mixture is highly exothermic and requires careful execution.

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

This application note details a reliable and scalable three-step synthesis for this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity, facilitating further research and development in medicinal chemistry.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.PubMed.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.DUT Open Scholar.
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.Loba Chemie.
  • Combes quinoline synthesis.Wikipedia.
  • Phosphorus Oxychloride.Air Liquide Malaysia.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.Atlantis Press.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.ResearchGate.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.International Journal of Chemical Studies.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.International Journal of Chemical Studies.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.
  • Combes Quinoline Synthesis.Name Reactions in Organic Synthesis.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.Atlantis Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxy-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring you can not only execute the synthesis but also effectively troubleshoot and optimize it.

Core Synthesis Pathway: An Overview

The most reliable and common route to this compound involves the chlorination of its precursor, 4-hydroxy-6-methoxy-2-methylquinoline. The key transformation is the conversion of a hydroxyl group on the quinoline ring to a chlorine atom, typically employing phosphorus oxychloride (POCl₃). This seemingly straightforward step is often the primary source of yield loss and impurity generation.

The overall synthetic route, starting from 4-methoxyaniline, is a three-step process:

  • Cyclization: Reaction of 4-methoxyaniline with ethyl acetoacetate to form 4-hydroxy-6-methoxy-2-methylquinoline.[1][2]

  • Nitrification (Optional but common): Introduction of a nitro group at the 3-position if the final target requires it.[1][2][3] For the purpose of this guide, we will focus on the non-nitrated core structure.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the critical chlorination step.

Question: My yield of this compound is consistently low. What are the primary causes and how can I fix this?

Answer: Low yield is the most common complaint and can stem from several factors. The key is to systematically investigate potential causes from starting material quality to the final workup.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Scientific Rationale Recommended Action & Protocol
Incomplete Reaction The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline may be stalling. This can be due to insufficient heating, short reaction times, or a deactivated chlorinating agent. The reaction proceeds via a phosphate ester intermediate, which requires sufficient thermal energy for the subsequent nucleophilic attack by chloride to occur.[4][5]1. Optimize Conditions: Ensure the reaction is heated to an appropriate temperature, typically 90-110°C, for a sufficient duration (2-6 hours).[2][4] 2. Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. 3. Reagent Stoichiometry: Consider a modest increase in the molar equivalents of POCl₃.
Moisture Contamination Phosphorus oxychloride is highly sensitive to moisture. Water will rapidly react with POCl₃ to produce phosphoric acid and HCl, reducing its effectiveness as a chlorinating agent and introducing unwanted byproducts.[4][6]1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled or a newly opened bottle of POCl₃. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Product Hydrolysis during Workup The 4-chloro group on the quinoline ring is susceptible to hydrolysis, reverting the product back to the 4-hydroxy starting material.[7] This is especially problematic during aqueous workup, particularly if the pH is not controlled or if the mixture is heated.[8]1. Anhydrous Workup: After the reaction, distill off the excess POCl₃ under reduced pressure.[9] 2. Careful Quenching: Pour the cooled reaction residue slowly onto a mixture of ice and a weak base like sodium bicarbonate solution, rather than pure water or strong bases.[7][10] This neutralizes the acidic environment quickly without promoting hydrolysis. 3. Extraction: Partition the crude product between an organic solvent (like Dichloromethane or Ethyl Acetate) and a 5% NaHCO₃ solution.[7]
Side Reactions/Impurity Formation The electron-rich nature of the methoxy-substituted quinoline ring can make it prone to side reactions, such as the formation of dark-colored polymeric materials, especially at elevated temperatures.[4]1. Temperature Control: Avoid excessive temperatures. A gradual increase to the target temperature may be beneficial. 2. Starting Material Purity: Ensure the 4-hydroxy-6-methoxy-2-methylquinoline precursor is of high purity. Impurities from previous steps can react with POCl₃ to form tars.[4]
Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve issues related to low product yield.

G start Low Yield of this compound check_sm Check TLC of crude reaction mixture start->check_sm sm_present Starting Material (SM) remains? check_sm->sm_present no_sm No SM, but low isolated yield sm_present->no_sm No incomplete_rxn Problem: Incomplete Reaction sm_present->incomplete_rxn Yes workup_issue Problem: Product Loss During Workup no_sm->workup_issue Indicates workup/purification issue cause_moisture Cause: Moisture in reagents/glassware? incomplete_rxn->cause_moisture cause_temp_time Cause: Insufficient temp/time? incomplete_rxn->cause_temp_time solution_anhydrous Solution: Use dry glassware, fresh POCl3, inert atmosphere. cause_moisture->solution_anhydrous solution_optimize Solution: Increase temp to 110°C, monitor by TLC for >4h. cause_temp_time->solution_optimize cause_hydrolysis Cause: Hydrolysis during aqueous quench? workup_issue->cause_hydrolysis cause_purification Cause: Co-precipitation/poor solubility? workup_issue->cause_purification solution_quench Solution: Remove excess POCl3 via vacuum. Quench into ice/NaHCO3 solution. cause_hydrolysis->solution_quench solution_recrystallize Solution: Test alternative recrystallization solvents (e.g., Ethanol, Acetonitrile). cause_purification->solution_recrystallize

Sources

Technical Support Center: Synthesis of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions and Optimizing Synthetic Outcomes

Welcome to the technical support guide for the synthesis of 4-chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial intermediates. The following question-and-answer guide provides in-depth, experience-driven insights to help you identify, mitigate, and prevent the formation of common impurities, thereby improving yield, purity, and the overall success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues in the Synthesis of 4-Hydroxyquinoline Precursors

The most common and efficient route to 4-chloroquinolines involves the synthesis of a 4-hydroxyquinoline (or its tautomer, 4-quinolone) intermediate, followed by a chlorination step. The majority of side products originate in this initial phase.

Question 1: My Gould-Jacobs reaction is resulting in a low yield of the desired 4-hydroxyquinoline, and TLC analysis shows multiple byproducts. What are the likely causes and how can I fix this?

Answer: This is a frequent issue in the Gould-Jacobs reaction, which proceeds in two main stages: the initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][2] Low yields and byproducts typically stem from problems in the second stage.

Causality and Identification:

  • Incomplete Cyclization: The most common cause is an insufficient cyclization temperature or duration. The intramolecular cyclization of the anilinomethylenemalonate intermediate requires significant thermal energy (typically 240-260 °C) to overcome the activation barrier.[3] Incomplete reaction leaves you with this uncyclized intermediate as a major impurity.

  • Formation of Regioisomers: If you are using a meta-substituted aniline, cyclization can occur at either of the two ortho positions (relative to the amino group), leading to a mixture of regioisomers (e.g., 5- and 7-substituted quinolines). The ratio is determined by the steric and electronic nature of the substituent.

  • Decomposition/Tarring: Extremely high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in tar formation.

Troubleshooting and Optimization Protocol:

  • Ensure Optimal Cyclization Conditions: The cyclization step is critical. Using a high-boiling, inert solvent is essential for uniform heat transfer and achieving the necessary temperature.

    • Recommended Solvent: Diphenyl ether (Dowtherm A) is the standard and highly recommended solvent for this step due to its high boiling point (~258 °C).[4]

    • Temperature Control: The reaction mixture should be heated to a vigorous reflux. Ensure your experimental setup can safely maintain this temperature.[4]

  • Isolate the Intermediate: For cleaner reactions, consider a two-step procedure. First, synthesize and isolate the anilinomethylenemalonate intermediate. This is often an easily crystallizable solid. Purifying this intermediate before cyclization removes any impurities from the initial condensation that could contribute to side reactions at high temperatures.

  • Managing Regioselectivity: Predicting the major regioisomer can be complex. As a general rule, cyclization is often favored at the less sterically hindered ortho position. If isomer separation is proving difficult, consider alternative synthetic strategies or prepare for chromatographic separation.

Below is a troubleshooting workflow to diagnose and resolve common issues in the Gould-Jacobs reaction.

Gould_Jacobs_Troubleshooting start Start: Low Yield / Multiple Spots in Gould-Jacobs check_intermediate Is the uncyclized intermediate present on TLC? start->check_intermediate check_tar Significant tar formation observed? check_intermediate->check_tar No sol_temp Solution: - Increase cyclization temperature to ~250°C. - Use high-boiling solvent (e.g., Dowtherm A). - Increase reaction time. check_intermediate->sol_temp Yes check_isomers Are you using a meta-substituted aniline? check_tar->check_isomers No sol_tar Solution: - Lower temperature slightly or reduce reaction time. - Ensure starting materials are pure. - Purify intermediate before cyclization. check_tar->sol_tar Yes sol_isomers Problem: Regioisomer Formation Action: - Expect a mixture of products. - Plan for chromatographic separation (HPLC/Column). - Consider alternative strategies if selectivity is critical. check_isomers->sol_isomers Yes end_node Optimized Reaction check_isomers->end_node No sol_temp->end_node sol_tar->end_node sol_isomers->end_node

Caption: Troubleshooting workflow for the Gould-Jacobs reaction.

Question 2: I am attempting a Conrad-Limpach-Knorr synthesis to get a 4-hydroxyquinoline, but my main product is the 2-hydroxyquinoline isomer. How can I control the selectivity?

Answer: This is a classic example of kinetic versus thermodynamic control in quinoline synthesis. The product distribution in the Conrad-Limpach-Knorr synthesis, which involves reacting an aniline with a β-ketoester, is highly dependent on the reaction temperature.[5][6]

Mechanistic Explanation:

  • Kinetic Pathway (Low Temperature): At lower temperatures (e.g., room temperature to <100 °C), the reaction is under kinetic control. The aniline's nitrogen atom preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester. The resulting β-aminoacrylate intermediate cyclizes via electrophilic attack on the aniline ring to form the 4-hydroxyquinoline . This is the faster-forming, but less stable, product.[6][7]

  • Thermodynamic Pathway (High Temperature): At higher temperatures (e.g., >140 °C), the reaction is under thermodynamic control. The initial attack can be reversible. At these temperatures, the reaction favors the attack of the aniline nitrogen on the ester carbonyl, forming a β-ketoanilide intermediate. This more stable intermediate then cyclizes to yield the thermodynamically favored 2-hydroxyquinoline .[5][6]

Controlling Isomer Formation:

To selectively synthesize the desired 4-hydroxyquinoline, strict temperature control is paramount.

Target ProductControl RegimeTypical TemperatureKey Intermediate
4-Hydroxyquinoline Kinetic< 100 °Cβ-aminoacrylate
2-Hydroxyquinoline Thermodynamic> 140 °Cβ-ketoanilide

Experimental Protocol for Selective 4-Hydroxyquinoline Synthesis:

  • Condensation: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature, optionally with a catalytic amount of acid (e.g., a drop of H₂SO₄).[8]

  • Stirring: Stir the mixture for 1-2 hours at a temperature not exceeding 80-90 °C. The reaction is often exothermic.

  • Intermediate Isolation (Optional but Recommended): Remove any water formed as a byproduct under reduced pressure to isolate the crude β-aminoacrylate.

  • Cyclization: Add the intermediate to a high-boiling solvent (e.g., mineral oil) and heat to the appropriate cyclization temperature for 4-quinolone formation, which is typically lower than that required for the Gould-Jacobs reaction, but must be carefully optimized for your substrate. Crucially, avoid the high temperatures that favor the Knorr (2-hydroxyquinoline) pathway.

The following diagram illustrates the temperature-dependent pathways.

Conrad_Limpach_Knorr cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control reactants Aniline + β-Ketoester kinetic_path Low Temp (<100°C) (Fast Formation) reactants->kinetic_path thermo_path High Temp (>140°C) (Reversible, Stable Product) reactants->thermo_path kinetic_intermediate β-Aminoacrylate Intermediate kinetic_path->kinetic_intermediate product_4OH 4-Hydroxyquinoline (Kinetic Product) kinetic_intermediate->product_4OH thermo_intermediate β-Ketoanilide Intermediate thermo_path->thermo_intermediate product_2OH 2-Hydroxyquinoline (Thermodynamic Product) thermo_intermediate->product_2OH

Caption: Kinetic vs. Thermodynamic pathways in the Conrad-Limpach-Knorr synthesis.

Section 2: Issues in the Chlorination of 4-Hydroxyquinolines

Once the 4-hydroxyquinoline precursor is successfully synthesized and purified, the next critical step is its conversion to 4-chloroquinoline, typically using phosphorus oxychloride (POCl₃).

Question 3: When I treat my 4-hydroxyquinoline with phosphorus oxychloride (POCl₃), the reaction turns black, resulting in a low yield of 4-chloroquinoline and a significant amount of tar-like residue. How can I improve this step?

Answer: This is a very common problem associated with the aggressive nature of POCl₃ as both a chlorinating and dehydrating agent. The formation of black tar indicates decomposition, which can be minimized with careful control of reaction conditions and substrate purity.

Root Causes:

  • Overheating: The reaction of 4-hydroxyquinolines with POCl₃ is exothermic. Uncontrolled temperature escalation is the primary cause of decomposition and polymerization, leading to tar.[9]

  • Impurities in Starting Material: Any residual impurities from the cyclization step can be highly reactive towards hot POCl₃, initiating charring. It is crucial that the 4-hydroxyquinoline is as pure as possible.

  • Reaction Concentration: Performing the reaction neat (using POCl₃ as both reagent and solvent) can be effective but increases the risk of localized overheating.

Troubleshooting and Optimization:

ProblemProbable Cause(s)Recommended Solution(s)
Reaction turns black/tarring Uncontrolled exotherm; high reaction temperature.1. Control Temperature: Add the 4-hydroxyquinoline portion-wise to the POCl₃ at a lower temperature (e.g., 0-10 °C) and then slowly heat to reflux (typically 110-140 °C).[4] 2. Use a Co-solvent: Adding a high-boiling inert solvent like toluene or 1,4-dioxane can help moderate the reaction temperature and improve heat dissipation.[10]
Low Yield Decomposition; incomplete reaction.1. Ensure Purity: Recrystallize the 4-hydroxyquinoline starting material before use. 2. Reaction Time: Ensure the reaction is heated for a sufficient duration (typically 1-3 hours at reflux) to drive it to completion.[11] Monitor by TLC.
Difficult Work-up Excess POCl₃ is hazardous to quench.1. Controlled Quenching: After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step that releases HCl gas. 2. Neutralization: Carefully neutralize the acidic aqueous solution with a base (e.g., NaOH or NH₄OH) to precipitate the 4-chloroquinoline product.[4]

Optimized Chlorination Protocol:

  • Setup: In a fume hood, add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition: Cool the POCl₃ in an ice bath. Slowly and portion-wise, add the purified 4-hydroxyquinoline (1.0 equiv), ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (110-140 °C) and maintain for 1-3 hours. Monitor the reaction's completion via TLC (a common mobile phase is ethyl acetate/hexanes).

  • Work-up: Allow the mixture to cool to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: Once the quench is complete, basify the cold aqueous solution with concentrated NaOH or NH₄OH until the pH is ~8-9. The 4-chloroquinoline product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol or hexanes) or column chromatography.[4]

References

  • Lee, S. B., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
  • Abdel-Wahab, B. F., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 11, 35056-35085. [Link]
  • Lee, S. B., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry. [Link]
  • Lee, S. B., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride.
  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]
  • ResearchGate. (2021). Advances in polymer based Friedlander quinoline synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
  • National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. [Link]
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
  • Combes Quinoline Synthesis. (n.d.). Combes Quinoline Synthesis.
  • Organic Reactions. (n.d.). Gould-Jacobs Reaction. Organic-chemistry.org. [Link]
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the synthesis of quinolines using Chloramine-T.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Guy, R. K., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. [Link]
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. [Link]
  • Conrad-Limpach Reaction. (n.d.). Conrad-Limpach Reaction.
  • PubMed. (2010).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
  • Frontiers. (2025).
  • MDPI. (n.d.).
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Synfacts. [Link]
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]
  • MDPI. (n.d.). Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules. MDPI. [Link]
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
  • National Institutes of Health. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PubMed Central. [Link]
  • Google Patents. (n.d.). Process for the preparation of 4-chloroquinolines.
  • MDPI. (2025).

Sources

Technical Support Center: Purification of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-6-methoxy-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important synthetic intermediate. As a key building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This guide provides field-proven insights and detailed protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or during the initial phases of purification.

Q1: What are the most common impurities I should expect when purifying crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the chlorination of 6-methoxy-2-methylquinolin-4-ol using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]

Primary Expected Impurities:

  • Unreacted Starting Material: 6-methoxy-2-methylquinolin-4-ol is a very common and often persistent impurity.[5] Its higher polarity compared to the product makes it a key species to target during purification.

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, which can revert the product back to the 6-methoxy-2-methylquinolin-4-ol starting material, especially in the presence of water or on acidic stationary phases like silica gel.

  • Chlorinating Agent Residue: Residual POCl₃ and its breakdown products (e.g., phosphoric acid, HCl) can contaminate the crude product, making it acidic and potentially causing degradation of the desired compound over time.

  • Synthesis Byproducts: Depending on the initial synthesis of the quinoline core, various colored and tarry byproducts may be present, which can complicate the purification process.[6]

Q2: My crude product is an oily or tarry residue and refuses to solidify. What are my options?

A2: This is a frequent issue, often caused by residual solvents or the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all volatile solvents (like POCl₃ or the reaction solvent) are thoroughly removed on a rotary evaporator followed by drying under a high vacuum for several hours.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or pentane).[5] Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Acid-Base Extraction: If the product remains oily, it is best to proceed with a workup or an initial purification step. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic impurities, followed by brine. This can often help remove impurities that are preventing solidification.

  • Direct to Chromatography: If all else fails, the oil can be directly purified using column chromatography via a "dry loading" technique, which is detailed in Protocol 1.[7]

Q3: How do I decide between recrystallization and column chromatography for my primary purification method?

A3: The choice depends on the state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

G start Evaluate Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization First is_solid->try_recrystallization Yes use_chromatography Use Column Chromatography is_solid->use_chromatography No (Oily/Tarry) try_recrystallization_desc Economical & scalable. Ideal if impurities have different solubility. try_recrystallization->try_recrystallization_desc recrystallization_success Is the purity >95%? try_recrystallization->recrystallization_success use_chromatography_desc Higher resolution for complex mixtures or separating impurities with similar polarity. use_chromatography->use_chromatography_desc final_product High Purity Product use_chromatography->final_product recrystallization_success->final_product Yes chromatography_after_recrys Purify further with Column Chromatography recrystallization_success->chromatography_after_recrys No chromatography_after_recrys->final_product

Caption: Purification Strategy Decision Tree.

Q4: My purified this compound is degrading or changing color upon storage. How can I prevent this?

A4: Chloroquinolines can be sensitive to light, acid, and moisture. The chloro group can be particularly labile.

Storage Recommendations:

  • Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) to protect it from moisture and oxygen.

  • Cold and Dark: Keep it in a tightly sealed amber vial in a refrigerator or freezer (-20°C is preferable for long-term storage).

  • Ensure Purity: The most common cause of degradation is residual acidic impurities from the synthesis. Ensure the product is free from acidic contaminants by checking that a solution of your compound in a neutral solvent is not acidic to wet litmus paper or by confirming a neutral pH. If it's acidic, consider an additional wash with a mild base or a pass through a short plug of basic alumina before final storage.

Section 2: Troubleshooting Guide for Specific Experimental Issues

This section provides detailed answers to specific problems you may encounter during the purification workflow.

Issue 1: Column Chromatography Problems
Q: My compound is streaking badly or sticking to the baseline on my silica gel TLC plate/column. Why is this happening and how can I fix it?

A: This is a classic sign of an undesirable interaction between your compound and the stationary phase. The nitrogen atom in the quinoline ring is basic and can form strong hydrogen bonds or ionic interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes poor elution, significant peak tailing (streaking), and in some cases, can catalyze the decomposition of your product on the column.

Solution: Use a Base-Deactivated Eluent

The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile organic base to your mobile phase.

  • Recommended Base: Triethylamine (NEt₃) is the most common choice.

  • Concentration: Add 0.1% to 1% triethylamine to your entire mobile phase mixture (e.g., for 500 mL of eluent, add 0.5 mL of NEt₃).

  • Mechanism: The triethylamine will preferentially bind to the acidic sites on the silica, allowing your quinoline derivative to elute symmetrically without strong adsorption. This results in sharper bands on your TLC plate and better separation on your column.

Issue 2: Recrystallization Failures
Q: I can't find a good single solvent for recrystallization. What is a systematic approach to solvent screening?

A: An ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[8] When a single solvent doesn't work, a two-solvent system is often the answer.

Systematic Screening Protocol:

  • Place a small amount of your crude solid (10-20 mg) into several different test tubes.

  • Add a few drops of a single solvent to each tube and observe the solubility at room temperature.

  • Use the data to populate a screening table and identify a suitable solvent or solvent pair.

Solvent ClassExample SolventsIdeal Single-Solvent ResultUse in Solvent Pair
Non-Polar Hexanes, HeptaneInsoluble cold, soluble hotThe "bad" solvent (precipitant)
Medium-Polar Ethyl Acetate, DCM, Diethyl EtherInsoluble cold, soluble hotCan be either "good" or "bad"
Polar Protic Ethanol, Methanol, IsopropanolInsoluble cold, soluble hotThe "good" solvent (dissolving)
Polar Aprotic Acetone, AcetonitrileInsoluble cold, soluble hotThe "good" solvent (dissolving)

Two-Solvent Method:

  • Find a "good" solvent that dissolves your compound completely, even at room temperature (e.g., Ethanol or Ethyl Acetate).

  • Find a "bad" solvent in which your compound is insoluble (e.g., Water or Hexanes). The two solvents must be miscible.

  • Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise while the solution is still hot until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A combination of Ethanol and Ethyl Acetate has been reported to be effective for similar chloro-dimethoxyquinolines and is a good starting point.[9]

Q: My yield after recrystallization is extremely low. How can I improve it?

A: Low yield is typically due to one of four factors:

  • Using too much solvent: The most common error. If you add too much hot solvent, your solution will not be saturated upon cooling, and much of your product will remain in the mother liquor. Always use the absolute minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Cooling the solution too quickly: Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of very small, often impure crystals and can trap impurities. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize precipitation.[8]

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel, fluted filter paper for speed, and add a small excess of hot solvent before filtering.

  • The crude product was highly impure: If your crude material contains only a small percentage of the desired product, the yield will naturally be low.

Issue 3: Persistent Impurities
Q: After column chromatography, my NMR still shows a small amount of the starting material, 6-methoxy-2-methylquinolin-4-ol. How can I remove this final trace?

A: The starting material is significantly more polar than the product due to the hydroxyl group. If it co-elutes, it suggests the chromatography conditions were not optimal. However, for removing a small, final trace, a simple acid wash is highly effective.

Acid-Base Extraction Protocol:

  • Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1M HCl. The basic nitrogen on both your product and any remaining starting material will be protonated, but this step is primarily for separation in the next.

  • Key Step: Wash the organic layer with a dilute base solution like 5% NaOH or 1M K₂CO₃. The phenolic hydroxyl group on the starting material is acidic and will be deprotonated to form a water-soluble salt, which will be extracted into the aqueous layer. Your product, which is not acidic, will remain in the organic layer.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol details the purification of this compound using a silica gel column with a base-deactivated eluent.[7]

G cluster_prep Preparation cluster_loading Sample Loading (Dry Method) cluster_elution Elution & Collection cluster_final Final Steps prep_eluent 1. Prepare Eluent (e.g., Hexane:EtOAc + 0.5% NEt3) prep_slurry 2. Prepare Silica Slurry in initial eluent prep_eluent->prep_slurry pack_column 3. Pack Column prep_slurry->pack_column dissolve 4. Dissolve Crude Product in minimal DCM pack_column->dissolve add_silica 5. Add Silica Gel (2-3x weight of crude) dissolve->add_silica evaporate 6. Evaporate to Free-Flowing Powder add_silica->evaporate load_powder 7. Load Powder onto Column evaporate->load_powder elute 8. Run Column with Eluent Gradient load_powder->elute collect 9. Collect Fractions elute->collect monitor 10. Monitor Fractions by TLC collect->monitor combine 11. Combine Pure Fractions monitor->combine concentrate 12. Concentrate under Reduced Pressure combine->concentrate

Caption: Standard Workflow for Flash Column Chromatography.

Methodology:

  • Eluent Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate. Find a ratio that gives your product an Rf value of approximately 0.2-0.3. Crucially, add 0.5% triethylamine (NEt₃) to your chosen solvent system.

  • Column Packing:

    • Use a 30:1 to 100:1 weight ratio of silica gel to crude product.[7]

    • Prepare a slurry of the silica gel in your initial, most non-polar eluent.

    • Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Do not let the column run dry.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column. This method generally provides superior separation compared to loading the sample as a liquid.[7]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system. If necessary, you can gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute your compound.

    • Collect fractions of a consistent volume.

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in your elution solvent and visualize under a UV lamp (254 nm).

    • Combine all fractions that contain only your pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purity Assessment by TLC

Materials:

  • Silica gel TLC plates (with F₂₅₄ indicator)

  • Developing chamber

  • Capillary spotters

  • Solvent system (e.g., 7:3 Hexane:Ethyl Acetate + 0.5% NEt₃)

  • UV lamp (254 nm)

Procedure:

  • Pour the developing solvent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Prepare dilute solutions of your crude material and your purified fractions.

  • Using a capillary spotter, make small, concentrated spots on the starting line for your crude material, co-spot (crude + starting material), and purified product.

  • Carefully place the TLC plate in the developing chamber. Ensure the solvent level is below your starting line. Cover the chamber.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry.

  • Visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Calculate the Rf (retention factor) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). The pure product should appear as a single spot with a consistent Rf value.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Application Note. (2025).
  • BenchChem Technical Support Team. (2025).
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Zhao, L., Lei, F., & Guo, Y. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Reddit r/Chempros Discussion. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 6-Methoxy-2-methylquinolin-4-amine. Benchchem.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Biosynth. (n.d.). 4-Chloro-6-methoxy-2-methyl-quinoline.
  • ChemicalBook. (2025). This compound.
  • BenchChem Application Note. (2025).

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to consider before starting your synthesis.

Q1: There are many named reactions for quinoline synthesis (Skraup, Doebner-von Miller, Friedländer, Combes). How do I choose the right one?

A1: The optimal choice depends on the availability of your starting materials and the desired substitution pattern on the quinoline ring.

  • Skraup Synthesis: Best for producing unsubstituted or simple quinolines. It uses aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. However, the reaction is notoriously exothermic and can lead to tar formation.[1][2] It is often a last resort if simpler precursors are unavailable.

  • Doebner-von Miller Reaction: A more versatile modification of the Skraup synthesis that uses anilines with α,β-unsaturated aldehydes or ketones.[3][4] This allows for the synthesis of a wider range of substituted quinolines.[4]

  • Friedländer Synthesis: One of the most common and versatile methods. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like a ketone or ester).[5][6][7] It is excellent for creating polysubstituted quinolines, though regioselectivity can be a challenge with unsymmetrical ketones.[8][9][10]

  • Combes Synthesis: This method condenses an aniline with a β-diketone under acidic conditions.[11][12] It is particularly useful for preparing 2,4-disubstituted quinolines.[11][12]

Synthesis MethodStarting MaterialsKey AdvantagesCommon Challenges
Skraup Aniline, Glycerol, Oxidizing AgentSimple, inexpensive starting materialsHighly exothermic, tar formation, harsh conditions[1][2]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylMore versatile than Skraup, broader substrate scopePolymerization of carbonyl compound, complex mechanism[1][3][13]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylHigh versatility, milder conditions possible[6][7]Regioselectivity with unsymmetrical ketones, potential for self-condensation of ketone[8][9]
Combes Aniline, β-DiketoneGood for 2,4-disubstitutionRegioselectivity with unsymmetrical diketones, requires strong acid catalysis[10][11][12]

Q2: What are the primary safety concerns with classical quinoline syntheses?

A2: The Skraup and Doebner-von Miller reactions are highly exothermic and require careful temperature control to prevent runaway reactions.[1][2] Concentrated acids like sulfuric acid are common, requiring appropriate personal protective equipment (PPE) and handling in a fume hood.[1] Additionally, starting materials like aniline and nitrobenzene are toxic. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Q3: What role do microwave-assisted syntheses play in modern quinoline preparation?

A3: Microwave-assisted synthesis has become a powerful tool for accelerating quinoline synthesis.[14] Microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing yields and reducing side product formation by providing rapid, uniform heating.[15][16][17][18] This technique is particularly effective for reactions like the Friedländer and Combes syntheses, often allowing for solvent-free conditions.[19][20]

Part 2: Troubleshooting Guide - A Problem-Solving Approach

This section is structured to help you diagnose and solve specific experimental issues.

Workflow for Troubleshooting Quinoline Synthesis

Below is a general workflow to follow when encountering issues in your reaction.

G cluster_start cluster_analysis Analysis Phase cluster_solution Solution Phase cluster_end start Problem Encountered (e.g., Low Yield, Side Products) TLC Analyze Reaction Mixture (TLC, LC-MS) start->TLC Identify Identify Issue: - No Reaction - Incomplete Reaction - Multiple Products - Tar Formation TLC->Identify Reagents Verify Reagent Purity & Stoichiometry Identify->Reagents Catalyst Optimize Catalyst (Type, Loading) Identify->Catalyst Temp Adjust Temperature & Reaction Time Identify->Temp Solvent Change Solvent System Identify->Solvent end Successful Synthesis Reagents->end Catalyst->end Temp->end Solvent->end G R1 2-Aminoaryl Ketone I1 Aldol Adduct R1->I1 1. Aldol Condensation R2 α-Methylene Ketone R2->I1 Cat Acid or Base Catalyst Cat->I1 I2 Enone Intermediate (after dehydration) I1->I2 2. Dehydration H2O H₂O I1->H2O I3 Schiff Base / Enamine (after cyclization) I2->I3 3. Intramolecular Cyclization P Substituted Quinoline I3->P 4. Aromatization (Dehydration) I3->H2O

Sources

Technical Support Center: 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-methoxy-2-methylquinoline (CAS No. 50593-73-2). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and proper storage of this compound. Adherence to these guidelines is crucial for ensuring experimental reproducibility and preserving the compound's integrity.

Stability Profile

This compound is a solid, crystalline compound.[1] While generally stable under recommended storage conditions, its reactivity is influenced by several environmental factors. Understanding these sensitivities is key to preventing degradation and ensuring the validity of your experimental results.

Key Stability Factors:

  • Moisture/Humidity: The chloro- group at the 4-position of the quinoline ring is susceptible to hydrolysis.[2] In the presence of water, particularly under acidic or basic conditions, it can be displaced to form the corresponding 4-hydroxyquinoline derivative. This is a common degradation pathway for 4-chloroquinolines.[2][3] Therefore, it is critical to protect the compound from moisture.[4][5]

  • Light: Many quinoline derivatives exhibit photosensitivity, and exposure to UV or even ambient light can lead to degradation.[6][7] Photodegradation can result in discoloration (typically yellowing or browning) and the formation of various byproducts, compromising the purity and potency of the compound.[6][8]

  • pH: The stability of quinolines in solution is often pH-dependent.[6] Strongly acidic or basic conditions can catalyze hydrolysis of the chloro- group.

  • Oxidizing Agents: Quinoline compounds can be susceptible to oxidation.[6] Contact with strong oxidizing agents should be avoided.[5]

Recommended Storage Protocols

To ensure the long-term stability and integrity of this compound, please adhere to the following storage guidelines.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)[9]-20°C (Freezer)[10]Minimizes thermal degradation and slows down potential hydrolytic reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, amber glass vial or a container made of an inert material.[11][12]Tightly sealed, amber glass vial, preferably with a PTFE-lined cap.Protects from light and prevents moisture ingress. Amber glass filters out UV light.
Environment Cool, dry, and well-ventilated area away from direct sunlight.[4][11][12]Cool, dry, dark, and well-ventilated area away from direct sunlight.Protects from environmental factors that can accelerate degradation.

For Solutions:

If preparing stock solutions, it is highly recommended to:

  • Use a dry, aprotic solvent.

  • Prepare solutions fresh for each experiment if possible.

  • If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or wrapping them in aluminum foil.[6]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Q1: I've noticed the solid compound has changed color from off-white to yellow/brown. What does this mean?

A1: Discoloration is a common indicator of degradation for quinoline compounds, often resulting from exposure to light (photodegradation) or air (oxidation).[6] The formation of colored byproducts signifies that the purity of your compound is compromised. It is strongly advised to use a fresh, un-degraded batch of the compound for your experiments to ensure accurate and reproducible results.

Q2: My experimental results are inconsistent or show a loss of compound potency over time. Could this be a stability issue?

A2: Yes, inconsistent results and a decrease in expected activity are classic signs of compound degradation.[6] The chloro- group is a key reactive site, and its hydrolysis to a hydroxyl group will significantly alter the compound's chemical properties and biological activity. To troubleshoot:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the long-term storage recommendations (-20°C, dry, dark, inert atmosphere).

  • Prepare Fresh Solutions: Always prepare solutions fresh from the solid compound before your experiment. Avoid using old stock solutions.

  • Analytical Confirmation: If possible, check the purity of your compound using analytical techniques such as HPLC, LC-MS, or NMR to identify any degradation products.

Q3: The compound is difficult to dissolve. What can I do?

A3: this compound is sparingly soluble in some common laboratory solvents. It is reported to be slightly soluble in chloroform and methanol.[10] If you are experiencing solubility issues:

  • Gentle Warming: Gently warm the solution to aid dissolution.

  • Sonication: Use an ultrasonic bath to help break up solid particles and enhance solubilization.

  • Solvent Selection: Consider using a different solvent system. Always ensure your chosen solvent is compatible with your experimental setup.

Q4: What materials should I avoid when handling or storing this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[5] Also, ensure that the compound is not exposed to moisture or reactive metals that could catalyze dechlorination.[13] Use glass or other inert containers for storage and handling.

Experimental Workflow: Stability Troubleshooting

If you suspect compound degradation is affecting your experiments, follow this logical troubleshooting workflow.

G start Inconsistent Experimental Results or Suspected Compound Degradation check_storage Step 1: Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok review_handling Step 2: Review Handling Procedures (Fresh Solutions, Solvent Purity) storage_ok->review_handling Yes correct_storage Action: Correct Storage Conditions (Store at -20°C, Dry, Dark, Inert) storage_ok->correct_storage No handling_ok Handling Procedures Correct? review_handling->handling_ok analytical_check Step 3: Perform Analytical Purity Check (e.g., HPLC, LC-MS) handling_ok->analytical_check Yes correct_handling Action: Refine Handling Protocol (Use Fresh Solutions, High-Purity Solvents) handling_ok->correct_handling No purity_ok Purity >95%? analytical_check->purity_ok source_new Action: Source a New Batch of Compound purity_ok->source_new No proceed Proceed with Experiment purity_ok->proceed Yes correct_storage->start correct_handling->start

Caption: Troubleshooting workflow for stability issues.

References

  • Kim, J., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • PubChem. (n.d.). This compound.
  • MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • ACS Publications. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Capot Chemical. (n.d.). MSDS of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed....
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • PMC - NIH. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
  • MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
  • PubMed. (2004). Degradation of terbutylazine..., deisopropyl atrazine..., and chlorinated dimethoxy triazine... by zero valent iron and electrochemical reduction.

Sources

Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles in the development of quinoline-based therapeutics: poor aqueous solubility. The inherent hydrophobicity of the quinoline scaffold, while often beneficial for target engagement, presents a significant challenge for formulation and bioavailability.[1][2][3]

This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and field-proven techniques to empower you to make informed decisions and accelerate your research.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for common solubility enhancement techniques applicable to quinoline derivatives.

Issue 1: My quinoline derivative precipitates out of my aqueous buffer.

This is a frequent observation, especially when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous medium. This phenomenon, often called "crashing out," occurs because the aqueous buffer cannot maintain the solubility of the hydrophobic compound as the concentration of the organic co-solvent decreases.[4]

Principle: Quinoline and its derivatives are typically weak bases.[5][6][7][8] By lowering the pH of the solution, the nitrogen atom in the quinoline ring can be protonated, forming a more soluble salt.[2][4] To be effective, the pH should ideally be adjusted to at least 1-2 units below the compound's pKa.[4]

Experimental Protocol:

  • Determine the pKa: If the pKa of your specific quinoline derivative is unknown, it can be predicted using computational tools or determined experimentally via potentiometric titration.

  • Buffer Selection: Choose a buffer system that has adequate buffering capacity in the target pH range (e.g., citrate, phosphate, or MES buffers).[4]

  • Preparation of Acidic Buffer: Prepare the selected buffer at the desired pH.

  • Dissolution:

    • Accurately weigh a small amount of your quinoline derivative.

    • Gradually add the acidic buffer to the compound.

    • Use sonication or gentle warming (ensure the compound is thermally stable) to facilitate dissolution.[4]

  • Verification: After dissolution, re-verify the pH of the final solution and adjust if necessary.

Causality: The protonation of the basic nitrogen introduces a positive charge on the molecule, increasing its polarity and favorability for interaction with polar water molecules, thus enhancing solubility.

Principle: The addition of a water-miscible organic solvent, known as a co-solvent, can reduce the overall polarity of the solvent system.[9][10] This creates a more favorable environment for dissolving hydrophobic compounds like quinoline derivatives.[9][11]

Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used due to their biocompatibility.[12][13]

Experimental Protocol:

  • Co-solvent Screening: Test the solubility of your compound in a small panel of co-solvents to identify the most effective one.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your quinoline derivative in the chosen co-solvent.

  • Titration into Aqueous Buffer: While stirring, slowly add the stock solution to your aqueous buffer. Monitor for any signs of precipitation.

  • Final Concentration: It is crucial to keep the final concentration of the co-solvent in your experimental medium as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[4]

Troubleshooting:

  • Precipitation upon dilution:

    • Lower the final concentration of your quinoline derivative.

    • Slightly increase the final concentration of the co-solvent, ensuring it remains within the tolerance limits of your assay.

    • Consider using a different co-solvent.

Frequently Asked Questions (FAQs)

Q1: What structural features of quinoline derivatives contribute to their poor solubility?

A1: The primary contributor to the low aqueous solubility of many quinoline derivatives is the quinoline core itself, which is a bicyclic aromatic system and thus predominantly hydrophobic.[2] Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to effectively solvate individual molecules, thereby limiting solubility. The type and placement of substituents on the quinoline ring also play a significant role; the addition of lipophilic groups can further decrease water solubility.[2]

Q2: What are the main categories of techniques to improve the solubility of my quinoline compound?

A2: There are several effective strategies to enhance the solubility of quinoline derivatives, which can be broadly classified into physical and chemical modifications.[12][14]

  • Physical Modifications:

    • Particle Size Reduction: This includes techniques like micronization and nanosuspension, which increase the surface area of the drug, thereby improving its dissolution rate.[12][15][16]

    • Modification of Crystal Habit: This involves using polymorphs, amorphous forms, or co-crystallization to alter the solid-state properties of the drug.[12]

    • Drug Dispersion in Carriers: This includes methods like solid dispersions and eutectic mixtures, where the drug is dispersed in a hydrophilic carrier to improve wettability and dissolution.[15][17][18][19]

  • Chemical Modifications:

    • pH Adjustment: As discussed in the troubleshooting guide, altering the pH to form a more soluble salt is a common approach for basic compounds like quinolines.[12][17][20]

    • Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can significantly enhance its aqueous solubility and dissolution rate.[2][16]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent water solubility of the drug.[1][20]

Q3: How do I choose the most suitable solubility enhancement technique for my specific quinoline derivative?

A3: The selection of the most appropriate method depends on several factors related to the physicochemical properties of your compound and the requirements of your experiment.[2][21]

  • For initial in vitro screening: pH adjustment and the use of co-solvents are often the quickest and most straightforward methods to implement.

  • For in vivo studies: Formulation strategies such as solid dispersions, nanosuspensions, or cyclodextrin complexation may be necessary to achieve the required bioavailability.[1][15][21]

  • If the compound is ionizable: Salt formation or pH modification are primary considerations.[21]

  • If the compound is neutral: Techniques like solid dispersion, particle size reduction, or complexation are more suitable.[16]

A systematic approach, starting with simpler methods and progressing to more complex formulations, is often the most efficient path.

Q4: Can you explain how cyclodextrin complexation works to improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22] They can encapsulate hydrophobic molecules, or parts of molecules, like the quinoline ring, within their cavity.[2][23] This forms an "inclusion complex."[22] The exterior of the cyclodextrin, being hydrophilic, allows the entire complex to be more soluble in water, thereby increasing the apparent solubility of the entrapped quinoline derivative.[1][22] The formation of these complexes is a reversible equilibrium process.[1]

Q5: What is a solid dispersion and how does it enhance solubility?

A5: A solid dispersion refers to a system where a poorly water-soluble drug is dispersed in a highly soluble solid hydrophilic carrier or matrix.[17][24] There are several mechanisms by which solid dispersions can enhance solubility:

  • Reduced Particle Size: The drug is dispersed at a molecular or very fine particle level within the carrier, leading to an increased surface area for dissolution.[18]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the solvent.[25]

  • Conversion to Amorphous Form: The high-energy amorphous state of the drug is more soluble than its stable crystalline form.[18][25]

  • Enhanced Porosity: The formulation can have increased porosity, which facilitates faster dissolution.[18]

Common carriers used for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[19][25]

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the weak baseSimple, rapid, and cost-effective for early-stage experiments.[12]Only applicable to ionizable compounds; potential for precipitation if pH changes.
Co-solvency Reduces solvent polaritySimple and rapid to formulate.[12] Widely used in parenteral formulations.[12]Potential for co-solvent toxicity, especially in cell-based assays and in vivo models.[9]
Particle Size Reduction Increases surface areaApplicable to a wide range of compounds; can significantly improve dissolution rate.[12][15][16]May not increase equilibrium solubility; potential for particle aggregation.[12]
Cyclodextrin Complexation Encapsulation of the hydrophobic moleculeCan significantly increase apparent solubility; can also improve stability.Can be expensive; potential for toxicity at high concentrations.[1]
Solid Dispersion Molecular dispersion in a hydrophilic carrierSignificant enhancement in dissolution and bioavailability; can stabilize the amorphous form of the drug.[18][26]Can be physically unstable (recrystallization); manufacturing can be complex.[18]

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

G start Start: Poorly Soluble Quinoline Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment / Salt Formation is_ionizable->ph_adjust Yes neutral_compound Neutral Compound or pH/Salt Ineffective is_ionizable->neutral_compound No is_effective_ph Sufficiently soluble? ph_adjust->is_effective_ph is_effective_ph->neutral_compound No end_solution Optimized Formulation is_effective_ph->end_solution Yes early_stage Early Stage Screening (in vitro)? neutral_compound->early_stage cosolvency Use Co-solvents (with caution) early_stage->cosolvency Yes advanced_formulation Advanced Formulation Required (e.g., for in vivo) early_stage->advanced_formulation No is_effective_cosolvent Sufficiently soluble? cosolvency->is_effective_cosolvent is_effective_cosolvent->advanced_formulation No is_effective_cosolvent->end_solution Yes formulation_options Particle Size Reduction (Micronization/Nanosuspension) Solid Dispersion Cyclodextrin Complexation advanced_formulation->formulation_options formulation_options->end_solution

Caption: Decision tree for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 In Aqueous Solution cluster_1 Formation of Inclusion Complex quinoline Hydrophobic Quinoline Derivative plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation quinoline_in_cd Quinoline

Caption: Encapsulation of a quinoline derivative by a cyclodextrin.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). ResearchGate.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Lab Anim Res.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Semantic Scholar.
  • APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.). Semantic Scholar.
  • Cosolvency. (2015, April 20). Slideshare.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores.
  • Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. (2021). Indian Journal of Pharmaceutical Sciences.
  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-18.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. (2013, April 2). Slideshare.
  • (PDF) Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). National Institutes of Health.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). National Institutes of Health.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). National Institutes of Health.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025). ResearchGate.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). SciSpace.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). SciSpace.
  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011, August 25). National Institutes of Health.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). National Institutes of Health.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). MDPI.
  • (PDF) Review on recent development of quinoline for anticancer activities. (2022). ResearchGate.
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021, May 1). National Institutes of Health.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
  • Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2020, May 16). National Institutes of Health.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2013). ResearchGate.
  • Solubility & Method for determination of solubility. (2014, May 22). Slideshare.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
  • (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. (n.d.). Scifiniti.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText.
  • Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. (2012). RJPT.
  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. (n.d.). IIP Series.
  • Enhancing Solubility and Bioavailability with Nanotechnology. (2023). Pharmaceutical Technology.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024, May 1). National Institutes of Health.
  • Solubility Enhancement By Solid Dispersion Method: An Overview. (2024). Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). National Institutes of Health.
  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia, 46(3), 237-248.
  • NANOTECHNOLOGY-BASED SOLUBILITY ENHANCEMENT- A COMPREHENSIVE REVIEW. (n.d.). WJPPS.

Sources

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on quinoline scaffolds. As a Senior Application Scientist, I understand that while SNAr is a powerful tool for modifying this privileged heterocyclic system, it can present unique challenges. This guide is structured to provide direct, experience-driven answers to common problems and fundamental questions encountered in the lab.

The quinoline ring's electronic nature—specifically, the electron-deficient pyridine ring fused to a benzene ring—governs its reactivity. The nitrogen atom activates the C2 and C4 positions for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex).[1][2] This inherent reactivity is the foundation of our troubleshooting approach.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Issue 1: No Reaction or Low Yield

Question: My SNAr reaction on a 2-chloroquinoline with a primary amine is not proceeding, or the yield is below 20%. What are the most likely causes and how can I fix it?

Answer: This is a frequent issue that can almost always be resolved by systematically evaluating five key parameters: Activation, Nucleophile, Solvent, Temperature, and Atmosphere.

  • Ring Activation: The SNAr mechanism relies on the stabilization of a negative charge in the intermediate.[3][4] The quinoline nitrogen provides this, but additional electron-withdrawing groups (EWGs) ortho or para to the leaving group can dramatically accelerate the reaction.[5][6] If your quinoline is electron-rich, the reaction will be sluggish.

    • Immediate Action: Check the electronic properties of your substituents. If you have electron-donating groups (e.g., -OMe, -Me) on the ring, you will need more forcing conditions.

    • Long-Term Strategy: If synthesis allows, consider adding a nitro (-NO2) or cyano (-CN) group to the ring to increase its electrophilicity.[5]

  • Nucleophile Potency & Base: The nucleophile must be strong enough to attack the electron-deficient ring.

    • Weak Nucleophiles: Neutral amines or alcohols can be weak nucleophiles. Their reactivity is critically dependent on a base to deprotonate them, increasing their nucleophilicity. If using a weak nucleophile, ensure you are using a suitable, non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a hindered organic base like DBU).

    • Strong Nucleophiles: If using pre-formed alkoxides (e.g., NaOMe) or thiolates (e.g., NaSMe), ensure they are fresh and anhydrous. These are often sufficient without an additional base.

  • Solvent Choice: The solvent's role is to solubilize reactants and stabilize the charged intermediate. Polar aprotic solvents are the standard choice for SNAr reactions.[7][8]

    • First Choice: Solvents like DMSO, DMF, NMP, and THF are excellent for SNAr reactions.[7][9][10] They are polar enough to support the charged intermediate but do not protonate the nucleophile.

    • Troubleshooting: If your reaction is slow in a solvent like THF, switching to a more polar option like DMSO can often provide a significant rate enhancement.[7] Be aware that reactions in more polar solvents can sometimes occur even without photostimulation, which might be necessary in less polar media.[7]

  • Temperature: Heat is often required to overcome the activation energy barrier.[1]

    • Rule of Thumb: Many SNAr reactions on haloquinolines run well between 80 °C and 120 °C. If you are running the reaction at room temperature with no success, gradually increasing the heat is the most straightforward next step.

    • Microwave Chemistry: For particularly stubborn reactions, microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and improving yields.[11]

  • Inert Atmosphere: Many nucleophiles and intermediates are sensitive to oxygen and moisture.

    • Best Practice: Always run SNAr reactions under an inert atmosphere (Nitrogen or Argon), especially when using strong bases or sensitive nucleophiles. Ensure your solvents are anhydrous.

Troubleshooting Workflow for Low Yield

Here is a decision-making diagram to guide your troubleshooting process for low-yield SNAr reactions.

G start Low Yield (<20%) Observed check_purity Verify Purity & Stoichiometry of Starting Materials start->check_purity check_atmosphere Ensure Inert Atmosphere (N2 / Ar) & Anhydrous Conditions check_purity->check_atmosphere If pure increase_temp Increase Reaction Temperature (e.g., 80°C -> 120°C or Microwave) change_solvent Switch to More Polar Aprotic Solvent (e.g., THF -> DMSO) increase_temp->change_solvent No improvement success Yield Improved increase_temp->success Success! stronger_base Use Stronger / More Soluble Base (e.g., K2CO3 -> Cs2CO3) change_solvent->stronger_base No improvement change_solvent->success Success! stronger_base->success Success! reevaluate Re-evaluate Substrate/Nucleophile (Is the ring activated enough?) stronger_base->reevaluate No improvement check_atmosphere->increase_temp If inert

Caption: Troubleshooting workflow for low-yield quinoline SNAr reactions.

Issue 2: Poor Regioselectivity

Question: I am attempting a substitution on a 2,4-dichloroquinoline with one equivalent of an amine and getting a mixture of the 2-substituted, 4-substituted, and 2,4-disubstituted products. How can I favor substitution at the C4 position?

Answer: This is a classic challenge in quinoline chemistry. Both the C2 and C4 positions are activated by the ring nitrogen, but they have distinct electronic and steric environments. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[1] However, controlling selectivity requires careful tuning of reaction conditions.

  • Electronic Factors: The C4 position is often considered more electrophilic due to more effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitrogen atom. Computational studies on related heterocycles like 2,4-dichloroquinazoline confirm that the C4 carbon has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[12][13]

  • Steric Factors: The C2 position is adjacent to the ring nitrogen, which can cause some steric hindrance compared to the more accessible C4 position.[1]

Strategies to Enhance C4-Selectivity:

  • Lower the Temperature: Kinetic control often favors the more reactive C4 position. Running the reaction at a lower temperature (e.g., 0 °C or even room temperature) can significantly improve selectivity by reducing the rate of reaction at the less favored C2 site.

  • Use a Bulky Nucleophile: A sterically demanding nucleophile will preferentially attack the less hindered C4 position.

  • Control Stoichiometry: Use precisely 1.0 equivalent of your nucleophile. Adding it slowly via syringe pump to a solution of the dichloroquinoline can help prevent localized excesses that lead to disubstitution.

  • Solvent Choice: While polar aprotic solvents are standard, exploring less polar options like THF or toluene may sometimes modulate selectivity, although this is highly substrate-dependent.

The diagram below illustrates the factors influencing a nucleophile's choice between the C2 and C4 positions.

Sources

Technical Support Center: Enhancing the Purity of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-6-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges encountered during their experimental work. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity of this compound is critical for reliable downstream applications.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the synthetic route, but typically originates from three main sources:

  • Incomplete Reaction: The most common impurity is the unreacted precursor, 6-methoxy-2-methylquinolin-4-ol. This starting material for the chlorination step can be carried through if the reaction does not go to completion.[3]

  • Side-Reactions: The chlorination step, often employing phosphorus oxychloride (POCl₃), can generate phosphorus-containing byproducts. If N,N-Dimethylformamide (DMF) is used as a catalyst or solvent (as in Vilsmeier-Haack type conditions), side-reactions can lead to formylated or other undesired quinoline derivatives.[4][5]

  • Degradation: Harsh acidic conditions or excessive heat can cause the quinoline core to degrade or polymerize, leading to the formation of tarry substances.[6]

Q2: My final product is a dark, oily, or tarry substance instead of the expected solid. What went wrong?

A2: This is a frequent issue, often pointing to two primary causes. First, significant amounts of impurities, particularly polymeric tars, can depress the melting point and prevent crystallization. Second, residual high-boiling solvents or reagents, such as DMF or byproducts from POCl₃, may be present. A thorough aqueous work-up, including neutralization and extraction, is crucial to remove these before attempting final purification.[6][7]

Q3: What is the best general-purpose method to purify this compound?

A3: For a crude product of moderate purity (>80%), recrystallization is the most efficient and scalable method.[8] If the crude mixture is complex, with multiple byproducts of similar polarity to the desired product, flash column chromatography on silica gel is the recommended approach.[9][10] An acid-base extraction can also be a powerful initial cleanup step to separate the basic quinoline product from non-basic impurities.[3]

Q4: My compound is streaking badly on my silica gel TLC plate. What causes this and how can I fix it?

A4: This phenomenon, known as tailing or streaking, is a classic problem when working with basic compounds like quinolines on standard silica gel. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[11] This strong, sometimes irreversible, binding leads to poor peak shape and difficult separation. To resolve this, add a small amount (0.5-2%) of a basic modifier, such as triethylamine (NEt₃) or pyridine, to your chromatography eluent. This deactivates the acidic sites on the silica, allowing your compound to travel cleanly.[11]

Section 2: Troubleshooting Guide: From Observation to Solution

This guide provides a structured approach to resolving specific experimental issues.

Observation 1: Multiple Spots Detected by TLC Analysis
  • The Problem: Your TLC plate of the crude reaction mixture shows three or more distinct spots.

  • Causality Analysis: This indicates an incomplete reaction and/or the formation of multiple side-products. The spot corresponding to the 4-hydroxy precursor is typically more polar (lower Rf) than the 4-chloro product. Other spots may be isomers or byproducts from the chlorination process.

  • Troubleshooting Workflow:

    • Identify the Spots: Run a new TLC plate, co-spotting your crude mixture alongside your starting material (6-methoxy-2-methylquinolin-4-ol). This will confirm if unreacted precursor is present.[3]

    • Assess Polarity: If the impurities are significantly different in polarity from your product (well-separated spots), recrystallization may be sufficient.

    • Employ Chromatography for Complex Mixtures: If impurities have an Rf value very close to your product, column chromatography is necessary for effective separation.[12] Remember to use an eluent containing a basic modifier like triethylamine.[11]

Observation 2: Product Fails to Crystallize and Remains an Oil
  • The Problem: After removing the solvent from your extracted product, you are left with a persistent oil that does not solidify, even under high vacuum.

  • Causality Analysis: High levels of impurities disrupt the crystal lattice formation. Alternatively, residual solvent may be acting as a solubilizer.

  • Troubleshooting Workflow:

    • Perform an Acid-Base Wash: Dissolve the crude oil in an organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). Your basic quinoline product will move into the aqueous layer, leaving non-basic organic impurities behind.[3]

    • Isolate the Product: Basify the acidic aqueous layer with NaOH or Na₂CO₃ until the product precipitates as a solid or oil. Extract the product back into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Induce Crystallization: Attempt recrystallization from a suitable solvent system (see Table 2). If it still oils out, try trituration : add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes) and scratch the side of the flask with a glass rod to induce nucleation.[3]

Observation 3: Low Mass Recovery After Silica Gel Chromatography
  • The Problem: You load a significant amount of crude product onto a silica gel column, but recover a much lower-than-expected mass of purified material.

  • Causality Analysis: The basic quinoline is irreversibly binding to or decomposing on the acidic stationary phase. This is a common pitfall that can lead to catastrophic yield loss.[11]

  • Troubleshooting Workflow:

    • Deactivate the Stationary Phase: Always run the column with an eluent containing 0.5-2% triethylamine. It is also good practice to pre-rinse the packed column with this eluent before loading your sample.[11]

    • Consider an Alternative Stationary Phase: If decomposition is still suspected, switch to a more inert support. Neutral or basic alumina is an excellent alternative to silica gel for basic compounds.[11]

    • Minimize Contact Time: Use flash chromatography techniques with positive pressure to push the solvent through the column more quickly. The less time your compound spends on the silica, the lower the chance of decomposition.

Section 3: Detailed Purification Protocols
Protocol 1: High-Recovery Recrystallization

This protocol is ideal for purifying crude material that is already in a solid or semi-solid form and has a primary impurity of unreacted 6-methoxy-2-methylquinolin-4-ol.

  • Solvent System Selection: Begin by determining an appropriate solvent system. Good candidates include ethanol/water, isopropanol, or ethyl acetate/hexanes. The ideal system is one where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Base-Modified Flash Column Chromatography

This method is designed for separating complex mixtures containing similarly-polar impurities.

  • Prepare the Eluent: Select a starting eluent system based on TLC analysis. A common starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate. To this mixture, add 1% triethylamine (NEt₃) by volume. For example, for 1 L of eluent, add 10 mL of NEt₃.

  • Pack the Column: Prepare a slurry of silica gel in the least polar eluent you plan to use. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.[12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the column.[12]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.[12]

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc + 1% NEt₃). Gradually increase the polarity of the eluent as the column runs. Maintain a constant and brisk flow rate using air pressure.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Section 4: Visual Workflow and Data
Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude product.

Caption: Fig 1. Decision tree for selecting a purification strategy.

Data Tables

Table 1: Summary of Common Impurities and Their Origins

Impurity Name Probable Origin Key Identifier Recommended Removal Method
6-Methoxy-2-methylquinolin-4-ol Incomplete chlorination reaction More polar (lower Rf) on TLC Recrystallization or Column Chromatography
Phosphorus Byproducts From POCl₃ reagent Often water-soluble Thorough aqueous workup/extraction
Polymeric Tars Degradation from excess heat/acid Dark, insoluble material Filtration, Acid-Base Extraction

| N,N-Dimethylformamide (DMF) | Catalyst or solvent in synthesis | High-boiling solvent | High-vacuum evaporation, Aqueous extraction |

Table 2: Recommended Solvent Systems for Purification

Purification Method Primary Solvent Co-Solvent / Modifier Notes
Recrystallization Ethanol or Isopropanol Water Add water as anti-solvent to induce crystallization.
Recrystallization Ethyl Acetate Hexanes or Heptane Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.
Column Chromatography Hexanes / Petroleum Ether Ethyl Acetate Standard non-polar/polar system.

| | | + 1% Triethylamine | Crucial additive to prevent tailing and decomposition.[11] |

References
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • Zhao, L., Lei, F., & Guo, Y. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Sridhar, R., Perumal, P. T., & Etti, S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. Acta Pharmaceutica, 53(1), 1-13.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • RA College. (2023). Synthesis and Characterization of Quinoline Derivatives Catalysed by β-Cyclodextrin.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Abnormal products in the Bischler–Napieralski isoquinoline synthesis.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Review Article on Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography.
  • ACS Publications. (n.d.). A Visible-Light-Driven Dithienylethene Derivative Exhibiting Rapid Photocyclization with Near-Quantitative Conversion Efficiency.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.

Sources

Avoiding byproduct formation in chlorination of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Regioselectivity

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline chlorination. The inherent electronic properties of the quinoline scaffold present unique challenges in achieving regiochemical control, often leading to mixtures of isomers and polychlorinated species.

As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Foundational Principle: The Duality of the Quinoline Ring

The key to controlling quinoline chlorination lies in understanding its electronic nature. The quinoline ring system is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, particularly under acidic conditions where it becomes protonated to form the quinolinium cation. This directs electrophiles, like the chloronium ion (Cl+), almost exclusively to the benzene ring, primarily at the C-5 and C-8 positions.[1][2]

Controlling which of these positions is favored and preventing further substitution requires careful manipulation of reagents, catalysts, and reaction conditions.

Frequently Asked Questions & Troubleshooting Guide

Here we address common issues encountered during the chlorination of quinolines in a practical, question-and-answer format.

Q1: My reaction yields a mixture of 5-chloroquinoline and 8-chloroquinoline. How can I improve the selectivity for a single isomer?

Answer: This is a classic challenge in electrophilic quinoline chemistry. When using strong acids like sulfuric acid, the reaction proceeds via the quinolinium cation, which directs substitution to the 5- and 8-positions.[1] Obtaining a single isomer in high yield from the unsubstituted quinoline is difficult, but selectivity can be influenced.

  • Mechanistic Insight: The formation of both isomers occurs because the electrophilic attack on the protonated quinoline is kinetically competitive at both the C-5 and C-8 positions.[1]

  • Practical Strategies:

    • Directed Synthesis: The most reliable method is not to chlorinate quinoline itself, but to build the quinoline ring from an already chlorinated precursor. For example, using a chlorinated aniline in a Skraup or Doebner-von Miller synthesis will place the chlorine atom at a defined position from the start.[3][4]

    • Steric Hindrance: Introducing a bulky substituent elsewhere on the molecule can sterically hinder one position, favoring substitution at the other.

    • Directed C-H Functionalization: For advanced applications, using a directing group can achieve high regioselectivity. For instance, an 8-amidoquinoline can direct chlorination specifically to the C-5 position using specialized metal catalysts.[5]

Q2: I'm struggling with over-chlorination, resulting in significant amounts of 5,8-dichloroquinoline. How can I stop the reaction at the mono-chloro stage?

Answer: The formation of 5,8-dichloroquinoline is common because the initial monochlorination does not significantly deactivate the ring towards a second substitution.[1] Controlling this requires precise management of reaction parameters.

  • Causality: The mono-substituted quinolinium ion is still sufficiently reactive to undergo a second electrophilic attack, leading to the di-substituted product. Prolonged reaction times or an excess of the chlorinating agent will favor this outcome.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar equivalents of your chlorinating agent. Begin with substoichiometric amounts (e.g., 0.8-0.9 equivalents) and gradually increase if conversion is too low. Using a significant excess of quinoline relative to the chlorinating agent can also favor mono-substitution.[1]

    • Reaction Time & Temperature: Monitor the reaction closely using TLC or GC/LC-MS. Stop the reaction as soon as the desired mono-chlorinated product is maximized and before significant di-chlorinated product appears. Lowering the reaction temperature can also help slow the second chlorination step, improving selectivity.

    • Choice of Chlorinating Agent: Use a milder, more controllable chlorinating agent. N-Chlorosuccinimide (NCS) is often less aggressive than chlorine gas or sulfuryl chloride, providing a larger window to stop at the mono-substituted product.[6][7]

Q3: What are the best chlorinating agents for quinoline, and what are their advantages and disadvantages?

Answer: The choice of chlorinating agent is critical for controlling both reactivity and selectivity. There is no single "best" agent; the optimal choice depends on the substrate's reactivity and the desired outcome.

Chlorinating AgentProsConsBest For
Chlorine Gas (Cl₂) / H₂SO₄ Inexpensive, powerful electrophile when activated.Highly toxic, difficult to handle, often leads to over-chlorination.[8]Reactions where high reactivity is needed and byproduct separation is feasible.[1]
Sulfuryl Chloride (SO₂Cl₂) Liquid, easier to handle than Cl₂. Versatile for electrophilic or radical pathways.[9]Highly corrosive and moisture-sensitive. Can still be too reactive for sensitive substrates.[10]General-purpose electrophilic chlorination, often with a Lewis acid catalyst.[11]
N-Chlorosuccinimide (NCS) Solid, stable, safe, and easy to handle. Generally milder.[12]Less reactive; often requires an acid catalyst for unactivated rings like quinoline.[7]Chlorinating activated quinolines (e.g., hydroxyquinolines) or when fine control is needed.[6][13]
HCl / H₂O₂ System In-situ generation of the active chlorinating species, avoiding handling of pure chlorine.Can be less efficient; reaction conditions need careful optimization.A greener, safer alternative for specific substrates like 8-hydroxyquinoline.[4]
Q4: I need to install a chlorine on the pyridine ring (C2 or C4). Why does my electrophilic chlorination fail or give me substitution on the other ring?

Answer: This is a common point of confusion arising from the electronic nature of the quinoline nucleus. The pyridine ring is electron-deficient and, under acidic conditions, is strongly deactivated by the protonated nitrogen. It is therefore highly resistant to electrophilic substitution.

  • The Correct Strategy: To functionalize the C2 or C4 positions with chlorine, you must use a different synthetic approach, typically a nucleophilic substitution pathway. The most common method involves:

    • Starting with a Hydroxyquinoline: Begin with a 4-hydroxyquinoline or a quinolin-2-one.

    • Activation with POCl₃ or PCl₅: React the hydroxyl/oxo group with a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This converts the hydroxyl group into an excellent leaving group.

    • Nucleophilic Displacement: The intermediate is then readily converted to the corresponding 4-chloro or 2-chloroquinoline. This is the standard method for producing key intermediates like 4,7-dichloroquinoline.[14]

Visualizing the Reaction Strategy

To select the appropriate synthetic route, a decision-making workflow can be invaluable. The following diagram outlines a logical approach based on the desired position of chlorination.

Chlorination Strategy start Identify Target Chloroquinoline Isomer pos_benzene Target: C-5, C-6, C-7, or C-8 (Benzene Ring) start->pos_benzene pos_pyridine Target: C-2, C-3, or C-4 (Pyridine Ring) start->pos_pyridine sub_benzene_direct Is direct chlorination of quinoline feasible? pos_benzene->sub_benzene_direct sub_pyridine_direct Is direct electrophilic chlorination feasible? pos_pyridine->sub_pyridine_direct direct_yes Yes (for C-5 and/or C-8) sub_benzene_direct->direct_yes direct_no No (for C-6 and C-7, or for high C-5/C-8 selectivity) sub_benzene_direct->direct_no action_direct action_direct direct_yes->action_direct Use Electrophilic Aromatic Substitution (e.g., Cl₂, NCS in H₂SO₄). Control stoichiometry to limit dichlorination. action_skraup action_skraup direct_no->action_skraup Use Ring Synthesis Strategy (e.g., Skraup/Doebner-von Miller) with a pre-chlorinated aniline. pyridine_no No (Pyridine ring is deactivated) sub_pyridine_direct->pyridine_no action_nucleophilic action_nucleophilic pyridine_no->action_nucleophilic Use Nucleophilic Substitution Strategy. Start with corresponding hydroxyquinoline/ quinolinone and react with POCl₃.

Caption: Decision workflow for selecting a quinoline chlorination strategy.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving specific chlorination outcomes, illustrating the principles discussed above.

Protocol 1: Regioselective Synthesis of 5-Chloro-8-Hydroxyquinoline

This method demonstrates the powerful directing effect of an activating group (-OH) and uses a safer, in-situ generated chlorinating agent. The hydroxyl group strongly activates the ring, directing substitution ortho and para to itself, making the C-5 and C-7 positions the most reactive.

  • Principle: The reaction between hydrogen peroxide and hydrochloric acid generates an active electrophilic chlorine species. The 8-hydroxy group directs chlorination preferentially to the C-5 and C-7 positions. By controlling stoichiometry, monochlorination at C-5 can be favored.[4]

Protocol 1 Workflow sub 8-Hydroxyquinoline Hydrochloride reagents Concentrated HCl Hydrogen Peroxide (H₂O₂) sub->reagents Suspend in conditions Cool to <10°C (ice-salt bath) Slow, dropwise addition of H₂O₂ Stir for 2h reagents->conditions React under workup 1. Filter crude product 2. Dissolve in H₂O 3. Neutralize with NH₄OH to pH ~6.7 4. Filter pure product conditions->workup Proceed to product 5-Chloro-8-Hydroxyquinoline workup->product

Caption: Experimental workflow for the synthesis of 5-Chloro-8-Hydroxyquinoline.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, suspend 8-hydroxyquinoline (1.0 eq) in concentrated hydrochloric acid. Stir until a uniform slurry of 8-hydroxyquinoline hydrochloride is formed.

  • Reaction: Cool the suspension to below 10°C. Slowly add hydrogen peroxide (30% aqueous solution, ~1.1 eq) dropwise over 2 hours, ensuring the temperature remains low.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2 hours.

  • Isolation (Crude): Isolate the precipitated 5-chloro-8-hydroxyquinoline hydrochloride by vacuum filtration and wash with a small amount of cold hydrochloric acid.

  • Purification: Add the crude hydrochloride salt to water with vigorous stirring to form a yellow suspension. Carefully add 28% aqueous ammonia (ammonium hydroxide) dropwise until the pH of the solution reaches approximately 6.7.

  • Final Product: The white solid of 5-chloro-8-hydroxyquinoline will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.[4]

Protocol 2: Controlled Monochlorination of Quinoline at C-5 and C-8

This protocol describes the classic electrophilic chlorination under strong acid conditions, where careful control of reagents is key to minimizing the formation of the 5,8-dichloro byproduct.

  • Principle: In concentrated sulfuric acid, quinoline is fully protonated. Silver sulfate (Ag₂SO₄) acts as a catalyst, assisting in the generation of the chloronium ion (Cl+) from gaseous chlorine. The electrophile then attacks the quinolinium ion at the C-5 and C-8 positions.[1]

Step-by-Step Procedure:

  • Setup: In a three-necked flask fitted with a gas inlet tube, a mechanical stirrer, and a gas outlet leading to a scrubber (e.g., NaOH solution), dissolve quinoline (1.0 eq) and silver sulfate (0.5 eq) in concentrated (98%) sulfuric acid.

  • Chlorination: With vigorous stirring at room temperature, pass a slow, steady stream of dry chlorine gas through the solution for 1-2 hours.

  • Quenching: After the reaction period, stop the chlorine flow and pour the reaction mixture carefully over crushed ice containing a 5% sodium sulfite solution to destroy any remaining free chlorine.

  • Workup: Carefully basify the cold solution with a concentrated base (e.g., NaOH or NH₄OH) while keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ether).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of 5-chloroquinoline, 8-chloroquinoline, and unreacted quinoline, must be purified by column chromatography or fractional distillation to isolate the desired monochlorinated products.[1]

References
  • Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ACS Publications. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • National Center for Biotechnology Information. (2018, January 19). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines.
  • PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES.
  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (2018, February 14). How to synthesized 8chloroquinoline from 8hydroxyquinoline?.
  • Google Patents. (n.d.). CN103709100A - Preparation method of 8-chloroquinolone derivative.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • ResearchGate. (n.d.). The simple and efficient method for generation of 2-quinolinesulfenyl....
  • ACS Publications. (n.d.). Multiple Regioselective Functionalizations of Quinolines via Magnesiations.
  • ResearchGate. (n.d.). (PDF) N-Chlorosuccinimide (NCS).
  • MDPI. (n.d.). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water.
  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • (n.d.). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide.
  • MDPI. (n.d.). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts.
  • National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • Google Patents. (n.d.). CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • YouTube. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines.
  • Organic Chemistry Portal. (n.d.). Chlorination - Common Conditions.
  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Google Patents. (n.d.). Chlorination with sulfuryl chloride - US3920757A.
  • National Center for Biotechnology Information. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • (n.d.). Preparation and Properties of Quinoline.
  • RSC Publishing. (n.d.). Iodine catalyzed reduction of quinolines under mild reaction conditions.
  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Chemistry World. (2026, January 6). How chemists are harnessing halogen bonds for asymmetric synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ResearchGate. (n.d.). Sulfuryl Chloride: A Versatile Alternative to Chlorine | Request PDF.
  • Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan.
  • Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

Sources

Technical Support Center: Scaling Up 4-Chloro-6-methoxy-2-methylquinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-methoxy-2-methylquinoline. As a crucial intermediate in the synthesis of various pharmaceuticals, including PI3K/mTOR inhibitors, its efficient and scalable production is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges encountered when transitioning from bench-scale to pilot-plant or industrial production.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, practical issues that can arise during the scale-up of this compound synthesis. The typical synthetic route involves a cyclization to form the quinolinol core, followed by a chlorination step.[2]

Q1: My cyclization yield is high at the bench, but drops significantly on a larger scale. What's causing this discrepancy?

Issue: You are performing an acid-catalyzed cyclization of p-anisidine and ethyl acetoacetate to produce 6-methoxy-2-methylquinolin-4-ol, a key precursor. While yields were >85% at 10g scale, they have fallen to <60% at 1kg scale, with a noticeable increase in dark, tarry byproducts.

Root Cause Analysis & Solution:

This is a classic heat transfer and mass transfer problem often seen during the scale-up of exothermic reactions like the Conrad-Limpach or Knorr quinoline syntheses.[3]

  • Thermal Control is Critical: The condensation and subsequent cyclization are highly exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, leading to localized "hot spots." These hot spots can exceed the optimal reaction temperature (typically 140-170°C in polyphosphoric acid), causing thermal decomposition of starting materials and intermediates, which results in tar formation and reduced yield.[1][4]

  • Mixing and Reagent Addition: Inefficient mixing in a large vessel prevents homogeneous temperature distribution and reactant concentration. This can lead to areas of high reactant concentration that accelerate side reactions.

Troubleshooting Protocol: Optimizing the Cyclization Step

  • Controlled Reagent Addition: Instead of adding all reactants at once, add the ethyl acetoacetate dropwise to the heated mixture of p-anisidine and polyphosphoric acid (PPA). This allows the reactor's cooling system to manage the exotherm effectively.

  • Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature. Maintain a steady internal temperature, for example, at 170°C, throughout the addition and subsequent heating phase.[4]

  • Verify Agitation Efficiency: Ensure the stirrer speed and design are adequate for the reactor volume to maintain a vortex and ensure good top-to-bottom mixing. Poor mixing is a primary cause of yield loss on scale-up.

  • Quenching Procedure: The quench into ice water is also critical. Ensure the receiving vessel has sufficient ice and is well-stirred to rapidly cool the reaction mixture and prevent byproduct formation during this step.

Q2: The chlorination of 6-methoxy-2-methylquinolin-4-ol is incomplete and sluggish. How can I drive it to completion?

Issue: You are converting 6-methoxy-2-methylquinolin-4-ol to the target compound using phosphorus oxychloride (POCl₃), but even with a large excess of POCl₃ and prolonged heating at 110°C, TLC and HPLC analysis shows significant unreacted starting material.[1][4]

Root Cause Analysis & Solution:

This issue often points to either insufficient activation of the quinolinol or deactivation of the chlorinating agent. The reaction typically proceeds via a Vilsmeier-Haack type mechanism, especially when a catalytic amount of N,N-Dimethylformamide (DMF) is used.[5][6]

  • The Role of DMF: DMF reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This is a much more potent electrophile than POCl₃ alone and is key to activating the 4-hydroxyl group for substitution. Without it, the reaction can be very slow.

  • Moisture Sensitivity: POCl₃ reacts violently with water to form phosphoric acid and HCl. Any moisture in the starting material, solvent, or reactor will consume the reagent and reduce its effectiveness.

  • Solubility: The starting quinolinol may have poor solubility in POCl₃ alone. This can be a rate-limiting factor, especially at scale where solid clumps can form.

Troubleshooting Protocol: Enhancing Chlorination Efficiency

ParameterProblematic ConditionOptimized ConditionRationale
Catalyst No DMF added1-5 mol% DMF added to POCl₃Forms the highly reactive Vilsmeier reagent, accelerating the reaction.[5][6]
Reagents Using reagents from previously opened bottlesUse fresh, sealed bottles of POCl₃ and DMFPrevents reagent decomposition due to atmospheric moisture.
Temperature 90°C110°CEnsures sufficient thermal energy for the reaction to proceed to completion.[1][4]
Order of Addition Adding solid quinolinol to hot POCl₃Suspend quinolinol in POCl₃ at room temp, add DMF, then heatImproves slurry consistency and prevents clumping before the reaction begins.
Reaction Time 2 hours2-4 hours, monitored by HPLC/TLCEnsures the reaction has proceeded to >99% conversion before work-up.
Q3: My product work-up after chlorination is hazardous and yields an impure, oily product. How can I improve isolation?

Issue: Quenching the reaction mixture by adding it to water results in a violent, gas-evolving process. The resulting crude product is a dark oil that is difficult to purify by recrystallization.

Root Cause Analysis & Solution:

The work-up of a POCl₃ reaction is notoriously challenging and hazardous if not properly controlled. The goal is to safely neutralize the excess POCl₃ and hydrochloric acid, then isolate the product, which is basic.

  • Uncontrolled Quench: Adding hot POCl₃ to water is extremely dangerous. The highly exothermic hydrolysis generates large volumes of HCl gas. A "reverse quench" (adding water to the reaction mixture) is even more hazardous and should never be attempted.

  • pH Control: The product, a quinoline, is a base. During the quench, it will form the hydrochloride salt, which may be water-soluble or an oil. To isolate the free base as a solid, the pH must be carefully adjusted to be basic (pH 8-9).

  • Impurity Profile: The dark color suggests impurities. These could be thermal degradation products or baseline material that needs to be removed.

Troubleshooting Protocol: Safe Work-up and Purification

  • Controlled Quench: After cooling the reaction mixture to room temperature, add it slowly and portion-wise to a well-stirred vessel containing a large amount of crushed ice and water. The temperature of the quench vessel should be monitored and kept below 20°C with additional ice if needed.

  • Basification: Once the quench is complete, slowly add a solution of sodium hydroxide or sodium carbonate to the mixture. Monitor the pH and continue adding base until the pH is stable between 8 and 9. This will neutralize the HCl and precipitate the product as the free base.[7]

  • Filtration and Washing: Filter the resulting solid and wash it thoroughly with water to remove inorganic salts.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system. Ethanol/water or isopropanol are often good starting points. If the product remains oily, consider a trituration step with a non-polar solvent like hexanes to induce crystallization and wash away non-polar impurities.[7]

Experimental Workflow & Mechanism

The overall synthetic pathway is summarized below. The troubleshooting points discussed above focus on optimizing Steps 1 and 2, which are the most common sources of difficulty during scale-up.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Work-up & Purification p_anisidine p-Anisidine ppa PPA, 170°C p_anisidine->ppa eaa Ethyl Acetoacetate eaa->ppa quinolinol 6-Methoxy-2-methylquinolin-4-ol ppa->quinolinol [Issue: Low Yield, Heat Control] pocl3 POCl₃ / cat. DMF, 110°C quinolinol->pocl3 chloroquinoline 4-Chloro-6-methoxy-2- methylquinoline pocl3->chloroquinoline [Issue: Incomplete Rxn, Impurity Formation] quench Ice Water Quench chloroquinoline->quench [Issue: Hazardous, Oily Product] purify Recrystallization quench->purify final_product Pure Product purify->final_product

Caption: Overall synthetic workflow for this compound.

Mechanism of Chlorination via Vilsmeier-Haack Reagent

Understanding the mechanism highlights the importance of using catalytic DMF for an efficient reaction.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Activation and Substitution dmf DMF vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻ dmf->vilsmeier pocl3 POCl₃ pocl3->vilsmeier quinolinol 6-Methoxy-2-methyl- quinolin-4-ol activated_intermediate Activated O-POCl₂ Intermediate quinolinol->activated_intermediate + Vilsmeier Reagent product 4-Chloro-6-methoxy-2- methylquinoline activated_intermediate->product + Cl⁻

Caption: Mechanism of chlorination using the Vilsmeier-Haack reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up this process? The two primary hazards are the highly exothermic nature of the PPA-catalyzed cyclization and the handling of phosphorus oxychloride. POCl₃ is corrosive, toxic upon inhalation, and reacts violently with water. A thorough risk assessment, proper personal protective equipment (PPE), and engineered controls (e.g., fume hoods, scrubbers, reactor cooling systems) are mandatory.

Q2: Can I use a different chlorinating agent instead of POCl₃? While other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for similar transformations, POCl₃ is the most commonly cited and cost-effective reagent for converting 4-hydroxyquinolines to 4-chloroquinolines.[8] Any change in reagent would require a complete re-optimization of the reaction conditions.

Q3: How do I confirm the identity and purity of my final product? A combination of analytical techniques should be used.

  • TLC: For rapid, in-process checks of reaction completion.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any major impurities.[1][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1][4]

  • HPLC: To determine the precise purity (e.g., >99%) for pharmaceutical applications.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: Are there greener alternatives to this synthesis? The field of green chemistry is actively exploring alternatives to traditional quinoline syntheses that use harsh acids and hazardous reagents.[9] Methods using milder catalysts (e.g., iron(III) chloride) or solvent-free, microwave-assisted conditions have been reported for some quinoline derivatives.[3][10] However, for the specific scale-up of this compound, the PPA/POCl₃ route remains one of the most established and industrially viable methods, despite its environmental drawbacks.[1]

References
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. doi:10.2991/emcm-16.2017.104.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. This is a duplicate of reference 2, but the link provided is unique and was used.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies.
  • Wu, Y., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labeled Compounds and Radiopharmaceuticals.
  • Bischler–Napieralski reaction. Grokipedia.
  • ) Synthesis of Quinoline and derivatives1). SlideShare.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • The Skraup Synthesis of Quinolines. ResearchGate.
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • CN112300071A - Synthetic method of high-purity chloroquine phosphate. Google Patents.
  • CN112300071B - Synthetic method of high-purity chloroquine phosphate. Google Patents.
  • Bischler–Napieralski reaction. Wikipedia.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • SYNTHESIS OF CHLOROQUINE/MELUBRIN. YouTube.
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline. ResearchGate.
  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. NIH.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Organic and Pharmaceutical Chemistry.

Sources

Technical Support Center: Recrystallization Techniques for Purifying Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the common and complex challenges associated with the recrystallization of these versatile heterocyclic compounds. This guide is structured to move from general principles to specific troubleshooting scenarios, ensuring you can refine your purification strategy with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful recrystallization strategy for quinoline-based compounds.

Q1: How do I select the best solvent for recrystallizing my quinoline derivative?

Answer: The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should exhibit high solubility for the quinoline compound at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C)[1][2]. This differential solubility is the driving force for crystal formation and purification.

Causality Behind Solvent Choice:

  • Polarity and Structure ("Like Dissolves Like"): Quinoline is an aromatic heterocycle with a basic nitrogen atom, giving it moderate polarity[3]. Solvents with similar structural features or polarity, such as alcohols (ethanol, methanol) or ketones (acetone), are often good starting points[4]. For substituted quinolines, the nature of the substituent will heavily influence solvent choice. For example, non-polar derivatives may be more soluble in toluene or hexanes, while highly polar derivatives (e.g., those with carboxylic acid or multiple hydroxyl groups) may require more polar solvents or even water[4][5].

  • Systematic Approach: An empirical approach is best. Test the solubility of a small amount of your crude product (10-20 mg) in a small volume (0.5-1 mL) of several candidate solvents. Observe its solubility at room temperature and then upon heating. A good solvent will dissolve the compound completely when hot and allow for significant precipitation upon cooling[6].

Q2: My quinoline sample is highly colored. How can I remove colored impurities?

Answer: Colored impurities, often large polymeric or tar-like byproducts from synthesis (e.g., in Skraup or Doebner-von Miller reactions), can be effectively removed using activated charcoal (decolorizing carbon)[7][8].

Mechanism of Action: Activated charcoal has a highly porous structure with a large surface area, which readily adsorbs large, flat, conjugated molecules responsible for color[2].

  • After dissolving your crude quinoline derivative in the hot recrystallization solvent, allow the solution to cool slightly below its boiling point.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution[8]. Using too much will adsorb your desired product and reduce the yield[9].

  • Reheat the mixture to boiling for 5-10 minutes to allow for complete adsorption[9].

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities[10]. The resulting filtrate should be significantly less colored and can then be cooled to induce crystallization.

It is important to note that some quinoline samples, especially when aged or exposed to light, can develop a yellow or brown hue inherently. In such cases, the color may not be entirely removable[11].

Q3: What is purification via salt formation, and when should I use it for quinolines?

Answer: This is a powerful chemical purification technique that leverages the basicity of the quinoline nitrogen atom (pKa of conjugate acid ≈ 4.9)[3]. By reacting the crude quinoline free base with an acid, you can form a salt which often has vastly different solubility and crystallization properties compared to the starting material. This is particularly effective for removing non-basic impurities[12].

When to Use It:

  • When standard recrystallization fails to remove stubborn impurities.

  • When the crude product is an oil or difficult to crystallize solid.

  • To separate the quinoline from non-basic starting materials or byproducts.

A common method involves forming the quinoline picrate salt. The crude quinoline is dissolved in a solvent like ethanol, and a solution of picric acid in ethanol is added, causing the yellow quinoline picrate salt to precipitate. This salt can then be isolated and recrystallized. The purified free base is subsequently regenerated by dissolving the picrate salt and neutralizing it with a base (e.g., NaOH) to remove the picric acid[12][13].

Q4: How can I assess the purity of my recrystallized quinoline compound?

Answer: A combination of techniques should be used to confirm purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range[14]. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Tailing of the spot can sometimes occur due to strong interactions between the basic quinoline nitrogen and the acidic silica gel. This can often be suppressed by adding a small amount of a basic modifier, like triethylamine (1-2%), to the eluent[13].

  • Spectroscopic Methods: For definitive purity assessment in research and drug development, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, providing direct solutions and explaining the underlying scientific reasons.

Problem 1: No crystals are forming after cooling the solution.

Question: I have dissolved my quinoline derivative in a hot solvent and allowed it to cool, but no crystals have appeared, even after placing it in an ice bath. What's wrong?

Answer: This is a common issue that typically points to a lack of sufficient supersaturation in the solution[15].

Probable Cause Explanation Solution
Too Much Solvent Used The concentration of the quinoline compound is below its saturation point, even at low temperatures. This is the most frequent cause of crystallization failure[1].Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool again.
Inappropriate Solvent The compound is simply too soluble in the chosen solvent, even when cold.Re-evaporate the solvent completely and attempt the recrystallization with a different, less effective (poorer) solvent.
Lack of Nucleation Sites Crystal growth requires an initial "seed" or nucleation site to begin. Sometimes a very clean flask and filtered solution can inhibit spontaneous nucleation[15].Induce Nucleation: 1. Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites[15].2. Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization[15].
Problem 2: My compound is "oiling out" instead of forming crystals.

Question: When my solution cools, a liquid layer (an oil) forms instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its own melting point[14]. This is common for low-melting-point solids or when the solution is too concentrated. The oil is essentially molten, impure compound.

G start Oiling Out Occurs q1 Is the solution highly concentrated? start->q1 a1_yes Re-heat solution until oil dissolves. Add more hot solvent (10-20% volume). q1->a1_yes Yes a1_no Is the solvent boiling point higher than the compound's melting point? q1->a1_no No a2_no Allow the solution to cool much more slowly. Ensure flask is not disturbed. a1_yes->a2_no a2_yes Select a new solvent or solvent system with a lower boiling point. a1_no->a2_yes Yes a1_no->a2_no No end Promotes Crystal Formation a2_yes->end a2_no->end

Problem 3: The yield of my recovered crystals is very low.

Question: I managed to get crystals, but after filtering and drying, my final yield is much lower than expected. Where did my product go?

Answer: A low yield indicates a loss of product at one or more stages of the recrystallization process[1].

Probable Cause Explanation Solution
Excess Solvent Dissolving the compound in a large excess of hot solvent means more of it will remain dissolved upon cooling, reducing the final yield[1].Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.
Premature Crystallization Crystals formed during the hot gravity filtration step and were lost on the filter paper[14].Use a stemless or short-stemmed funnel and pre-heat it with hot solvent before filtering. Add a small excess of solvent (~5-10%) before filtering to keep the compound in solution.
Incomplete Cooling The solution was not cooled for a sufficient amount of time or to a low enough temperature.Allow the solution to cool to room temperature slowly, then chill it in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
Improper Washing The collected crystals were washed with room-temperature solvent, which re-dissolved a significant portion of the product[1].Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.
Problem 4: The recrystallized product is still impure.

Question: I completed the recrystallization, but the melting point is still broad/low, or TLC/NMR shows impurities. Why didn't it work?

Answer: This indicates that the chosen recrystallization conditions were not effective at separating the desired compound from the specific impurities present.

  • Poor Solvent Choice: The impurity may have solubility characteristics very similar to your product in the chosen solvent. A different solvent or a mixed-solvent system may be necessary to exploit solubility differences.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the growing crystal lattice. Slower, more gradual cooling allows for the formation of purer crystals[9]. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.

  • Insufficient Purity of Crude Material: If the starting material is extremely impure (>25% impurity), a single recrystallization may not be sufficient. A second recrystallization, sometimes from a different solvent, may be required. For very impure samples, consider a bulk purification technique like column chromatography first[13].

Section 3: Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Dissolution: Place the crude quinoline compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely[6].

  • Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 5-10 minutes[9].

  • Hot Gravity Filtration: Pre-heat a stemless funnel with hot solvent. Filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove insoluble impurities and/or charcoal[10].

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation[6].

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering soluble impurities[1].

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass to air dry completely.

G cluster_0 Preparation cluster_1 Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent decolorize 2. Add Charcoal (If Needed) dissolve->decolorize Optional hot_filter 3. Hot Gravity Filtration dissolve->hot_filter decolorize->hot_filter cool 4. Cool Slowly to Form Crystals hot_filter->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Crystals wash->dry

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This technique is used when no single solvent has the ideal solubility properties. It requires two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent")[16][17].

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation[17].

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution[17].

  • Crystallization & Isolation: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with ice-cold anti-solvent (or a mixture of both solvents), and dry as described in Protocol 1[16].

Protocol 3: Purification via Picrate Salt Formation

This protocol is an example of purification by chemical derivatization, useful for removing non-basic impurities[12][13].

  • Salt Formation: Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, dissolve an equimolar amount of picric acid in a minimal volume of 95% ethanol. Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate should precipitate[13].

  • Isolation and Recrystallization of Salt: Cool the mixture in an ice bath to ensure complete precipitation. Collect the quinoline picrate crystals by vacuum filtration and wash with cold ethanol. The picrate salt itself can be recrystallized from a suitable solvent like acetonitrile or ethanol for further purification[12].

  • Regeneration of Free Base: Dissolve the purified quinoline picrate salt in a suitable solvent (e.g., dimethyl sulfoxide). Pass this solution through a column of basic alumina, which will adsorb the acidic picric acid, allowing the quinoline free base to be eluted[12]. Alternatively, dissolve the salt in water/dichloromethane and add a base (e.g., aq. NaOH) to neutralize the picric acid. Extract the quinoline free base into the organic layer, wash, dry, and remove the solvent to yield the purified product.

Section 4: Data Presentation

Table 1: Common Recrystallization Solvents for Quinoline & Derivatives
Solvent / SystemBoiling Point (°C)Notes and Typical Applications
Ethanol 78A general-purpose, effective solvent for many quinoline derivatives. Often used in syntheses[18].
Methanol 65Similar to ethanol but more polar and has a lower boiling point. Used for quinoline hydrochlorides and crude 8-hydroxyquinoline[19][20].
Acetone 56A good solvent for moderately polar compounds. Often used in mixed-solvent systems (e.g., with methanol or hexanes) to precipitate salts[20].
Water 100Suitable for highly polar, water-soluble quinoline salts or derivatives with multiple hydrophilic groups. Quinoline itself is only slightly soluble in cold water but dissolves in hot water[11].
Chloroform 61Effective for some derivatives like 8-hydroxyquinoline[21].
Ethanol/Ether VariableA common mixed-solvent pair. The compound is dissolved in ethanol, and ether is added as the anti-solvent[20].
Methanol/Acetone VariableA mixed-solvent system used for recrystallizing quinoline dihydrochloride salts[20].
Table 2: Comparative Purity & Yield Data for Quinoline Purification Methods

The following data illustrates the effectiveness of different purification techniques for specific quinoline compounds.

Starting Material Purification Technique Achieved Purity (%) Yield (%) Source
Crude 8-hydroxyquinoline (78.0% purity)Recrystallization from Dichloromethane99.596.5[21]
Crude 8-hydroxyquinoline (82.0% purity)Recrystallization from Chloroform99.095.0[21]
Crude 8-hydroxyquinolineRecrystallization from Chloroparaffin99.00 - 99.9095 - 98[22]
Crude QuinolineCrystallization (Phosphate Salt Formation)90-92 (one cycle), 98-99 (multiple cycles)Not Specified[21]

Section 5: References

  • Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Quinoline – Structure, Properties, and Applications. (n.d.). Mechotech: Advanced Solutions. Retrieved from [Link]

  • Quinoline Yellow. (n.d.). Solubility of Things. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Quinoline. (n.d.). Sciencemadness Wiki. Retrieved from [Link]

  • The crystallization of quinoline. (2014). Google Patents. Retrieved from

  • Purification method of 8-hydroxyquinoline crude product. (2013). Google Patents. Retrieved from

  • A method for purifying 8-hydroxyquinoline reaction solution. (2024). Google Patents. Retrieved from

  • Purification of quinoline yellow components using high-speed counter-current chromatography... (2003). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Quinoline compounds and process of making same. (1949). Google Patents. Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • RECRYSTALLIZATION. (2015). ResearchGate. Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2019). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Optimization for Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of quinoline intermediates. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the fundamental principles behind them, ensuring robust and reproducible chromatographic separations.

Troubleshooting Guide

This section directly addresses the most common and critical issues encountered during the column chromatography of quinoline intermediates. Each solution is grounded in the physicochemical interactions between the analyte, the stationary phase, and the mobile phase.

Issue 1: My quinoline intermediate is decomposing on the silica gel column.

Question: I'm attempting to purify my quinoline derivative using standard silica gel chromatography, but I'm observing significant product loss and the appearance of new, unwanted spots on my TLC analysis of the collected fractions. What is causing this decomposition, and how can I prevent it?

Answer: This is a frequent challenge rooted in the inherent basicity of the quinoline nitrogen and the acidic nature of a standard silica gel surface.[1][2] The lone pair of electrons on the quinoline's nitrogen atom makes it a Lewis base, which can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze degradation, especially for sensitive intermediates.

Here are several field-proven strategies to mitigate decomposition:

Strategy 1: Deactivate the Stationary Phase The most direct approach is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small percentage of a basic modifier to your mobile phase.

  • Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to the elution solvent system.[1]

  • Causality: The amine modifier acts as a stronger base than the quinoline intermediate. It preferentially interacts with the acidic silanol groups, effectively "masking" them from your compound. This significantly reduces the potential for acid-catalyzed decomposition.[2][3]

Protocol: Silica Gel Deactivation

  • Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Pack your column using this base-modified eluent.

  • Before loading your sample, flush the packed column with at least 2-3 column volumes of the modified eluent to ensure complete neutralization of the stationary phase.[3]

  • Proceed with sample loading and elution using the same modified solvent system.

Strategy 2: Switch to a Less Acidic Stationary Phase If deactivation is insufficient or if your compound is exceptionally sensitive, changing the stationary phase is the next logical step.

  • Neutral or Basic Alumina (Al₂O₃): Alumina is an excellent alternative to silica gel for basic compounds.[1][2] Use neutral alumina for moderately basic compounds and basic alumina for more strongly basic quinolines.

  • Florisil® or Cellulose: For particularly delicate intermediates, these stationary phases offer milder surfaces that can prevent degradation.[1][2]

  • Reversed-Phase Silica (C18): If your quinoline intermediate has sufficient non-polar character, reversed-phase chromatography is a powerful option. The separation mechanism is based on hydrophobic interactions rather than acidic site interactions, thus avoiding decomposition.[1][4]

Strategy 3: Minimize Contact Time and Temperature The extent of decomposition is often a function of time and temperature.

  • Use Flash Chromatography: Employing positive pressure (flash chromatography) significantly reduces the time your compound spends on the column, thereby minimizing the opportunity for degradation.[2]

  • Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can slow the rate of decomposition.[2][5]

Issue 2: My quinoline intermediate is streaking or tailing, leading to poor separation.

Question: My compound shows significant streaking (tailing) on the TLC plate, and this is translating to broad, overlapping peaks during column chromatography. How can I achieve sharp bands and improve resolution?

Answer: Tailing is a classic sign of strong, non-ideal interactions between your basic analyte and the acidic stationary phase.[1][2] The basic nitrogen of the quinoline ring interacts with the acidic silanol groups on the silica surface via hydrogen bonding or ionic interactions.[6][7] A portion of the analyte molecules are temporarily retained more strongly, causing them to elute more slowly than the main band, resulting in a "tail."

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_conc Is the sample overloaded? start->check_conc add_modifier Add Basic Modifier to Eluent (e.g., 0.5-2% Triethylamine) check_conc->add_modifier No end_bad Persistent Tailing: Consider Alternative Purification check_conc->end_bad Yes (Reduce Load) check_pH Is Mobile Phase pH Optimized? add_modifier->check_pH end_good Problem Solved: Symmetrical Peaks add_modifier->end_good Yes change_phase Switch Stationary Phase (Alumina, C18, etc.) check_pH->change_phase No Improvement check_pH->end_good Yes change_phase->end_good Yes change_phase->end_bad No

Caption: Logic for troubleshooting peak tailing.

Solution 1: Add a Competing Base This is the same primary strategy used to prevent decomposition and is highly effective for stopping tailing.

  • Method: Add a small amount of a basic modifier like triethylamine (TEA), diethylamine, or pyridine to your eluent (0.1-2%).[1][8][9]

  • Causality: The added base competitively binds to the active silanol sites on the silica. This prevents the quinoline's nitrogen from engaging in these secondary, tail-inducing interactions, resulting in a more uniform elution profile and sharper peaks.[9]

Solution 2: Adjust Mobile Phase pH For reversed-phase systems, pH control is critical. The goal is to ensure the analyte exists in a single, un-ionized state.

  • Low pH (e.g., pH 2.5-4): Adding an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phase will protonate the quinoline (making it a cation) and suppress the ionization of the silanol groups.[3][6][10] This minimizes the strong ionic interactions that cause tailing.

  • High pH (e.g., pH > 8): Using a buffer to raise the pH will deprotonate the silanol groups, but it will also neutralize the weakly basic quinoline. A neutral analyte will not engage in strong ionic interactions. This requires a pH-stable column, such as a hybrid or polymer-based stationary phase.[6][9]

Solution 3: Use End-Capped or High-Purity Silica Modern silica gels ("Type B") have a much lower metal content and fewer acidic silanol groups than older "Type A" silica.[7][9]

  • End-Capped Columns: These columns have their surface silanol groups chemically derivatized (e.g., with trimethylsilyl groups), making them much less acidic and significantly reducing tailing for basic compounds.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my quinoline intermediate?

The choice depends on the polarity of your compound and its sensitivity.

Stationary PhaseBest For...Key Considerations
Normal Silica Gel Standard purification of moderately polar, non-acid-sensitive quinolines.Most common and cost-effective. Often requires a basic modifier (e.g., NEt₃) to prevent tailing and decomposition.[1][2]
Neutral/Basic Alumina Basic and acid-sensitive quinolines.A great alternative to silica. Basic alumina is more effective for strongly basic compounds. Polarity is similar to silica.[2]
Reversed-Phase (C18, C8) Non-polar to moderately polar quinolines.Excellent for avoiding decomposition issues. Separation is based on hydrophobicity. Requires polar mobile phases (e.g., Water/Acetonitrile or Water/Methanol).[1][4]
Florisil® / Cellulose Highly sensitive or multifunctional quinoline intermediates.Offer very mild surfaces but may have lower loading capacity.[1][2]

Q2: How do I select and optimize a mobile phase?

The goal is to find a solvent system where your target compound has an Rf value of ~0.2-0.35 on a TLC plate. This Rf value typically provides the best separation on a column.

Workflow: Mobile Phase Selection

  • Start with TLC: Use Thin Layer Chromatography (TLC) as a fast and inexpensive way to screen solvent systems.

  • Choose Solvents: For normal phase (silica/alumina), start with a non-polar solvent like Hexane or Heptane and titrate in a more polar solvent like Ethyl Acetate, Dichloromethane (DCM), or Acetone. For very polar quinolines, a system like DCM/Methanol might be necessary.[2]

  • Optimize the Ratio: Run several TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Add a Modifier: Once you find a good solvent ratio, add your basic modifier (e.g., 1% NEt₃) to the system and re-run the TLC to confirm the Rf and observe any improvement in spot shape.

  • Translate to Column: The solvent system that gives the desired Rf on TLC is your starting mobile phase for the column.

Q3: What is the difference between wet and dry column packing, and which should I use?

Both methods aim to create a homogenous, air-free stationary phase bed.

  • Wet Packing (Slurry Method): The stationary phase is mixed with the mobile phase to create a slurry, which is then poured into the column.[11] This is the most common and generally recommended method as it minimizes the chances of trapping air bubbles, which can cause cracking and poor separation.[12]

  • Dry Packing: The dry stationary phase powder is poured directly into the column and then tapped to settle. Solvent is then carefully run through.[11][12] This method is faster but is more prone to creating an unevenly packed bed and trapping air. It is often used for coarse silica or when a slurry is difficult to make.

Q4: How should I load my sample onto the column?

Proper sample loading is critical for a good separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.

  • Wet Loading: Dissolve the crude sample in the minimum possible amount of a solvent (ideally the mobile phase itself) and carefully pipette it onto the top of the packed column bed.[2][13] This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a different, volatile solvent (like DCM or acetone), add a small amount of silica gel (~5-10 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[2][13] This powder is then carefully added to the top of the packed column. This technique often results in sharper bands and better separation.

Q5: How do I scale up from a TLC separation to a preparative column?

While complex calculations exist, a practical rule of thumb relates the TLC separation to the amount of stationary phase needed.

  • Determine Silica Amount: The amount of silica gel needed depends on the difficulty of the separation, which can be estimated by the difference in Rf values (ΔRf) of the spots on TLC.

    • Easy Separation (ΔRf ≥ 0.2): Use ~20-40g of silica per 1g of crude material.

    • Moderate Separation (ΔRf ≈ 0.1): Use ~50-100g of silica per 1g of crude material.

    • Difficult Separation (ΔRf < 0.1): Column chromatography may not be ideal; consider preparative HPLC.

  • Column Dimensions: Choose a column diameter that allows for a bed height of approximately 15-20 cm. A very short, wide column can lead to poor separation, while a very long, thin column can lead to long run times and excessive solvent use.

Experimental Protocol: Standard Flash Column Chromatography of a Quinoline Intermediate

G cluster_prep Preparation cluster_pack Packing & Loading cluster_run Elution & Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.25, add 1% NEt3) Slurry 2. Prepare Slurry (Silica + Eluent) TLC->Slurry Pack 3. Pack Column (Wet Slurry Method) Slurry->Pack Equilibrate 4. Equilibrate Column (2-3 Column Volumes) Pack->Equilibrate Load 5. Load Sample (Dry Loading Preferred) Equilibrate->Load Elute 6. Elute with Pressure (Constant Flow Rate) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Caption: Experimental workflow for quinoline purification.

References

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • KNAUER Wissenschaftliche Geräte GmbH. Step-by-Step Guide to packing a Lab Scale Glass Column. Available online
  • Muñoz, M. A., et al. (2013). How can I prevent peak tailing in HPLC?
  • Phenomenex Inc. (2024). How to Reduce Peak Tailing in HPLC? Available online
  • University of Colorado Boulder, Department of Chemistry.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Available online
  • BenchChem Technical Support. (2025).
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available online
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available online
  • Thermo Fisher Scientific. Column Packing Instructions. Available online
  • Sigma-Aldrich.
  • Tzanavaras, P. D., et al. (2007). Effect of the pH of the mobile phase on the separation efficiency of QN.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Available online
  • Berthod, A., et al. (2000). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • BenchChem Technical Support. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Available online
  • BenchChem Technical Support. (2025). Technical Support Center: Optimizing Synthesis of Novel Quinoline Compound 106. Available online
  • BenchChem Technical Support. (2025). Quinoline Synthesis Optimization: A Technical Support Center. Available online
  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds. Available online
  • Pyell, U., et al. (2013). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems.
  • Weisz, A., et al. (2013). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • Scribd.
  • BenchChem Technical Support. (2025). optimizing reaction conditions for quinolinone synthesis. Available online
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available online
  • Ito, Y., et al. (2012). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Cytiva. (2018). Chromatography scale-up: don’t get tied down by bed height. Available online
  • Chromatography Today. (2023).
  • Research Journal of Pharmacy and Technology. (2018).
  • Gilson. (2024).
  • Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. Available online
  • ResearchGate. (2015).
  • ChemistryViews. (2012).
  • Reddit. (2018).
  • National Center for Biotechnology Information. (2016). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Available online
  • Journal of Chemical and Pharmaceutical Research. (2014). Utility of periodic mesoporous silica chloride (PMSi-Cl) for the synthesis of quinolines compounds in different. Available online
  • University of Rochester, Department of Chemistry.
  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Available online
  • Chemistry For Everyone. (2024). How To Make Column Chromatography More Efficient? YouTube. Available online
  • ResearchGate. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available online
  • ResearchGate. (2020). ADSORPTION OF QUINOLINE YELLOW FROM AQUEOUS SOLUTION BY SILICA GEL MODIFIED WITH CETYLPYRIDINIUM CHLORIDE. Available online
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available online
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available online
  • Sigma-Aldrich. Quinoline reagent grade, 98. Available online
  • Reddit. (2024). Purification of Quinoline-3,4-diones. Available online
  • LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available online

Sources

Technical Support Center: Safe Management of Hazardous Reagents in 4-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for managing hazardous reagents, particularly phosphorus oxychloride (POCl₃), commonly used in the synthesis of 4-chloroquinolines. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to perform these syntheses safely and efficiently, grounded in established chemical principles and field-proven practices.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses frequent challenges and queries encountered during the synthesis of 4-chloroquinolines, focusing on the practical aspects of handling hazardous reagents.

Q1: My reaction workup involving POCl₃ resulted in a violent, delayed exothermic reaction. What happened and how can I prevent this?

A1: This is a critical and unfortunately common issue. The delayed exotherm is typically caused by quenching the reaction mixture at too low a temperature (e.g., 0-5°C).[1][2] At these temperatures, the hydrolysis of phosphorus oxychloride is sluggish, leading to an accumulation of the unreacted reagent.[1][2] As the mixture warms up, the hydrolysis reaction can accelerate uncontrollably.[1] Another cause can be the formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH), which can also lead to a delayed release of heat.[1]

To prevent this, a "reverse quench" is the strongly recommended procedure.[1][3] This involves slowly adding the reaction mixture containing excess POCl₃ to the quenching solution with vigorous stirring.[1] Never add the quenching agent (like water or a basic solution) directly to the reaction mixture.[1] Furthermore, maintaining a controlled, slightly elevated temperature (e.g., 35-40°C) during the quench ensures immediate and controlled hydrolysis, preventing the buildup of reactive species.[1][3]

Q2: During the workup of my 4-chloroquinoline synthesis, my product seems to be hydrolyzing back to the 4-hydroxyquinoline starting material. How can I avoid this?

A2: This reversion is often due to the use of strong aqueous bases like sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃) during neutralization.[1] While necessary to neutralize the acidic environment created by POCl₃ hydrolysis, harsh basic conditions can promote the hydrolysis of the desired 4-chloroquinoline product.

A milder approach is to use a buffered solution, such as aqueous sodium acetate, for the quench and neutralization.[1][3] If a stronger base is required, it should be added slowly while carefully monitoring the pH and maintaining a low temperature to minimize product decomposition.[1]

Q3: Can I use an alcohol, like methanol or ethanol, to quench the excess POCl₃?

A3: While phosphorus oxychloride does react with alcohols to form phosphate esters, this is generally not a recommended quenching method in this context.[1] The organophosphate byproducts formed can be toxic and may complicate the purification of your 4-chloroquinoline product.[1] Quenching with water or a carefully selected aqueous basic solution remains the standard and preferred method for safety and purity.[1]

Q4: What are the primary hazards associated with phosphorus oxychloride (POCl₃)?

A4: Phosphorus oxychloride is a highly corrosive and toxic substance.[4][5] It reacts violently with water, moisture, or steam to produce corrosive fumes of hydrogen chloride and phosphoric acid.[6][7] Inhalation can cause severe irritation to the respiratory system, with symptoms that may be delayed.[4][8] Skin or eye contact can result in severe burns and possible permanent damage.[4][6][8] Ingestion is also highly corrosive to the digestive tract.[4] It's crucial to handle POCl₃ with extreme care in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).[6][9]

Q5: What is the Vilsmeier-Haack reagent and what are its hazards in quinoline synthesis?

A5: The Vilsmeier-Haack reagent is an electrophilic chloroiminium ion, typically formed by the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride.[10] It is a key reagent in the Vilsmeier-Haack reaction, which can be used to formylate electron-rich aromatic rings, a common strategy in building substituted quinolines.[10][11][12] The primary hazard is the thermal instability of the Vilsmeier intermediate, especially in large-scale reactions, which can lead to runaway reactions.[10] Careful temperature control is essential during its formation and use.[12]

Part 2: Troubleshooting Guide - A Deeper Dive

This guide provides a more structured approach to troubleshooting specific problems you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
Delayed, violent exotherm during workup 1. Quenching at low temperatures (0-5°C) leading to POCl₃ accumulation.[1][2] 2. Incomplete hydrolysis and formation of metastable intermediates.[1] 3. Adding quenching agent to the reaction mixture ("normal quench").1. Perform a "reverse quench": slowly add the reaction mixture to the quenching solution.[1][3] 2. Maintain a controlled, slightly elevated temperature (e.g., 35-40°C) in the quenching vessel.[1][3] 3. Ensure vigorous stirring throughout the addition.[1] 4. Allow the quenched mixture to stir for an adequate "aging" period to ensure complete hydrolysis.[1]
Low yield of 4-chloroquinoline due to hydrolysis 1. Use of strong aqueous bases (e.g., NaOH, NaHCO₃) for neutralization.[1] 2. Product instability under basic conditions.1. Use a milder quenching/neutralization agent like aqueous sodium acetate.[1][3] 2. If a stronger base is necessary, add it slowly at a low temperature while carefully monitoring the pH.[1]
Formation of dark, tarry side products 1. High reaction temperatures. 2. Prolonged reaction times.[11]1. Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction.[11][13] 2. Maintain strict temperature control throughout the reaction.
Incomplete conversion of 4-hydroxyquinoline 1. Insufficient amount of POCl₃. 2. Reaction time is too short or temperature is too low.1. Ensure at least one molar equivalent of POCl₃ is used.[14] Often, POCl₃ is used as the solvent, ensuring a large excess.[2][13] 2. The reaction typically requires heating (reflux) to proceed to completion.[13][14] Monitor by TLC to determine the optimal reaction time.

Part 3: Experimental Protocols & Safety

Protocol 1: Safe Quenching of Excess Phosphorus Oxychloride (Reverse Quench Method)

This protocol is a generally safe and effective method for the workup of reactions containing excess POCl₃.

Materials:

  • Reaction mixture containing excess POCl₃

  • Large beaker or flask (at least 5-10 times the volume of the reaction mixture)

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium acetate solution[1][3]

Procedure:

  • Prepare the Quenching Vessel: In the large beaker, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution. Alternatively, prepare a vigorously stirred aqueous sodium acetate solution and warm it to 35-40°C.[1][3]

  • Set Up for Reverse Quench: Place the quenching vessel in a secondary container (like a larger tub or bucket) to contain any potential overflow. Ensure the mechanical stirrer is providing efficient agitation.

  • Slow Addition: Very slowly, add the reaction mixture containing POCl₃ dropwise or in a thin stream to the vigorously stirred quenching solution.[1][3]

  • Monitor Temperature: Carefully monitor the temperature of the quenching mixture. If using the ice/bicarbonate method, ensure there is always excess ice present. The rate of addition should be controlled to maintain a manageable temperature and to avoid excessive foaming (due to CO₂ evolution with bicarbonate).

  • Complete the Quench: Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure all reactive phosphorus species are fully hydrolyzed.[1]

  • Product Isolation: The 4-chloroquinoline product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Proceed with standard aqueous workup, including washing with brine and drying over an anhydrous salt like sodium sulfate.[13]

Emergency Procedures for POCl₃ Spills

In the event of a phosphorus oxychloride spill, immediate and correct action is critical.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Alert: Notify your supervisor and institutional safety office immediately.[15]

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the proper PPE, which includes, at a minimum:

    • Chemical splash goggles and a face shield.[5][6]

    • Heavy-duty chemical-resistant gloves (rubber is recommended; leather is unsuitable).[5][16]

    • A lab coat and acid-resistant apron.[17]

    • In case of large spills or high vapor concentrations, a supplied-air respirator is necessary.[4][6]

  • Containment & Cleanup:

    • DO NOT USE WATER. [6]

    • Contain the spill by covering it with an inert, dry absorbent material like vermiculite, dry sand, or earth.[6] Start from the outside of the spill and work inwards to prevent spreading.[18]

    • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.[6][18]

    • After cleanup, decontaminate the area with a suitable solvent, followed by soap and water.[15]

Part 4: Visualizations

Diagram 1: Decision Workflow for POCl₃ Quenching

This diagram outlines the critical decision-making process for safely quenching a reaction containing excess phosphorus oxychloride.

G Workflow: Safe POCl3 Quenching start End of Reaction (Excess POCl3 present) prep_quench Prepare Quenching Solution (e.g., Ice/NaHCO3 or warm NaOAc) start->prep_quench setup Setup for Reverse Quench: - Vigorous Stirring - Temperature Monitoring - Secondary Containment prep_quench->setup add_reaction Slowly Add Reaction Mixture to Quenching Solution setup->add_reaction monitor Monitor Temperature & Control Addition Rate add_reaction->monitor monitor->add_reaction Continue addition age Allow for 'Aging' Period (30-60 min post-addition) monitor->age Addition Complete workup Proceed to Extraction and Product Isolation age->workup end Safe Workup Complete workup->end

Caption: Decision workflow for safely quenching excess POCl₃.

Diagram 2: Logic Flow for a Chemical Spill Response

This diagram illustrates the logical steps to follow in the event of a hazardous chemical spill.

G Logic Flow: Chemical Spill Response spill Spill Occurs alert Alert Area Occupants & Supervisor spill->alert assess Assess Severity: - Size of spill? - Immediate danger? small_spill Minor Spill assess->small_spill Minor large_spill Major Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate alert->assess call_help Call Emergency Services / EHS evacuate->call_help cleanup Contain & Clean Up Spill (Use appropriate materials) ppe->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Logical steps for responding to a chemical spill.

References

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • PHOSPHORUS OXYCHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Phosphorus oxychloride: Reactions with water, Uses, Hazards and Warnings. (2024, November 11). ChemicalBook.
  • Phosphorus oxychloride. (n.d.). Lanxess.
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. (n.d.). Benchchem.
  • Phosphorus oxychloride | POCl3 | CID 24813. (n.d.). PubChem.
  • Phosphorus Oxychloride. (n.d.). Air Liquide Malaysia.
  • How can I properly quench POCl3? (2020, September 14). ResearchGate.
  • Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.).
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (n.d.). Benchchem.
  • Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2025, August 7). ResearchGate.
  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (n.d.). Benchchem.
  • CHLOROQUINE synthesis. (n.d.). ChemicalBook.
  • Quenching Phosphorus Oxychloride. (2011, November 21). Chemical Space - WordPress.com.
  • Chemical Spill Procedures. (n.d.). Office of Environmental Health and Safety - Princeton EHS.
  • My friend phosphorus oxychloride. (2009, June 3). Chemical Space - WordPress.com.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise and unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-chloro-6-methoxy-2-methylquinoline, a substituted quinoline of interest in medicinal chemistry.

In the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound, this guide will present a detailed, expert-driven prediction of its spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and is supported by a comparative analysis with experimentally determined data for two structurally related analogs: the simpler, parent compound 6-methoxy-2-methylquinoline and the more complex 4-chloro-6-methoxy-2-methyl-3-nitroquinoline .

This comparative approach allows for a deeper understanding of the influence of substituents on the chemical shifts and coupling patterns of the quinoline ring system, providing a robust framework for the interpretation of future experimental data.

The Structural Landscape: Predicting the ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific set of proton environments that will give rise to distinct signals in the ¹H NMR spectrum. The quinoline core is substituted with a methyl group at the 2-position, a chloro group at the 4-position, and a methoxy group at the 6-position.

Based on established principles of substituent effects in aromatic systems, we can predict the following key features in the ¹H NMR spectrum of this compound:

  • Methyl Protons (2-CH₃): This will appear as a singlet in the upfield region, typically around 2.6-2.8 ppm . The electron-withdrawing nature of the quinoline ring will shift it slightly downfield compared to a typical aromatic methyl group.

  • Methoxy Protons (6-OCH₃): These protons will also present as a singlet, expected in the range of 3.9-4.1 ppm .

  • Aromatic Protons: The remaining four protons on the quinoline ring system will reside in the downfield aromatic region, generally between 7.0 and 8.5 ppm . Their precise chemical shifts and coupling patterns are highly dependent on their position relative to the substituents.

Comparative Analysis: Unraveling Substituent Effects

To refine our predictions and understand the electronic interplay of the substituents, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of two key analogs.

Alternative 1: 6-Methoxy-2-methylquinoline (6-Methoxyquinaldine)

This compound provides a baseline, differing from our target only by the absence of the chloro group at the 4-position. The chloro group is electron-withdrawing, and its introduction is expected to deshield (shift downfield) the protons in its vicinity.

Alternative 2: 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

This analog introduces an additional, strongly electron-withdrawing nitro group at the 3-position. Comparing our target molecule to this compound will highlight the significant downfield shifts induced by the nitro group, further illustrating the principles of substituent effects.

Table 1: Comparative ¹H NMR Data of Substituted Quinolines

Proton 6-Methoxy-2-methylquinoline (Predicted) This compound (Predicted) 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Experimental) [1]
2-CH₃~2.6 ppm (s)~2.7 ppm (s)2.64 ppm (d, J = 5.0 Hz)
6-OCH₃~3.9 ppm (s)~4.0 ppm (s)3.99 ppm (s)
H-3~7.2 ppm (d)~7.4 ppm (s)-
H-5~7.3 ppm (d)~7.5 ppm (d)7.48 ppm (d, J = 2.4 Hz)
H-7~7.5 ppm (dd)~7.7 ppm (dd)7.66 ppm (dd, J = 9.2, 2.5 Hz)
H-8~7.9 ppm (d)~8.1 ppm (d)8.05 ppm (d, J = 9.2 Hz)

Note: Predicted values are based on established substituent effects and data from similar compounds. Experimental data for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is from a 400 MHz spectrum in CDCl₃.

Analysis of Substituent Effects:

  • Effect of the 4-Chloro Group: Comparing the predicted shifts of 6-methoxy-2-methylquinoline with those of this compound, we anticipate a general downfield shift for all aromatic protons due to the electron-withdrawing nature of the chlorine atom. The most significant effect is predicted for H-3 and H-5, which are in closer proximity to the chloro group. The H-3 proton, being adjacent, is expected to be the most affected. The introduction of the chloro group at C-4 removes the coupling partner for the H-3 proton, thus it is predicted to be a singlet.

  • Effect of the 3-Nitro Group: The experimental data for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases the powerful deshielding effect of the nitro group. The absence of a signal for H-3 is due to its substitution. The remaining aromatic protons (H-5, H-7, and H-8) are all shifted significantly downfield compared to our predictions for the compound lacking the nitro group. Interestingly, the methyl group at the 2-position appears as a doublet in the nitro-substituted compound, which suggests a through-space coupling or a more complex interaction that is not immediately obvious.

Experimental Protocol for ¹H NMR Analysis

For researchers who wish to acquire their own experimental data for this compound or similar compounds, the following protocol provides a reliable starting point.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for narrow and symmetrical solvent peaks.

  • Acquire a standard 1D ¹H NMR spectrum using the following typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (adjust to achieve an adequate signal-to-noise ratio)

    • Spectral Width: 0-12 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in Hertz (Hz).

Visualizing the Analytical Workflow

To provide a clear overview of the process from sample to structural confirmation, the following workflow diagram is presented.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load lock Lock & Shim load->lock acquire Acquire 1D ¹H Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze assign Assign Signals to Protons analyze->assign compare Compare with Predicted & Analog Data assign->compare structure Confirm Structure compare->structure

Caption: Workflow for the ¹H NMR analysis of substituted quinolines.

Logical Relationships in Spectral Interpretation

The interpretation of an ¹H NMR spectrum is a logical process of deduction, where different pieces of information are interconnected to build a coherent structural picture.

Spectral_Interpretation ChemShift Chemical Shift (ppm) Structure Molecular Structure ChemShift->Structure Electronic Environment of Proton Integration Integration Integration->Structure Number of Protons Multiplicity Multiplicity (Splitting) Coupling Coupling Constant (J, Hz) Multiplicity->Coupling Determines Multiplicity->Structure Number of Neighboring Protons Coupling->Structure Connectivity & Dihedral Angle

Caption: Interconnectivity of ¹H NMR data in structure elucidation.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR analysis of this compound. By combining theoretical predictions with comparative analysis of structurally related compounds, researchers can confidently approach the interpretation of experimental data. The provided protocols and visualizations serve as practical tools to aid in the acquisition and understanding of high-quality NMR spectra, ultimately facilitating the unambiguous structural characterization of this and other novel quinoline derivatives.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

Sources

Mass spectrometry of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of 4-Chloro-6-methoxy-2-methylquinoline: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₁₁H₁₀ClNO), a key intermediate in pharmaceutical synthesis.[1][2] We will explore various ionization techniques and delve into the resulting fragmentation patterns, offering a comparative framework for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established mass spectrometry principles to ensure scientific integrity and practical applicability.

The accurate characterization of molecules like this compound, with a molecular weight of approximately 207.66 g/mol , is fundamental to drug discovery and development.[3] Mass spectrometry stands as a cornerstone analytical technique, prized for its unparalleled sensitivity and ability to elucidate molecular structures. This guide will compare two primary ionization methodologies—Electron Ionization (EI) and Electrospray Ionization (ESI)—and provide detailed protocols for each.

A Comparative Overview of Ionization Techniques

The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature of the resulting mass spectrum. For a molecule like this compound, the selection depends on the analytical goal: structural elucidation or sensitive quantification.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing significant and reproducible fragmentation.[4][5] This is invaluable for structural confirmation, as the fragmentation pattern serves as a molecular fingerprint. EI is most commonly coupled with Gas Chromatography (GC-MS).[4]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[5][6] It imparts minimal excess energy to the analyte, typically resulting in an intact protonated molecule ([M+H]⁺). This makes ESI ideal for accurate molecular weight determination and for quantitative studies using tandem mass spectrometry (MS/MS), especially when coupled with Liquid Chromatography (LC-MS).[7]

Table 1: Comparison of Key Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Type HardSoft
Typical Platform GC-MSLC-MS
Primary Ion Molecular Ion Radical Cation (M⁺•)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, provides structural fingerprintMinimal, preserves molecular ion
Primary Use Case Structural Elucidation of Pure, Volatile CompoundsMolecular Weight Determination & Quantification
Sample State Gas PhaseSolution

Fragmentation Pathway Analysis

Understanding the fragmentation of this compound is essential for its unambiguous identification. The presence of chlorine, a methoxy group, and a methyl group on the quinoline core leads to characteristic fragmentation patterns under different ionization conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the mass spectrum is characterized by the molecular ion and a series of fragment ions. A key feature for any chlorine-containing compound is the presence of an isotopic peak at M+2, with an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][9]

For this compound (exact mass ≈ 207.05 Da), the molecular ion (M⁺•) is observed at m/z 207, accompanied by an isotope peak at m/z 209.[10] Experimental data from the MassBank of North America (MoNA) shows prominent fragments at m/z 192, and 164.[10]

The primary fragmentation pathways are proposed as follows:

  • Loss of a Methyl Radical (•CH₃): The molecular ion at m/z 207 can readily lose a methyl radical from the methoxy group, resulting in a stable fragment ion at m/z 192 . This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

  • Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion at m/z 192 can lose a neutral molecule of carbon monoxide. This leads to the formation of the fragment ion observed at m/z 164 .[10] This two-step process (loss of •CH₃ followed by loss of CO) is a characteristic fragmentation pattern for methoxyquinolines.[11]

EI_Fragmentation M [M]+• m/z 207/209 F192 [M-CH3]+ m/z 192 M->F192 - •CH3 F164 [M-CH3-CO]+ m/z 164 F192->F164 - CO

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, the molecule is protonated to form the precursor ion [M+H]⁺ at m/z 208 (and its isotope at m/z 210). This ion is then selected and subjected to Collision-Induced Dissociation (CID) to generate product ions. This process is the basis for the highly selective and sensitive quantitative technique known as Multiple Reaction Monitoring (MRM).[7]

For quantitative analysis, a specific transition from the precursor ion to a stable product ion is monitored. A logical MRM transition for this compound would be the fragmentation of the m/z 208 precursor ion. The fragmentation of the protonated molecule will differ from the radical cation in EI, often involving neutral losses. A common fragmentation pathway for protonated methoxy compounds can involve the loss of the entire methoxy group or other neutral molecules.

ESI_Workflow cluster_0 LC Separation cluster_1 MS1 - Precursor Selection cluster_2 Collision Cell (CID) cluster_3 MS2 - Product Ion Detection LC Analyte Elutes Precursor Select [M+H]+ m/z 208 LC->Precursor ESI Source Fragmentation Fragment Precursor Precursor->Fragmentation Isolate Product Detect Product Ion(s) Fragmentation->Product Collision Gas

Caption: General workflow for LC-MS/MS analysis using ESI.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. The following sections provide validated starting points for GC-MS and LC-MS/MS analysis.

Protocol: GC-MS Analysis via Electron Ionization

This protocol is designed for the structural confirmation of a purified sample of this compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane or ethyl acetate.

  • GC System:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes.

  • MS System (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 350.

    • Data Acquisition: Full Scan Mode.

Protocol: LC-MS/MS for Quantification via ESI

This protocol is optimized for the sensitive quantification of the analyte in a complex matrix, such as plasma, using an MRM workflow.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.[7]

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • MS System (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transition: Monitor the transition from the precursor ion (m/z 208) to a stable product ion (e.g., m/z 166, corresponding to the protonated version of the m/z 164 fragment from EI, after considering the added proton). Note: The optimal collision energy must be determined empirically.

Summary of Mass Spectral Data

The following table summarizes the key ions and their proposed identities for this compound.

Table 2: Key Mass Spectral Data
Ionizationm/z (Precursor)m/z (Fragment)Proposed Identity of Fragment
EI 207/209 (M⁺•)192[M - •CH₃]⁺
164[M - •CH₃ - CO]⁺
ESI-MS/MS 208/210 ([M+H]⁺)To be determinedProduct of CID

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, it is often used in conjunction with other techniques for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides definitive structural information by detailing the chemical environment of each atom. While NMR is the gold standard for structural elucidation, it is significantly less sensitive than mass spectrometry.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. It can confirm the presence of the C-Cl, C-O, and aromatic C=C bonds but does not provide detailed connectivity information.

Mass spectrometry's key advantages remain its high sensitivity (allowing for trace-level analysis) and its seamless compatibility with chromatographic separation techniques, which is essential for analyzing complex mixtures.

Conclusion

The mass spectrometric analysis of this compound is a versatile undertaking, with the optimal approach dictated by the analytical objective.

  • For structural identification and purity assessment of the neat compound, GC-MS with Electron Ionization is the superior choice. Its reproducible fragmentation patterns, including the characteristic loss of a methyl radical followed by carbon monoxide, provide a confident structural fingerprint.

  • For sensitive and selective quantification in complex biological or environmental matrices, LC-MS/MS with Electrospray Ionization is the required methodology. The soft ionization preserves the molecular ion for precursor selection, and the specificity of MRM allows for accurate measurement even at very low concentrations.

By understanding the principles behind each technique and the specific fragmentation behavior of the molecule, researchers can effectively leverage mass spectrometry to advance their work in drug development and chemical synthesis.

References

  • Chemsrc. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • C&EN. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • National Institutes of Health (NIH). (n.d.). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols.
  • YouTube. (2020). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.

Sources

A Comparative Guide to the Synthesis of 4-Chloro-6-methoxy-2-methylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a broad spectrum of biological activities. Among these, 4-Chloro-6-methoxy-2-methylquinoline stands out as a critical intermediate in the synthesis of various pharmacologically active molecules. Its utility is particularly noted in the development of novel antitubercular agents and as a precursor to potent inhibitors of histone deacetylases (HDACs), which are promising targets in cancer therapy[1]. The strategic placement of the chloro, methoxy, and methyl groups on the quinoline core imparts specific physicochemical properties that are pivotal for further molecular elaboration and interaction with biological targets.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, efficiencies, and underlying chemical principles. We will delve into two principal pathways: a direct two-step approach and a three-step strategy involving a nitration-chlorination sequence. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for the efficient and scalable synthesis of this key intermediate.

Comparative Analysis of Synthetic Routes

Two predominant strategies for the synthesis of this compound have been identified and will be critically evaluated:

  • Route 1: The Direct Chlorination Pathway

  • Route 2: The Nitration-Chlorination Pathway

Route 1: The Direct Chlorination Pathway

This synthetic approach is characterized by its conciseness, typically involving two key transformations: a cyclization reaction to construct the quinoline core, followed by a direct chlorination of the resulting quinolinol.

Step 1: Conrad-Limpach Cyclization to form 6-Methoxy-2-methylquinolin-4-ol

The cornerstone of this route is the Conrad-Limpach synthesis, a classic and reliable method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters[2][3]. In this case, p-anisidine is reacted with ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures to yield 6-methoxy-2-methylquinolin-4-ol[4][5]. The use of a high-boiling point solvent such as mineral oil or Dowtherm A is crucial for achieving high yields in the cyclization step[2][6]. Alternatively, polyphosphoric acid (PPA) can be employed as both a catalyst and a solvent, often at a lower temperature[7].

Step 2: Chlorination of 6-Methoxy-2-methylquinolin-4-ol

The subsequent conversion of the 4-hydroxyquinoline intermediate to the desired 4-chloroquinoline is most commonly achieved using phosphorus oxychloride (POCl₃)[7][8]. This reaction can be performed using POCl₃ as both the reagent and the solvent, or in the presence of a high-boiling inert solvent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction.

Mechanistic Insights: The Chlorination Step

The chlorination of a 4-hydroxyquinoline with POCl₃ is mechanistically analogous to the Vilsmeier-Haack reaction[8]. The hydroxyl group of the quinolinol tautomer attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion at the C4 position, followed by the elimination of the phosphate group, yields the 4-chloroquinoline product.

G cluster_route1 Route 1: Direct Chlorination Pathway p_anisidine p-Anisidine quinolinol 6-Methoxy-2-methylquinolin-4-ol p_anisidine->quinolinol Conrad-Limpach Cyclization eaa Ethyl Acetoacetate eaa->quinolinol target1 This compound quinolinol->target1 Chlorination (POCl3)

Figure 1: Workflow for the Direct Chlorination Pathway.

Route 2: The Nitration-Chlorination Pathway

This alternative three-step synthesis also begins with the formation of the quinolinol intermediate but introduces a nitration step prior to chlorination. This route is primarily employed for the synthesis of the 3-nitro derivative, with the final product of this guide being an intermediate in that process[9][10][11].

Step 1: Conrad-Limpach Cyclization to form 6-Methoxy-2-methylquinolin-4-ol

This initial step is identical to that in Route 1, employing the Conrad-Limpach reaction between p-anisidine and ethyl acetoacetate[11].

Step 2: Nitration of 6-Methoxy-2-methylquinolin-4-ol

The quinolinol intermediate is then subjected to nitration, typically using a mixture of nitric acid and a suitable solvent like propionic acid, to introduce a nitro group at the 3-position of the quinoline ring, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol[11].

Step 3: Chlorination of 6-Methoxy-2-methyl-3-nitroquinolin-4-ol

The final step involves the chlorination of the nitrated quinolinol using phosphorus oxychloride, similar to Route 1, to afford 4-chloro-6-methoxy-2-methyl-3-nitroquinoline[11]. To obtain the target compound of this guide, a subsequent denitration step would be necessary, adding complexity to this route for the synthesis of the non-nitrated product.

G cluster_route2 Route 2: Nitration-Chlorination Pathway p_anisidine2 p-Anisidine quinolinol2 6-Methoxy-2-methylquinolin-4-ol p_anisidine2->quinolinol2 Conrad-Limpach Cyclization eaa2 Ethyl Acetoacetate eaa2->quinolinol2 nitro_quinolinol 6-Methoxy-2-methyl-3-nitroquinolin-4-ol quinolinol2->nitro_quinolinol Nitration target2 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline nitro_quinolinol->target2 Chlorination (POCl3) final_target This compound target2->final_target Denitration (additional step)

Figure 2: Workflow for the Nitration-Chlorination Pathway.

Quantitative Data Comparison

The following table summarizes the reported yields for the key steps in each synthetic route. It is important to note that yields can vary based on reaction scale and specific conditions.

StepRoute 1: Direct ChlorinationYield (%)Route 2: Nitration-ChlorinationYield (%)Reference
Cyclization 6-Methoxy-2-methylquinolin-4-ol45.26-Methoxy-2-methylquinolin-4-ol45.2[11]
Nitration --6-Methoxy-2-methyl-3-nitroquinolin-4-ol70[11]
Chlorination This compound~85 (analogous)4-Chloro-6-methoxy-2-methyl-3-nitroquinoline85[4][10][11]
Overall Two Steps ~38.4 Three Steps (to nitrated product) ~26.9

Analysis of Quantitative Data: The Direct Chlorination Route (Route 1) appears to be more efficient, with a higher overall yield in fewer steps. The Nitration-Chlorination Route (Route 2) suffers from an additional step and a lower overall yield to the nitrated intermediate. The necessity of a subsequent denitration step for Route 2 to reach the target compound would further decrease its overall efficiency.

Experimental Protocols

Route 1: Direct Chlorination Pathway

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol (Conrad-Limpach Cyclization)

  • Materials: p-Anisidine, Ethyl acetoacetate, Polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (16.0 g, 47.3 mmol).

    • To the stirred PPA, add a mixture of p-anisidine (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL) dropwise, ensuring the temperature is maintained at 170°C.

    • Continue heating and stirring at 170°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it into ice water with vigorous stirring.

    • Stir the resulting suspension for 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Dry the solid to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid. Reported Yield: 45.2%[11].

Step 2: Synthesis of this compound

  • Materials: 6-Methoxy-2-methylquinolin-4-ol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Suspend 6-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride.

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to 110°C for 1 hour. Monitor the reaction by TLC.

    • After completion, carefully quench the reaction mixture by pouring it into ice water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Collect the precipitated solid by vacuum filtration and wash with water.

    • Dry the solid to obtain this compound. Expected Yield: ~85% (based on analogous reactions)[4].

Route 2: Nitration-Chlorination Pathway

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

  • The protocol is identical to Step 1 of Route 1.

Step 2: Synthesis of 6-Methoxy-2-methyl-3-nitroquinolin-4-ol

  • Materials: 6-Methoxy-2-methylquinolin-4-ol, Propionic acid, Nitric acid.

  • Procedure:

    • Dissolve 6-methoxy-2-methylquinolin-4-ol (1.8 g, 10.5 mmol) in propionic acid (100 mL) in a round-bottom flask with stirring.

    • Prepare a mixture of nitric acid (4.4 mL) and propionic acid (4.7 mL) and add it dropwise to the reaction mixture over 1 hour at room temperature.

    • After the addition is complete, raise the temperature to 125°C and maintain for 2 hours.

    • Cool the mixture and collect the precipitated solid by filtration.

    • Wash the solid with a saturated sodium bicarbonate solution at 0°C for 1 hour.

    • Filter and dry the solid to obtain 6-methoxy-2-methyl-3-nitroquinolin-4-ol as a yellow powdery solid. Reported Yield: 70%[11].

Step 3: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

  • Materials: 6-Methoxy-2-methyl-3-nitroquinolin-4-ol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.2 g, 5.4 mmol) in POCl₃ (36.2 mL) with stirring.

    • Add 2 drops of DMF to the solution.

    • Heat the mixture at 110°C for 2 hours.

    • Concentrate the solution under reduced pressure to afford a yellow solid.

    • Wash the solid with a saturated sodium bicarbonate solution at 0°C for 1 hour.

    • Filter and dry the solid to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline as a milk-white solid. Reported Yield: 85.0%[11].

Conclusion and Recommendations

Based on the comparative analysis, the Direct Chlorination Pathway (Route 1) is the recommended synthetic strategy for producing this compound. This route is more atom-economical and efficient, involving fewer synthetic steps and resulting in a higher overall yield. The avoidance of the nitration and potential subsequent denitration steps simplifies the workflow and reduces the use of hazardous reagents.

For researchers and drug development professionals, the scalability and robustness of the Conrad-Limpach cyclization followed by direct chlorination with phosphorus oxychloride offer a reliable and cost-effective method for obtaining this valuable intermediate. While the Nitration-Chlorination Pathway is a viable method for producing the 3-nitro derivative, it is a more circuitous and less efficient route to the non-nitrated target compound.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources. However, for the direct synthesis of this compound, the evidence strongly favors the two-step Direct Chlorination Pathway.

References

  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Zhao, L., Lei, F., & Guo, Y. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. BenchChem.
  • BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • 4-Chloro-6-methoxy-2-methyl-quinoline | 50593-73-2. Biosynth.
  • Cox, E. D., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.
  • POCl3 Chlorination of 4-Quinazolones.
  • POCl3 chlorin
  • Conrad–Limpach synthesis. Wikipedia.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. BenchChem.
  • Conrad-Limpach Synthesis. SynArchive.
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
  • POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • 6-Methoxyquinoline synthesis. ChemicalBook.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.
  • POCl3-PCl5 mixture: A robust chlorin
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • The chemistry of 4-hydroxyquinolines. PubMed.
  • 6-Methoxy-2-methylquinolin-4-ol. PubChem.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scirp.org.
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4. ChemicalBook.

Sources

A Comparative Analysis of the Biological Activity of 4-Chloro-6-methoxy-2-methylquinoline and Other Quinolines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties have made it a versatile core for the development of a vast array of therapeutic agents. Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The pharmacological profile of a quinoline derivative is highly dependent on the nature and position of its substituents, making the exploration of structure-activity relationships (SAR) a critical aspect of medicinal chemistry.[3][4] This guide provides a comparative analysis of the biological activity of 4-Chloro-6-methoxy-2-methylquinoline against other quinoline derivatives, with a focus on its potential in anticancer and antimicrobial applications. We will delve into the mechanistic insights, supporting experimental data, and detailed protocols for key biological assays.

Understanding the Biological Landscape of Quinolines

The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets. In oncology, quinolines have been shown to exert their effects through mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation into DNA, and induction of apoptosis.[5][6] In the realm of infectious diseases, quinolones, a subclass of quinolines, are well-known for their potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] The continuous emergence of drug-resistant cancer cells and microbial pathogens necessitates the development of novel and more effective therapeutic agents, driving the ongoing research into new quinoline-based compounds.[7]

Comparative Analysis of Biological Activity

While direct head-to-head comparative studies featuring this compound are limited, a comprehensive analysis of structure-activity relationships (SAR) of related quinoline derivatives allows us to infer its potential biological profile and compare it with other known quinolines.

Anticancer Activity: A Structure-Activity Relationship Perspective

The anticancer activity of quinoline derivatives is significantly influenced by the substitution pattern on the quinoline core.

  • The Role of the 4-Chloro Substituent: The presence of a chlorine atom at the 4-position of the quinoline ring is a common feature in many biologically active molecules. The chloro group is electron-withdrawing and can influence the molecule's ability to interact with biological targets. In some contexts, it can enhance cytotoxicity.[8]

  • The Influence of the 6-Methoxy Group: A methoxy group at the 6-position is an electron-donating group. Its presence can modulate the electronic properties of the quinoline ring system and influence the compound's pharmacokinetic and pharmacodynamic properties.[9] In some series of quinoline derivatives, the presence of a methoxy group has been associated with potent anticancer activity.

  • The Impact of the 2-Methyl Group: Substitution at the 2-position of the quinoline ring has been shown to be a key determinant of anticancer activity.[10] The introduction of various groups at this position can significantly impact the compound's cytotoxicity.

Comparative Anticancer Potency of Substituted Quinolines:

To provide a quantitative comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of various substituted quinoline derivatives against different cancer cell lines, as reported in the literature. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)
Compound A 2-Aryl-6-chloroquinolineHeLa (Cervical Cancer)8.3[11]
Compound B 2-ArylquinolinePC3 (Prostate Cancer)31.37[11]
Compound C Quinoline-Chalcone HybridMGC-803 (Gastric Cancer)1.38[12]
Compound D 7-(4-fluorobenzyloxy)-4-aminoquinolineVarious< 1.0[6]
Compound E 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 µg/mL[1]
Antimicrobial Activity: Insights from Quinoline SAR

The antibacterial activity of quinolines is also heavily dependent on their substitution patterns. The quinolone antibiotics, characterized by a 4-oxo group, are a prime example of how modifications to the quinoline core can lead to potent antimicrobial agents.[3]

  • General Trends in Antimicrobial Activity: For many quinoline-based antimicrobial agents, a fluorine atom at the 6-position and a piperazine ring or a similar nitrogen-containing heterocycle at the 7-position are crucial for broad-spectrum activity.[3]

  • Potential of this compound Derivatives: While not a classic quinolone, derivatives of this compound have been investigated for their antimicrobial properties. For instance, the synthesis of 4-chloro-6-methoxy-2-styryl quinoline and its subsequent evaluation for antibacterial activity indicates the potential of this scaffold in developing new anti-infective agents.

Comparative Antimicrobial Potency of Quinoline Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against different microbial strains. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound/DerivativeSubstitution PatternMicrobial StrainMIC (µg/mL)
Compound F N-methylbenzofuro[3,2-b]quinolineVancomycin-resistant E. faecium4[2]
Compound G 2-sulfoether-4-quinoloneS. aureus0.8 (µM)[2]
Compound H 7-methoxyquinoline-sulfonamide hybridE. coli7.812[14]
Compound I QuinolinequinoneS. aureus1.22[15]
Ampicillin (Reference) -VariesVaries[16]

The data suggests that diverse substitutions on the quinoline ring can lead to potent antimicrobial activity against a range of pathogens, including drug-resistant strains.

Mechanisms of Action: A Deeper Dive

The biological activities of quinoline derivatives are underpinned by their interactions with specific molecular targets.

Anticancer Mechanisms

dot graph Anticancer_Mechanisms { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Quinoline [label="Quinoline Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TK_Inhibition [label="Tyrosine Kinase\nInhibition"]; Tubulin_Polymerization [label="Tubulin Polymerization\nDisruption"]; DNA_Damage [label="DNA Damage &\nIntercalation"]; Apoptosis [label="Induction of\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Inhibition of\nAngiogenesis"];

// Edges Quinoline -> TK_Inhibition [label="e.g., EGFR, VEGFR"]; Quinoline -> Tubulin_Polymerization; Quinoline -> DNA_Damage; TK_Inhibition -> Apoptosis; Tubulin_Polymerization -> CellCycleArrest; DNA_Damage -> Apoptosis; CellCycleArrest -> Apoptosis; Quinoline -> Angiogenesis; } Anticancer mechanisms of quinoline derivatives.

As illustrated, quinoline derivatives can inhibit cancer cell growth through multiple pathways, including the inhibition of crucial signaling kinases, disruption of the cellular cytoskeleton, and induction of programmed cell death (apoptosis).

Antimicrobial Mechanisms

dot graph Antimicrobial_Mechanisms { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Quinoline [label="Quinoline/Quinolone\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Gyrase [label="DNA Gyrase\n(GyrA/GyrB)"]; Topoisomerase_IV [label="Topoisomerase IV\n(ParC/ParE)"]; DNA_Replication [label="Inhibition of\nDNA Replication", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Division [label="Inhibition of\nCell Division", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Quinoline -> DNA_Gyrase; Quinoline -> Topoisomerase_IV; DNA_Gyrase -> DNA_Replication; Topoisomerase_IV -> Cell_Division; } Antimicrobial mechanisms of quinoline/quinolone derivatives.

The primary antibacterial mechanism of quinolones involves the inhibition of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.

Experimental Protocols

To ensure the scientific integrity of the data presented, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

dot graph MTT_Assay_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed Cells in 96-well Plate"]; Incubation1 [label="Incubate 24h"]; Compound_Treatment [label="Treat with Quinoline Derivatives"]; Incubation2 [label="Incubate 24-72h"]; MTT_Addition [label="Add MTT Reagent"]; Incubation3 [label="Incubate 4h"]; Solubilization [label="Add Solubilizing Agent"]; Absorbance_Reading [label="Read Absorbance at 570nm"]; Data_Analysis [label="Calculate IC50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Compound_Treatment; Compound_Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Absorbance_Reading; Absorbance_Reading -> Data_Analysis; Data_Analysis -> End; } Workflow of the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of this compound in the context of other quinoline derivatives. While direct comparative data for this specific compound is emerging, the analysis of structure-activity relationships of related quinolines highlights its potential as a valuable scaffold in the design of novel anticancer and antimicrobial agents. The chloro, methoxy, and methyl substituents each play a role in modulating the biological activity of the quinoline core. Future research should focus on the synthesis and direct biological evaluation of this compound and its close analogs in standardized assays to definitively establish its potency and spectrum of activity. Such studies will be instrumental in unlocking the full therapeutic potential of this and other promising quinoline derivatives in the ongoing fight against cancer and infectious diseases.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]
  • Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. (2023). Semantic Scholar. [Link]
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2022). MDPI. [Link]
  • Quinolone antimicrobial agents: structure-activity rel
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC. [Link]
  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (n.d.).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. [Link]
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. [Link]
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. [Link]
  • Quinolines and analogs with a marked anticancer activity. (n.d.).
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC. [Link]
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asia Pacific Journal of Health Sciences. [Link]
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PMC. [Link]
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023).
  • Half maximum inhibitory concentrations (IC50, μM) of compounds 4-12... (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC. [Link]
  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). (n.d.). Advanced Journal of Chemistry, Section A. [Link]
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Journal of Research in Pharmacy. [Link]
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026). MDPI. [Link]
  • Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives. (n.d.). Der Pharma Chemica. [Link]
  • Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol deriv

Sources

The Definitive Guide to X-ray Crystallography of Quinoline Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold is a cornerstone of modern therapeutics. Its versatile structure is central to a wide array of pharmaceuticals, from antimalarials to kinase inhibitors.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing next-generation drugs with enhanced efficacy and selectivity.[1]

This guide provides an in-depth, comparative analysis of the critical stages in the X-ray crystallographic analysis of quinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of obtaining high-quality crystal structures for this important class of compounds.

The Art and Science of Crystallization: A Comparative Overview

The journey to a crystal structure begins with the often-challenging step of growing a high-quality single crystal. For quinoline derivatives, several techniques are commonly employed, each with its own set of advantages and disadvantages. The choice of method is critical and depends on the physicochemical properties of the specific derivative, such as its solubility and stability.

Crystallization Technique Principle Advantages for Quinoline Derivatives Disadvantages for Quinoline Derivatives Typical Solvents/Conditions
Slow Evaporation A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.Simple to set up; effective for moderately soluble and stable compounds.Can sometimes lead to the formation of multiple small crystals or oils if evaporation is too rapid.Ethanol, methanol, ethyl acetate, dichloromethane/methanol mixtures.[1][4]
Vapor Diffusion A concentrated solution of the compound is equilibrated with a vapor of a miscible "anti-solvent" in which the compound is less soluble, gradually inducing crystallization.[5]Excellent for small quantities of material; offers fine control over the rate of crystallization.[6]Requires careful selection of solvent/anti-solvent pairs; can be sensitive to vibrations and temperature fluctuations.Solvent: Dichloromethane, Chloroform, Toluene; Anti-solvent: Hexane, Pentane, Diethyl ether.[6]
Solvent Layering (Liquid-Liquid Diffusion) A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly diffuse into one another.Can produce high-quality crystals; useful when vapor diffusion is unsuccessful.Technically more challenging to set up without disturbing the solvent interface.Solvent: Dichloromethane, Toluene; Anti-solvent: Hexane, Methanol.
Co-crystallization The quinoline derivative is crystallized with a second compound (a "coformer") to form a new crystalline solid with altered physicochemical properties.[7]Can improve the crystallinity of compounds that are difficult to crystallize on their own; allows for the study of intermolecular interactions.[8][7]Requires screening of suitable coformers; the resulting crystal structure is of a multi-component system.Carboxylic acids, amides, and other molecules capable of forming strong hydrogen bonds are common coformers.[7]
Experimental Protocol: Vapor Diffusion for Quinoline Derivatives

This protocol outlines a typical vapor diffusion experiment, a robust method for obtaining high-quality crystals of quinoline derivatives.

Materials:

  • Quinoline derivative (high purity, >95%)

  • "Good" solvent (e.g., dichloromethane, in which the compound is soluble)

  • "Anti-solvent" (e.g., hexane, in which the compound is poorly soluble)

  • Small glass vial (e.g., 0.5 mL)

  • Larger glass vial with a screw cap (e.g., 4 mL)

  • Syringe and needle, or micropipette

Procedure:

  • Prepare the Compound Solution: Dissolve 2-5 mg of the quinoline derivative in the minimum amount of the "good" solvent in the small vial to create a clear, slightly undersaturated solution.

  • Prepare the Reservoir: Add 1-2 mL of the "anti-solvent" to the larger vial.

  • Set up the Diffusion Chamber: Carefully place the small vial containing the compound solution inside the larger vial, ensuring the small vial stands upright and is not in contact with the anti-solvent.

  • Seal the System: Tightly seal the larger vial with its cap. This creates a closed system where the vapor of the anti-solvent can slowly diffuse into the compound solution.

  • Incubate: Place the sealed setup in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor for Crystal Growth: Check the vial periodically over several days to weeks. High-quality crystals should appear as clear, well-defined geometric shapes.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

}

Caption: Workflow for the crystallization of quinoline derivatives.

Data Collection: Choosing the Right X-ray Source

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. The choice between an in-house X-ray source and a synchrotron facility is a critical decision that can significantly impact the quality of the final structure.

X-ray Source Principle Advantages Disadvantages Best Suited For
In-house Diffractometer X-rays are generated by bombarding a metal target (e.g., copper or molybdenum) with electrons.Readily accessible; lower operational cost.Lower X-ray flux and brilliance; longer data collection times; may not be suitable for very small or weakly diffracting crystals.Well-diffracting crystals of routine quinoline derivatives.
Synchrotron Electrons are accelerated to near the speed of light in a large storage ring, producing extremely intense and highly collimated X-ray beams.Extremely high flux and brilliance, leading to much shorter data collection times and the ability to study microcrystals; tunable wavelength allows for anomalous dispersion experiments.[9]Access is competitive and requires travel to a synchrotron facility; higher cost.Weakly diffracting crystals, very small crystals, and experiments requiring high resolution or anomalous scattering data.[9]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data, a series of spots of varying intensities, must be processed and analyzed to generate a three-dimensional model of the electron density of the molecule, from which the atomic positions can be determined.

A Comparative Look at Crystallographic Software

A variety of software packages are available for processing diffraction data and solving and refining crystal structures. The SHELX suite of programs is widely regarded as the gold standard for small-molecule crystallography, while OLEX2 and WinGX provide user-friendly graphical interfaces that integrate with SHELX and other programs.

Software Key Features Strengths Considerations
SHELX (SHELXT, SHELXL) A suite of programs for structure solution (SHELXT) and refinement (SHELXL).Powerful and reliable algorithms for structure solution and refinement; widely used and well-documented.[4]Command-line based, which can have a steeper learning curve for new users.
OLEX2 A comprehensive graphical user interface that integrates with SHELX and other crystallographic software.[10]Intuitive workflow for structure solution, refinement, and visualization; excellent tools for disorder modeling.[10]Acts as a front-end for other programs, so the underlying algorithms are from those packages.
WinGX Another popular graphical user interface for the SHELX suite and other crystallographic programs.Provides a complete set of tools for the entire crystallographic workflow, from data reduction to publication.The interface may appear dated compared to newer software.
PLATON A versatile program for a wide range of crystallographic calculations and analyses.Powerful tools for symmetry analysis, structure validation, and graphical representation.Primarily used for analysis and validation rather than the primary solution and refinement.
Step-by-Step Workflow for Structure Solution and Refinement

The following is a generalized workflow for solving and refining the crystal structure of a quinoline derivative.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#FBBC05"];

}

Caption: A typical workflow for crystal structure solution and refinement.

  • Data Processing and Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors like absorption.

  • Space Group Determination: The symmetry of the crystal lattice is determined from the systematic absences in the diffraction data.

  • Structure Solution: An initial model of the crystal structure is obtained. For small molecules like quinoline derivatives, direct methods are typically successful. This involves using statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the quinoline derivative.

  • Least-Squares Refinement: The atomic coordinates and thermal parameters of the model are adjusted to improve the agreement between the calculated and observed diffraction data. This is an iterative process.[11] For planar systems like the quinoline ring, it is often necessary to use restraints to maintain the expected geometry during refinement.[11]

  • Difference Fourier Map Analysis: A difference Fourier map is calculated to reveal regions where the model does not fully account for the observed electron density. This can indicate missing atoms (like hydrogens), incorrect atom types, or disorder. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]

  • Structure Validation: The final refined model is checked for geometric reasonability and overall quality using tools like CHECKCIF. Key metrics include the R-factor, which should be low (typically < 5% for a good small-molecule structure), and the goodness-of-fit (GOF).

Navigating Common Challenges in the Crystallography of Quinoline Derivatives

While the workflow may seem straightforward, several challenges can arise during the crystallographic analysis of quinoline derivatives.

  • Poor Crystal Quality: This is the most common bottleneck. If crystals are too small, weakly diffracting, or have a high degree of mosaicity, it may be impossible to collect a usable dataset. In such cases, revisiting the crystallization conditions is necessary.

  • Twinning: This occurs when two or more crystal lattices are intergrown in a specific, non-random orientation. Twinning can complicate data processing and refinement, and if not properly accounted for, can lead to an incorrect structure.[12] Specialized software can be used to detect and handle twinned data.[12]

  • Disorder: Disorder arises when a molecule or part of a molecule occupies multiple positions or orientations within the crystal lattice. This is common for flexible side chains or solvent molecules. Modeling disorder requires careful refinement of the occupancies of the different positions.[12]

  • Refinement of Planar Aromatic Systems: While the quinoline core is rigid, subtle deviations from planarity can occur. It is important to use appropriate restraints during refinement to maintain a chemically sensible geometry without over-constraining the model.

Conclusion

X-ray crystallography is an indispensable tool in the development of quinoline-based drugs. By providing a detailed atomic-level view of these molecules, it enables a rational, structure-guided approach to drug design. This guide has provided a comparative overview of the key stages of a crystallographic experiment, from crystallization to structure refinement, with a focus on the specific considerations for quinoline derivatives. By understanding the principles behind the various techniques and being aware of the potential challenges, researchers can increase their chances of successfully obtaining high-quality crystal structures and accelerating their drug discovery programs.

References

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • Advanced crystallisation methods for small organic molecules. (URL: [Link])
  • X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlor
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Guide for crystalliz
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])
  • Sitting Drop Vapor Diffusion. (URL: [Link])
  • Illustration of biologically significant thiazoline and quinoline deriv
  • Synthesis and biological screening of some novel Quinoline deriv
  • Powder X-ray diffraction of cocrystals 1 (left) and 2 (right) and their coformers. (URL: [Link])
  • Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. (URL: [Link])
  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline deriv
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (URL: [Link])
  • Refinement of X-ray Crystal Structures. (URL: [Link])
  • Structure refinement. (URL: [Link])
  • Cocrystals of[1][2][4]oxadiazolo[3,4-c]cinnoline 5-oxides and 1,5-dioxides: step-by-step development of crystal engineering of energetic m
  • Compatibility with Other Software. (URL: [Link])
  • Resources – Crystallography Center. (URL: [Link])
  • OLEX2: a complete structure solution, refinement and analysis program. (URL: [Link])
  • X-Ray Crystallography - Refinement. (URL: [Link])
  • How to use the Vapor Diffusion set up of the CrystalBreeder. (URL: [Link])
  • What X-ray crystallography modelling software do you use and why?. (URL: [Link])
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (URL: [Link])
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (URL: [Link])
  • Recent Developments for Crystallographic Refinement ofMacromolecules. (URL: [Link])
  • OLEX2 v1.2.1. (URL: [Link])
  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Deriv
  • A few quinoline derivatives in clinical use Although there has been.... (URL: [Link])
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

Sources

A Comparative Guide to the Purity Assessment of 4-Chloro-6-methoxy-2-methylquinoline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-6-methoxy-2-methylquinoline is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules.[1][2] Its molecular structure, featuring a quinoline core, makes it a valuable building block in drug discovery.[3][4] The purity of such intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic activity, or instability in the final active pharmaceutical ingredient (API).[5]

This guide provides an in-depth, experience-driven approach to assessing the purity of this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool. We will explore the rationale behind method development, compare HPLC with alternative technologies, and provide a robust, self-validating protocol for immediate application in a research or quality control setting.

The Analytical Cornerstone: Why HPLC is the Method of Choice

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile separation technique that has become the industry standard for pharmaceutical analysis.[6][7] Its suitability for analyzing compounds like this compound stems from several core principles:

  • Broad Applicability: HPLC can separate a wide range of non-volatile and thermally sensitive compounds, which is often a limitation for Gas Chromatography (GC).[6]

  • High Resolution & Sensitivity: It offers excellent resolving power, allowing for the separation of the main compound from closely related structural analogues and process-related impurities.[8]

  • Quantitative Accuracy: When coupled with a UV detector, HPLC provides highly accurate and reproducible quantitative results, which are essential for purity determination and assay reporting.[9]

The fundamental principle of HPLC involves distributing a sample's components between a liquid mobile phase and a solid stationary phase packed in a column.[8] Differences in the components' affinity for these two phases result in differential migration rates and, ultimately, separation.[6]

HPLC Method Development: A Scientifically Grounded Approach

Developing a robust HPLC method is a systematic process that blends theoretical understanding with empirical optimization.[10] For this compound (Molecular Formula: C₁₁H₁₀ClNO, Molecular Weight: 207.66 g/mol ), a reverse-phase HPLC (RP-HPLC) method is the logical starting point.[11] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent initial choice. The non-polar C18 chains will interact with the relatively non-polar quinoline ring structure via hydrophobic interactions, providing good retention.

  • Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile (ACN) or methanol is standard. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is incorporated into the mobile phase. This is crucial for achieving sharp, symmetrical peaks by protonating any residual silanols on the stationary phase and ensuring the analyte is in a single ionic form.

  • Detector Selection: this compound possesses a chromophore (the quinoline ring system) that absorbs UV light. A UV-Vis detector, set at a wavelength of maximum absorbance (e.g., determined by a UV scan), will provide high sensitivity.

  • Elution Mode: A gradient elution, where the proportion of organic solvent is increased over time, is highly recommended for purity analysis.[9] This ensures that impurities with a wide range of polarities can be eluted and resolved, from highly polar early-eluting compounds to highly non-polar late-eluting ones.

Performance Comparison: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

While HPLC is the established standard, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative.[12][13] UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[14][15] This technological evolution offers significant performance enhancements.

Table 1: Comparative Analysis of HPLC and UPLC for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Impact
Analysis Time 15 - 30 minutes1 - 10 minutesUPLC's smaller particles and higher flow rates drastically reduce run times, increasing laboratory throughput.[15][16]
Resolution GoodExcellentThe increased efficiency of smaller particles leads to sharper, narrower peaks, allowing for better separation of closely eluting impurities.[16]
Sensitivity HighSuperiorNarrower peaks result in greater peak height for a given concentration, improving the signal-to-noise ratio and lowering detection limits.[12][13]
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce the volume of solvent used per analysis, lowering costs and environmental impact.[12]
Operating Pressure 500 - 6,000 psiUp to 15,000 psiThis is the fundamental technological difference; UPLC requires specialized high-pressure instrumentation.[13][14]
Cost Lower initial investmentHigher initial investmentUPLC systems are more expensive, but the long-term savings in time and solvent can justify the cost for high-throughput environments.[12]

Experimental Protocol: A Validated HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP <621>.[17][18] SSTs ensure the chromatographic system is adequate for the intended analysis before any samples are injected.[19]

5.1. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade or higher)

  • Water (HPLC Grade or Milli-Q)

5.2. Chromatographic Conditions

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 30% B

    • 17.1-22 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

5.3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.

5.4. System Suitability Test (SST)

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Reference Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: Must be between 0.8 and 1.8.[20]

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.[21]

    • Theoretical Plates (N): Must be ≥ 2000.

5.5. Procedure

  • Once the system passes the SST, inject the Diluent as a blank to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that from the Reference Standard chromatogram.

5.6. Purity Calculation The purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method must be validated according to ICH Q2(R2) guidelines, which involves assessing parameters like specificity, linearity, accuracy, and precision to demonstrate the method is fit for its intended purpose.[22][23][24]

Visualizing the Analytical Workflow

A clear workflow ensures reproducibility and minimizes errors. The following diagram illustrates the key stages of the HPLC purity assessment process.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Weigh Sample & Reference Standard B Dissolve & Dilute in Diluent A->B Accurately C System Suitability Test (SST) B->C D Inject Blank (Diluent) C->D If Pass E Inject Sample (Duplicate) D->E F Integrate Peaks & Determine Area E->F G Calculate Purity (Area % Method) F->G H Final Report Generation G->H

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. HPLC stands as a reliable, robust, and well-understood technique for this purpose. While advanced methods like UPLC offer significant gains in speed and efficiency, a well-developed and validated HPLC method, grounded in the principles outlined in this guide, provides the accuracy and trustworthiness required by researchers, scientists, and drug development professionals. Adherence to established guidelines from bodies like the USP and ICH is non-negotiable and forms the bedrock of sound scientific practice in the pharmaceutical industry.

References

  • Alispharm.
  • U.S. Pharmacopeia.
  • Rajput, P. A., et al. (2017). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
  • Pauter, K., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry. [Link]
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
  • WebofPharma. (2025). HPLC vs. UPLC. WebofPharma. [Link]
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. [Link]
  • PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. [Link]
  • AMSbio. (2025).
  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
  • U.S. Pharmacopeia. (2021).
  • Onyx Scientific. (2023). An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Goodley, P. C., & Gordon, M. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • Fu, C., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Advances in Engineering Technology Research. [Link]
  • Wang, Y., et al. (2025). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
  • Chemsrc. (2025). This compound | CAS#:50593-73-2. Chemsrc. [Link]
  • National Center for Biotechnology Information. This compound. PubChem. [Link]
  • Siddiqui, M. R., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods. [Link]
  • Oxford Academic. (1972). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. [Link]
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
  • Singh, S., & Singh, B. (2025). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • The Pharma Guide. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. The Pharma Guide. [Link]
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Sharma, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food Science. [Link]
  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Asia Pacific Journal of Science and Technology. [Link]
  • Tech Science Press. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Tech Science Press. [Link]

Sources

A Comparative Guide to the Characterization and Biological Activity of 4-Chloro-6-methoxy-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This guide provides an in-depth technical comparison of derivatives of 4-Chloro-6-methoxy-2-methylquinoline, a key intermediate in the synthesis of biologically active molecules. We will explore its synthesis, characterization, and a comparative analysis of its derivatives against other therapeutic alternatives, supported by experimental data and protocols.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold, this compound, is a multi-step process that typically begins with a variation of the Skraup synthesis, a classic method for quinoline synthesis.[1][2] The general workflow involves the cyclization of an aniline derivative, followed by subsequent modifications to introduce the desired functional groups.

A common synthetic route starts from 4-methoxyaniline and involves cyclization, nitration, and chlorination steps to yield the target compound.[3]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline [3]

This protocol details the synthesis of a key intermediate, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which can then be further modified.

Step 1: Cyclization to 6-methoxy-2-methylquinolin-4-ol

  • In a round-bottom flask, combine 4-methoxyaniline and ethyl acetoacetate.

  • Slowly add polyphosphoric acid to the mixture with constant stirring.

  • Heat the reaction mixture to 170°C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice water with vigorous stirring to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-methoxy-2-methylquinolin-4-ol.

Step 2: Nitration to 6-methoxy-2-methyl-3-nitroquinolin-4-ol

  • Dissolve the product from Step 1 in propionic acid.

  • Slowly add a mixture of nitric acid and propionic acid dropwise at room temperature.

  • Heat the reaction mixture to 125°C for 2 hours.

  • Cool the mixture and filter the resulting solid.

  • Wash the solid with a saturated sodium bicarbonate solution and then with water.

  • Dry the solid to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

Step 3: Chlorination to 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

  • Suspend the product from Step 2 in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to 110°C for 1 hour.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and dry to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

cluster_synthesis Synthetic Workflow 4-Methoxyaniline 4-Methoxyaniline 6-methoxy-2-methylquinolin-4-ol 6-methoxy-2-methylquinolin-4-ol 4-Methoxyaniline->6-methoxy-2-methylquinolin-4-ol Cyclization (Ethyl acetoacetate, PPA) 6-methoxy-2-methyl-3-nitroquinolin-4-ol 6-methoxy-2-methyl-3-nitroquinolin-4-ol 6-methoxy-2-methylquinolin-4-ol->6-methoxy-2-methyl-3-nitroquinolin-4-ol Nitration (HNO₃, Propionic acid) 4-chloro-6-methoxy-2-methyl-3-nitroquinoline 4-chloro-6-methoxy-2-methyl-3-nitroquinoline 6-methoxy-2-methyl-3-nitroquinolin-4-ol->4-chloro-6-methoxy-2-methyl-3-nitroquinoline Chlorination (POCl₃, DMF)

Synthetic pathway for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Spectroscopic Characterization of Derivatives

Accurate structural elucidation is paramount in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei, which is influenced by the substituents on the quinoline ring.[4]

Practical Tips for NMR Analysis of Substituted Quinolines: [4]

  • Solvent Choice: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can significantly affect the chemical shifts, especially for protons involved in hydrogen bonding.

  • 2D NMR: For complex structures with overlapping signals in the 1D spectrum, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of proton and carbon signals.

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) will generally shield the protons on the ring, causing an upfield shift (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -Cl) will cause a downfield shift (higher ppm).

¹H NMR Data for 4-chloro-6-methoxy-2-methyl-3-nitroquinoline in CDCl₃: [3]

  • δ 8.05 (d, J = 9.2 Hz, 1H): Corresponds to the proton at the C5 position.

  • δ 7.66 (dd, J = 9.2, 2.5 Hz, 1H): Corresponds to the proton at the C7 position.

  • δ 7.48 (d, J = 2.4 Hz, 1H): Corresponds to the proton at the C8 position.

  • δ 3.99 (s, 3H): Represents the protons of the methoxy group at the C6 position.

  • δ 2.64 (s, 3H): Represents the protons of the methyl group at the C2 position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The fragmentation of quinoline derivatives is influenced by the nature and position of substituents.[5][6]

Expected Fragmentation Patterns for Halogenated Quinolines:

  • Loss of Cl: A characteristic fragmentation pathway for chloro-substituted quinolines is the loss of a chlorine radical, resulting in an [M-Cl]⁺ ion.

  • Loss of Methyl Radical: The methyl group at the C2 position can be lost as a methyl radical, leading to an [M-CH₃]⁺ ion.

  • Loss of CO: The methoxy group can undergo fragmentation, often involving the loss of a neutral CO molecule.

cluster_characterization Characterization Workflow Synthesized Compound Synthesized Compound NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Synthesized Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI, ESI) Synthesized Compound->Mass_Spectrometry Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation Mass_Spectrometry->Structural_Elucidation

General workflow for the spectroscopic characterization of synthesized derivatives.

Comparative Biological Activity

Derivatives of this compound have shown promise in various therapeutic areas, including as anticancer, antibacterial, and antimalarial agents. This section provides a comparative analysis of their performance against established drugs.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and interference with cell cycle progression.[7]

Comparative in vitro Cytotoxicity of Quinoline Derivatives and Doxorubicin

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[7]
7-Chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast)4.63[7]
Doxorubicin MCF-7 (Breast) ~1-2 [8]
Doxorubicin HepG2 (Liver) ~0.5-1

Experimental Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity

Quinolone antibiotics are a well-established class of antibacterial agents. Novel quinoline derivatives are continuously being explored to combat the rise of antibiotic resistance.[10]

Comparative Antibacterial Activity (MIC, µg/mL) of Quinoline Derivatives and Ciprofloxacin

Compound/DerivativeS. aureus (Gram-positive)E. coli (Gram-negative)Reference
Quinoline-2-one derivative (6c)0.75 (MRSA)-[10]
Quinolone derivative (ciprofloxacin derivative 1)8 (MRSA)-[11]
Ciprofloxacin 0.25 - 1.0 0.015 - 1.0 [12][13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. Research into new derivatives aims to overcome the challenge of drug-resistant malaria parasites.[14] The in vivo efficacy of these compounds is a critical parameter in their development.[14][15][16][17]

Comparative Antimalarial Activity of 4-Aminoquinoline Derivatives

Compound/DerivativeP. falciparum StrainIC₅₀ (nM)Reference
4-Amino-7-chloroquinoline derivative (MG3)Drug-resistantPotent activity[18]
4-Aminoquinoline derivative (1m)-ED₅₀ = 2.062 mg/kg (in vivo)[17]
Chloroquine Drug-sensitive ~10-20
Chloroquine Drug-resistant >100

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in anticancer, antibacterial, and antimalarial applications. The provided experimental protocols and comparative data offer a valuable resource for researchers in the field, facilitating the design and characterization of new and more effective drug candidates. Further exploration of structure-activity relationships and in vivo studies will be crucial in translating the promise of these compounds into clinical applications.

References

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
  • Abdel-Maksoud, M. S., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345.
  • Guy, R. K., et al. (2015). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 58(1), 123-134.
  • ResearchGate. (n.d.). MIC and MBC values of melimine, Mel4 and ciprofloxacin against S. aureus.
  • Yasmeen, F., et al. (2018). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules, 23(10), 2563.
  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836.
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry.
  • Kumar, R., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 646-663.
  • Li, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 963643.
  • Sharma, P., & Kumar, A. (2018). Current research on anti-breast cancer synthetic compounds. RSC Advances, 8(10), 5183-5205.
  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689.
  • Organic Syntheses. (n.d.). Quinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Chemistry Online. (2023). Skraup quinoline synthesis.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). (a) A comparison of IC50 values for MCF-7 cell viability with doxorubicin.
  • Lima, E. B., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 938.
  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra.
  • Eng, R. H., & Smith, S. M. (1987). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 31(5), 813-815.
  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide.
  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836.
  • Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 364-373.
  • Chen, Y., et al. (2019). In Vitro Synergy of Biochanin A and Ciprofloxacin against Clinical Isolates of Staphylococcus aureus. Molecules, 24(18), 3389.
  • El-Sayed, M. A. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113175.
  • Wang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2159-2164.
  • Al-Ostath, A. I., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 7001.
  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • The Organic Chemistry Tutor. (2024). HNMR Practice Problems with Step-by-Step Solutions. YouTube.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

Sources

A Comparative Guide to Quinoline-Based Kinase Inhibitors: Bosutinib, Lapatinib, and Cabozantinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The quinoline scaffold has proven to be a remarkably versatile backbone for the design of potent and selective kinase inhibitors, leading to the development of several FDA-approved drugs. This guide provides a detailed comparative analysis of three prominent quinoline-derived kinase inhibitors: Bosutinib, Lapatinib, and Cabozantinib. Each of these drugs targets distinct key kinases, offering unique therapeutic applications and distinct pharmacological profiles.

As a Senior Application Scientist, this guide is structured to provide not just a catalogue of data, but an in-depth understanding of the mechanistic nuances, comparative efficacy, and the rationale behind the experimental methodologies used to evaluate these powerful therapeutic agents.

Introduction to Quinoline-Based Kinase Inhibitors

The quinoline ring system, with its fused benzene and pyridine rings, offers a rigid and planar scaffold that can be readily functionalized to achieve high-affinity interactions with the ATP-binding pocket of various kinases. This structural feature has been exploited to develop a multitude of kinase inhibitors with diverse target specificities. This guide will focus on a comparative study of three such inhibitors that have made a significant impact in clinical oncology:

  • Bosutinib (Bosulif®): A dual inhibitor of the Src and Abl tyrosine kinases.

  • Lapatinib (Tykerb®): A dual inhibitor of the Epidermal Growth factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2).

  • Cabozantinib (Cabometyx®): A multi-kinase inhibitor targeting MET, VEGFR2, and AXL, among others.

Mechanisms of Action and Target Specificity

The therapeutic efficacy of these inhibitors is intrinsically linked to their specific molecular targets and the signaling pathways they modulate. Understanding their distinct mechanisms is crucial for appreciating their clinical applications and potential limitations.

Bosutinib: Targeting BCR-ABL and Src Family Kinases

Bosutinib is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of chronic myeloid leukemia (CML), and also targets members of the Src family of kinases (SFKs) such as Src, Lyn, and Hck.[1] By binding to the ATP-binding site of these kinases, Bosutinib blocks their autophosphorylation and downstream signaling.[1] This dual inhibition disrupts pathways crucial for cell proliferation, survival, and migration in malignant cells.[1][2]

BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) BCR_ABL->Downstream Src Src Family Kinases Src->Downstream Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified signaling pathway and mechanism of action of Bosutinib.

Lapatinib: Dual Inhibition of EGFR (HER1) and HER2 (ErbB2)

Lapatinib is a reversible, ATP-competitive inhibitor that targets the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2 (ErbB2).[3] Overexpression of HER2 is a key driver in a significant subset of breast cancers.[3] By inhibiting the phosphorylation of these receptors, Lapatinib blocks downstream signaling through the MAPK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[3] Its intracellular site of action provides a distinct advantage, particularly in cases where the extracellular domain of HER2 is altered.[3]

EGFR EGFR (HER1) Downstream Downstream Signaling (MAPK, PI3K/Akt) EGFR->Downstream HER2 HER2 (ErbB2) HER2->Downstream Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: Simplified signaling pathway and mechanism of action of Lapatinib.

Cabozantinib: Multi-Targeted Inhibition of MET, VEGFRs, and AXL

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, vascular endothelial growth factor receptors (VEGFRs), and AXL.[4][5] These kinases are involved in tumor angiogenesis, invasion, and metastasis.[4] By simultaneously blocking these pathways, Cabozantinib exerts a multifaceted anti-tumor effect, reducing tumor vascularization and inhibiting tumor cell proliferation and invasion.[4] Its ability to target multiple pathways may also help in overcoming resistance mechanisms that arise from the activation of alternative signaling routes.[4]

MET MET Invasion Invasion & Metastasis MET->Invasion Proliferation Cell Proliferation MET->Proliferation VEGFRs VEGFRs Angiogenesis Angiogenesis VEGFRs->Angiogenesis AXL AXL AXL->Invasion Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFRs Cabozantinib->AXL

Figure 3: Simplified signaling pathway and mechanism of action of Cabozantinib.

Comparative In Vitro Efficacy

The potency of kinase inhibitors is initially assessed through in vitro assays that measure their ability to inhibit their target kinases and suppress the proliferation of cancer cell lines.

Kinase Inhibition Profile

A direct comparison of the inhibitory activity of these compounds against a panel of kinases reveals their selectivity profiles. While each drug has its primary targets, they also exhibit varying degrees of off-target activity, which can contribute to both their therapeutic efficacy and toxicity.

Table 1: Comparative Kinase Inhibition (IC50 values in nM)

KinaseBosutinibLapatinibCabozantinib
Abl 1.2 >10,000>10,000
Src 1.2 >10,000>10,000
EGFR >100010.8 >1000
HER2 >10009.3 >1000
MET >1000>10001.3
VEGFR2 >1000>10000.035
AXL >1000>10007
RET >1000>10004
KIT >1000>10004.6

Note: Data compiled from various sources. Values are approximate and can vary based on assay conditions. Bold values indicate primary targets.

Cellular Proliferation Assays

The anti-proliferative activity of these inhibitors is evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency in a cellular context.

Table 2: Comparative Anti-proliferative Activity (IC50 values in nM)

Cell LineCancer TypeKey FeatureBosutinibLapatinibCabozantinib
K562CMLBCR-ABL positive~250--
BT474Breast CancerHER2-overexpressing-36-
SKBR3Breast CancerHER2-overexpressing-80-
MHCC97HHepatocellular CarcinomaHigh MET expression--~3000
HepG2Hepatocellular Carcinoma---~10000
TSG-RCC-030Papillary Renal Cell CarcinomaMET mutation--Effective in vivo

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay directly measures the phosphorylation of a substrate by a kinase in the presence of an inhibitor.

cluster_0 Assay Preparation cluster_1 Incubation & Termination cluster_2 Detection Kinase + Substrate Kinase + Substrate Add Inhibitor Add Inhibitor Kinase + Substrate->Add Inhibitor Add [γ-33P]ATP Add [γ-33P]ATP Add Inhibitor->Add [γ-33P]ATP Incubate Incubate Add [γ-33P]ATP->Incubate Spot on Filter Spot on Filter Incubate->Spot on Filter Wash Wash Spot on Filter->Wash Scintillation Counting Scintillation Counting Wash->Scintillation Counting

Figure 4: Workflow for a radiometric kinase inhibition assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase enzyme and its specific peptide substrate in a kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the quinoline-based kinase inhibitor (Bosutinib, Lapatinib, or Cabozantinib) to the wells. Include a DMSO control (vehicle).

  • Initiate Reaction: Start the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the filter membrane extensively to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay & Detection Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Inhibitor Add Inhibitor Incubate (24h)->Add Inhibitor Incubate (48-72h) Incubate (48-72h) Add Inhibitor->Incubate (48-72h) Add MTT/MTS Reagent Add MTT/MTS Reagent Incubate (48-72h)->Add MTT/MTS Reagent Incubate (1-4h) Incubate (1-4h) Add MTT/MTS Reagent->Incubate (1-4h) Add Solubilizer (MTT) Add Solubilizer (MTT) Incubate (1-4h)->Add Solubilizer (MTT) Read Absorbance Read Absorbance Add Solubilizer (MTT)->Read Absorbance cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Analysis Implant Tumor Cells Implant Tumor Cells Tumor Growth Tumor Growth Implant Tumor Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Administer Inhibitor/Vehicle Administer Inhibitor/Vehicle Randomize Mice->Administer Inhibitor/Vehicle Measure Tumor Volume Measure Tumor Volume Administer Inhibitor/Vehicle->Measure Tumor Volume Monitor Body Weight Monitor Body Weight Measure Tumor Volume->Monitor Body Weight Euthanize & Excise Tumor Euthanize & Excise Tumor Monitor Body Weight->Euthanize & Excise Tumor Histological/Biochemical Analysis Histological/Biochemical Analysis Euthanize & Excise Tumor->Histological/Biochemical Analysis

Figure 6: Workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the kinase inhibitor (e.g., by oral gavage) and vehicle to the respective groups daily.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

  • Analysis: Analyze the tumors for weight, and perform histological and biochemical analyses (e.g., Western blot for target phosphorylation).

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its efficacy and safety.

Table 4: Comparative Pharmacokinetic Parameters

ParameterBosutinibLapatinibCabozantinib
Bioavailability ~34% [7]Variable~30-40%
Time to Peak (Tmax) 4-6 hours [10]~4 hours2-5 hours
Plasma Protein Binding ~94% [10]>99%>99.7%
Metabolism Primarily CYP3A4 [10]Primarily CYP3A4/5Primarily CYP3A4
Elimination Half-life ~22.5 hours [7]~24 hours~99 hours [11]

Mechanisms of Resistance

A significant challenge in targeted therapy is the development of drug resistance. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Table 5: Common Mechanisms of Resistance

InhibitorMechanisms of ResistanceSpecific Mutations
Bosutinib Point mutations in the Abl kinase domain. [12]T315I, V299L [13]
Lapatinib Upregulation of alternative receptor tyrosine kinases (e.g., AXL, MET), activation of downstream signaling pathways (e.g., PI3K/Akt), mutations in HER2. [14][15]-
Cabozantinib Activation of bypass signaling pathways (e.g., FGFR1), mutations in the MET kinase domain. [4][16]MET D1228N [4][16]

Conclusion

Bosutinib, Lapatinib, and Cabozantinib are potent quinoline-based kinase inhibitors that have demonstrated significant clinical benefit in the treatment of various cancers. Their distinct target profiles and mechanisms of action underscore the versatility of the quinoline scaffold in drug discovery.

  • Bosutinib offers a targeted approach for CML by potently inhibiting the BCR-ABL fusion protein and Src family kinases.

  • Lapatinib provides a valuable therapeutic option for HER2-positive breast cancer through its dual inhibition of EGFR and HER2.

  • Cabozantinib presents a multi-pronged attack on tumor growth and angiogenesis by inhibiting MET, VEGFRs, and AXL, making it effective in cancers with complex signaling networks.

The comparative data presented in this guide highlight the importance of understanding the specific molecular characteristics of each inhibitor to optimize their clinical use and to inform the development of next-generation kinase inhibitors. The experimental protocols provided serve as a foundation for researchers to conduct their own comparative studies and to further elucidate the intricate biology of kinase inhibition.

References

  • Garassino, M. C., et al. (2015). Mechanisms of lapatinib resistance in HER2-driven breast cancer.
  • Patsnap Synapse. (2024).
  • Stuhlmiller, T. J., et al. (2017). Lapatinib Resistance in Breast Cancer Cells Is Accompanied by Phosphorylation-Mediated Reprogramming of Glycolysis. Cancer Research, 77(8), 1842-1853.
  • Wahdan-Alaswad, R., et al. (2020). Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem.
  • Lee, J. S., et al. (2020).
  • Drilon, A., et al. (2021). Overcoming Acquired Resistance Mutation MET D1228N to Crizotinib With Cabozantinib in NSCLC With MET Exon 14 Skipping Mutation. JCO Precision Oncology, 5, 789-794.
  • Katayama, R., et al. (2015). Cabozantinib Overcomes Crizotinib Resistance in ROS1 Fusion–Positive Cancer. Clinical Cancer Research, 21(1), 166-174.
  • Schram, A. M., et al. (2020). Acquisition of Cabozantinib-Sensitive MET D1228N Mutation During Progression on Crizotinib in MET-Amplified Triple-Negative Breast Cancer. Clinical Breast Cancer, 20(4), e433-e438.
  • Reddy, B. V. S., & Jala, V. R. (2019). Computational analysis of top 20 imatinib-resistant mutations. Journal of Biomolecular Structure and Dynamics, 37(14), 3749-3761.
  • Patsnap Synapse. (2024).
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.). Bosutinib – Knowledge and References.
  • Redaelli, S., et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3590.
  • Soverini, S., et al. (2023). Resistance mutations in CML and how we approach them. Blood Cancer Journal, 13(1), 1-10.
  • Cortes, J. E., et al. (2010). Clinical Activity of Bosutinib by Mutational Status In Patients with Previously Treated Philadelphia Chromosome–positive Leukemias. Blood, 116(21), 3434.
  • Daud, A. I., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 55(11), 1335-1348.
  • Abbasi, M., & Daud, A. I. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics, 55(11), 1335-1348.
  • Abumiya, M., et al. (2012). Pharmacokinetic-pharmacodynamic relationship of bosutinib in patients with chronic phase chronic myeloid leukemia. Cancer Chemotherapy and Pharmacology, 70(6), 875-884.
  • Abbasi, M., et al. (2012). Evaluation of the pharmacokinetics and safety of bosutinib in patients with chronic hepatic impairment and matched healthy subjects. Cancer Chemotherapy and Pharmacology, 70(6), 885-894.
  • Benchchem. (2025).
  • Lacy, S., et al. (2018). A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types. Cancer Chemotherapy and Pharmacology, 81(6), 1057-1068.
  • Bantscheff, M., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 22(12), 2157-2168.
  • ResearchGate. (n.d.).
  • Signorovitch, J. E., et al. (2017). Matching-adjusted indirect comparison of bosutinib, dasatinib and nilotinib effect on survival and major cytogenetic response in treatment of second-line chronic phase chronic myeloid leukemia. Current Medical Research and Opinion, 33(6), 1053-1061.
  • ResearchGate. (n.d.). Bosutinib concentrations response assay to determine the IC 50 value in...
  • ResearchGate. (n.d.). Cabozantinib abrogates tumor growth in the xenograft mouse model. A and...
  • Uemura, M., et al. (2017). Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation. Cancer Biology & Therapy, 18(11), 863-871.
  • ResearchGate. (n.d.).
  • GI Oncology Now. (2024). CABINET: Updated PFS, Subgroup Analyses of Cabozantinib Versus Placebo for Advanced NET.

Sources

Analytical validation of 4-Chloro-6-methoxy-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Validation of 4-Chloro-6-methoxy-2-methylquinoline Synthesis

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound synthesis. As a crucial intermediate in the development of pharmacologically active compounds, the purity, and identity of this quinoline derivative are paramount.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of analytical techniques, their underlying principles, and their application in a regulated environment. We will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and guided by the International Council for Harmonisation (ICH) guidelines.

The Synthetic Landscape and the Imperative for Validation

This compound is a key building block in medicinal chemistry.[1] Its synthesis, commonly achieved through a multi-step process starting from 4-methoxyaniline, involves critical transformations that can introduce impurities and side products.[1][3][4] Therefore, a robust analytical validation strategy is not merely a quality control checkpoint but a foundational element of the entire development process. It ensures data reliability, reproducibility, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

The validation of an analytical procedure is the formal process to demonstrate its fitness for the intended purpose.[5] The internationally recognized ICH Q2(R2) guideline provides a framework for this process, outlining the specific parameters that must be evaluated to ensure a method is reliable and suitable.[5][6][7][8][9]

Overview of a Representative Synthetic Pathway

A common and efficient route to synthesize this compound begins with the cyclization of 4-methoxyaniline with ethyl acetoacetate to form the quinolin-4-ol intermediate. This is followed by chlorination to yield the final product.[1][4][10]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-methoxyaniline 4-methoxyaniline 6-Methoxy-2-methylquinolin-4-ol 6-Methoxy-2-methylquinolin-4-ol 4-methoxyaniline->6-Methoxy-2-methylquinolin-4-ol  Step 1: Cyclization (Polyphosphoric Acid, 170°C) Ethyl Acetoacetate Ethyl Acetoacetate This compound This compound 6-Methoxy-2-methylquinolin-4-ol->this compound Step 2: Chlorination (POCl3, DMF, 110°C)

Caption: A typical two-step synthesis of this compound.

A Comparative Analysis of Core Analytical Techniques

The characterization and quality control of quinoline derivatives necessitate a multi-faceted analytical approach.[11][12] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstone techniques for this purpose. Each offers unique advantages for elucidating the identity, purity, and strength of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy. For non-volatile compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice for purity determination and assay quantification.

  • Expertise & Experience: The choice of a C18 column is a standard starting point due to its versatility and robustness in separating a wide range of medium-polarity compounds. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve a good peak shape and resolution between the main peak and any impurities. UV detection is suitable as the quinoline ring system contains a strong chromophore.

  • Trustworthiness: A self-validating HPLC method incorporates System Suitability Tests (SSTs). Before any sample analysis, a standard solution is injected to verify that the chromatographic system is performing adequately. Key SST parameters include:

    • Tailing Factor: Ensures peak symmetry (typically ≤ 2.0).

    • Resolution: Confirms baseline separation between the main peak and the closest eluting impurity (typically > 2.0).

    • Repeatability: Assesses the precision of multiple injections of the same standard (%RSD typically ≤ 2.0%).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While the target molecule itself may have limited volatility, GC-MS is invaluable for detecting residual solvents from the synthesis (e.g., toluene, DMF) and volatile impurities that may not be detected by HPLC.

  • Expertise & Experience: The key to a successful GC-MS analysis is the selection of an appropriate column (e.g., a DB-5MS) and the optimization of the oven temperature program to separate analytes based on their boiling points. Mass spectrometry provides definitive identification by comparing the fragmentation pattern of an analyte to a reference library (like NIST).[13]

  • Trustworthiness: The mass spectrum serves as a highly specific fingerprint for a compound, making GC-MS an excellent confirmatory technique. Cross-validation of results with HPLC ensures a comprehensive purity profile.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the unambiguous structural elucidation of organic molecules.[11] For the synthesis of this compound, ¹H and ¹³C NMR are used to confirm that the correct molecular structure has been formed and to identify any structural isomers or related impurities.

  • Expertise & Experience: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals for the aromatic protons, the methoxy group, and the methyl group are expected.[1][14] For example, the presence of a singlet around 4.0 ppm would be indicative of the methoxy group protons.

  • Trustworthiness: NMR is an absolute method for structural confirmation. The data obtained is fundamental and directly related to the molecular structure, providing the highest level of confidence in the identity of the synthesized compound.

Performance Comparison: HPLC vs. GC-MS

The following table provides a comparative summary of typical performance characteristics for validated HPLC and GC-MS methods for the analysis of this compound and its potential impurities.

ParameterHPLC-UVGC-MSRationale for Choice
Primary Application Purity Assay, Impurity QuantificationImpurity ID, Residual SolventsHPLC is superior for quantifying the non-volatile main component; GC-MS excels at identifying volatile/semi-volatile unknowns.
Specificity High (demonstrated by peak purity)Very High (based on mass fragmentation)Mass spectral data provides a higher degree of certainty for identification than UV absorbance.
Linearity (R²) > 0.999> 0.995Both methods exhibit excellent linearity, suitable for quantification.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC generally offers slightly better accuracy for the main analyte due to lower sample preparation variability.
Precision (% RSD) < 1.5%< 5.0%HPLC demonstrates higher precision, making it more suitable for release testing against tight specifications.
Limit of Quantitation (LOQ) ~0.05 µg/mL~1-10 ng/mLGC-MS often provides lower detection limits, which is advantageous for trace impurity analysis.

Detailed Experimental Protocols

The protocols described below are representative methods that must be fully validated according to ICH guidelines before implementation.

Protocol: Purity and Assay by RP-HPLC

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by serial dilution to cover the expected concentration range (e.g., 1-150 µg/mL for linearity).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • Specificity: Analyze blank, placebo (if in formulation), and spiked samples to demonstrate no interference at the retention time of the main peak.

    • Linearity: Analyze a minimum of five concentrations across the desired range. Plot peak area versus concentration and determine the correlation coefficient (R²).

    • Accuracy: Perform recovery studies by spiking a known amount of reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability: Analyze six replicate sample preparations at 100% of the test concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and assess the impact on the results.

Protocol: Structural Confirmation by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Analysis:

    • Integrate all peaks to determine the relative number of protons.

    • Analyze chemical shifts and coupling patterns to confirm the expected structure. Compare the obtained spectrum with reference data.[1][14]

The Analytical Validation Workflow

A systematic workflow is essential for ensuring that all validation activities are planned, executed, and documented correctly.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting & Lifecycle Define_Purpose Define Analytical Method's Intended Purpose Select_Parameters Select Validation Parameters (ICH Q2(R2)) Set_Criteria Set Acceptance Criteria Write_Protocol Write Validation Protocol Prepare_Materials Prepare Reference Standards & Samples Write_Protocol->Prepare_Materials Perform_SST Perform System Suitability Test (SST) Prepare_Materials->Perform_SST Execute_Experiments Execute Validation Experiments (Linearity, Accuracy, etc.) Perform_SST->Execute_Experiments Analyze_Data Analyze & Process Data Execute_Experiments->Analyze_Data Compare_Results Compare Results to Acceptance Criteria Analyze_Data->Compare_Results Write_Report Write Validation Report Compare_Results->Write_Report Final_Decision Method is Validated for Intended Use Write_Report->Final_Decision

Caption: A structured workflow for analytical method validation.

Conclusion

The analytical validation of this compound synthesis is a critical, multi-step process that ensures the quality and reliability of this important chemical intermediate. A comprehensive strategy employs a combination of high-performance liquid chromatography for purity and assay, gas chromatography-mass spectrometry for volatile impurities and identity confirmation, and NMR spectroscopy for definitive structural elucidation. By adhering to the principles of the ICH Q2(R2) guideline and implementing robust, self-validating protocols, researchers and developers can generate trustworthy data that supports confident decision-making throughout the drug development lifecycle. The choice between methods should always be justified based on the specific analytical objective, whether it is precise quantification, trace-level detection, or unambiguous identification.

References

  • Title: Understanding ICH Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide Source: BenchChem URL
  • Title: (PDF)
  • Title: ICH Q2(R2)
  • Title: Determination of Some Quinoline Derivatives with Organic Brominating Agents Source: Analytical Letters URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Guidance Q14 / Q2(R2)
  • Title: Application Notes and Protocols for the Analytical Determination of Quinoline Compounds Source: BenchChem URL
  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press URL
  • Title: this compound | C11H10ClNO | CID 610114 Source: PubChem URL
  • Title: A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment Source: BenchChem URL
  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press URL
  • Title: 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)
  • Title: 4-chloro-6-methoxy-2-styryl quinoline, its synthesis and antibacterial activity Source: International Journal of Allied Medical Sciences and Clinical Research URL
  • Title: RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL)
  • Title: Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine Source: BenchChem URL
  • Title: this compound | 50593-73-2 Source: ChemicalBook URL
  • Title: A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline Source: BenchChem URL:8V-GsiDBJcTHukNBBjLg46pDa)

Sources

The Structural Distinction: The Root of Spectroscopic Divergence

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Quinoline and Isoquinoline

For researchers and professionals in drug development, the precise identification of isomeric structures is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Quinoline and its primary isomer, isoquinoline, are privileged scaffolds found in a vast array of pharmaceuticals, from the antimalarial quinine to modern anticancer agents.[1][2] Although they share the same chemical formula (C₉H₇N), the seemingly subtle shift in the nitrogen atom's position—from position 1 in quinoline to position 2 in isoquinoline—creates profound differences in their electronic distribution, stereochemistry, and, consequently, their spectroscopic fingerprints.[3][4]

This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to differentiate these critical isomers. We will move beyond simple data presentation to explore the causal mechanisms behind the spectral differences, offering field-proven experimental protocols and insights to ensure accurate and reliable characterization in your laboratory.

The fundamental difference between quinoline and isoquinoline lies in the placement of the nitrogen atom within the fused benzene-pyridine ring system. This dictates the molecule's dipole moment and the electronic environment of every other atom in the structure, serving as the primary determinant for the variations observed across all forms of spectroscopy.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of quinoline and isoquinoline. The electronegativity and lone pair of electrons on the nitrogen atom exert a strong influence on the chemical shifts of adjacent protons (¹H) and carbons (¹³C), providing a clear and predictable pattern for differentiation.

Causality Behind the Chemical Shifts

In quinoline , the nitrogen atom at position 1 strongly deshields the adjacent protons at H-2 and H-8. The H-2 proton, being part of the pyridine ring and directly adjacent to the nitrogen, experiences the most significant downfield shift.[3]

In isoquinoline , the nitrogen at position 2 deshields the H-1 and H-3 protons. The H-1 proton, in particular, is highly deshielded and typically appears as the most downfield signal, making it a key diagnostic peak.[3] These differences are stark and allow for immediate identification when comparing spectra.

Comparative NMR Data

The following tables summarize the characteristic chemical shifts for quinoline and isoquinoline in a standard deuterated solvent.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [3]

PositionQuinolineIsoquinolineRationale for Difference
H-1-~9.22H-1 in isoquinoline is strongly deshielded by the adjacent N-2.
H-2~8.90-H-2 in quinoline is strongly deshielded by the adjacent N-1.
H-3~7.38~7.58H-3 in isoquinoline is more deshielded by N-2 than H-3 in quinoline is by N-1.
H-4~8.12~8.50H-4 in isoquinoline is influenced by proximity to the electron-withdrawing nitrogen.
H-5~7.75~7.80Similar electronic environment, located on the carbocyclic ring.
H-6~7.52~7.62Similar electronic environment.
H-7~7.65~7.70Similar electronic environment.
H-8~8.10~7.95H-8 in quinoline is deshielded due to the peri-interaction with the N-1 lone pair.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionQuinolineIsoquinolineRationale for Difference
C-2~150.2~152.7 (C-1)Carbon adjacent to nitrogen is significantly deshielded.
C-3~121.1~143.2 (C-3)The relative positions to nitrogen cause a major shift difference.
C-4~136.1~120.5Positional difference relative to the nitrogen atom.
C-4a~128.3~128.7 (C-8a)Bridgehead carbons with similar environments.
C-5~127.7~130.4Minor differences due to overall electronic distribution.
C-6~126.5~127.3Minor differences.
C-7~129.4~127.6Minor differences.
C-8~129.6~126.5 (C-8)C-8 in quinoline is more deshielded due to proximity to N-1.
C-8a~148.4~135.6 (C-4a)Bridgehead carbons with different nitrogen proximity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a self-validating system for acquiring high-quality NMR data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (quinoline or isoquinoline) for ¹H NMR, or 20-25 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[6]

  • Instrument Setup (400 MHz or higher):

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a standard 90° pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 160 ppm.

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • Use a longer relaxation delay (2-5 seconds) and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing p1 Weigh Sample (5-10 mg ¹H, 20-25 mg ¹³C) p2 Dissolve in CDCl₃ with TMS p1->p2 p3 Filter into NMR Tube p2->p3 a1 Lock & Shim p3->a1 a2 Acquire ¹H Spectrum (16-32 scans) a1->a2 a3 Acquire ¹³C Spectrum (1024+ scans) a1->a3 d1 Fourier Transform a2->d1 a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate to TMS (0.00 ppm) d2->d3 Final Spectrum Final Spectrum d3->Final Spectrum

Workflow for NMR Spectroscopic Analysis.

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic systems like quinoline and isoquinoline, the key transitions are π → π*. The position of the nitrogen atom alters the energies of the molecular orbitals, leading to distinct absorption maxima (λₘₐₓ). While their spectra show broad similarities due to the shared bicyclic aromatic system, key differences in the fine structure and peak positions allow for their differentiation.[7]

Causality Behind the Absorption Spectra

Both molecules exhibit complex absorption bands in the UV region. The differences in their spectra, though less dramatic than in NMR, are rooted in their different symmetries and molecular orbital energy levels.[5][7] For instance, gas-phase studies have highlighted distinct features in their respective valence and Rydberg transitions.[7] In solution, these differences manifest as shifts in the λₘₐₓ and changes in the molar absorptivity (ε).

Comparative UV-Vis Data

Table 3: Comparative UV-Vis Absorption Maxima (λₘₐₓ) in Ethanol

Compoundλₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Quinoline~227, ~275, ~314~35000, ~3600, ~2800
Isoquinoline~218, ~266, ~317~60000, ~4000, ~3000

Note: These are approximate values and can vary slightly based on solvent and concentration.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of the sample in a UV-grade solvent such as ethanol.

    • Dilute the stock solution with the same solvent to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the expected λₘₐₓ. This ensures adherence to the Beer-Lambert law.[3]

  • Instrument Setup (Dual-Beam Spectrophotometer):

    • Fill two quartz cuvettes with the pure solvent (e.g., ethanol).

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Record a baseline correction over the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.

  • Spectrum Acquisition:

    • Replace the solvent in the sample cuvette with the prepared diluted sample solution.

    • Acquire the absorption spectrum over the selected range.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Fluorescence Spectroscopy: Exploiting Emission Properties

Fluorescence in N-heterocycles is highly sensitive to the molecular structure and environment. The non-bonding (n) orbital of the nitrogen atom plays a crucial role. In many solvents, quinoline and isoquinoline are weakly fluorescent. However, their emission properties are dramatically enhanced upon protonation.[8]

Causality Behind Fluorescence Behavior

The lone pair on the nitrogen atom can facilitate non-radiative decay pathways, quenching fluorescence. Upon protonation with an acid, this lone pair is engaged in a bond, which reduces non-radiative decay and significantly increases the fluorescence quantum yield.[8] Interestingly, the efficiency of this protonation and the resulting spectral shifts differ between the isomers. Studies have shown that isoquinoline's protonation occurs readily in the ground state, while other isomers like benzo[h]quinoline are more easily protonated in the excited state, leading to different behaviors in absorption versus fluorescence spectra upon titration with acid.[8] This differential response to pH can be a powerful tool for identification.

Comparative Fluorescence Properties
FeatureQuinolineIsoquinoline
Neutral (Ethanol) Very weak fluorescenceWeak fluorescence
Quantum Yield (Neutral) ~0.01[9]Low
Protonated (Acidic) Strong blue fluorescenceStrong blue fluorescence
Protonation Behavior Ground state protonation observedGround state protonation readily observed in absorption spectra[8]
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) in a suitable solvent (e.g., ethanol) in a quartz cuvette. For protonation studies, add a strong acid like trifluoroacetic acid (TFA) stepwise.[8]

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to a known absorption band (e.g., ~310 nm).

  • Spectrum Acquisition: Scan the emission monochromator over a range (e.g., 320-500 nm) to record the fluorescence spectrum.

  • Data Analysis: Note the wavelength of maximum emission and the relative fluorescence intensity. For titration experiments, plot intensity vs. acid equivalents.

Vibrational (IR & Raman) Spectroscopy: Distinguishing Molecular Bonds

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The different atomic arrangement and symmetry of quinoline and isoquinoline result in unique vibrational frequencies, particularly for ring stretching and C-H bending modes.

Causality Behind Vibrational Spectra

The position of the nitrogen atom changes the bond strengths and angles throughout the bicyclic system. This leads to shifts in the frequencies of vibrational modes. For example, C-H out-of-plane bending vibrations, which are sensitive to the number of adjacent hydrogens on the ring, appear in different regions and can be used as diagnostic markers.[10][11] DFT calculations have been instrumental in assigning the specific vibrational modes for quinoline and its derivatives, confirming that even small structural changes lead to measurable spectral shifts.[12]

Comparative Vibrational Data

Table 4: Key Comparative IR Absorption Bands (cm⁻¹)

Vibrational ModeQuinolineIsoquinoline
Aromatic C-H Stretch3050-31003050-3100
Aromatic Ring Stretch (C=C, C=N)~1620, 1590, 1500~1625, 1585, 1495
C-H In-Plane Bending~1140, 1030~1130, 1020
C-H Out-of-Plane Bending~940, 825, 745~920, 830, 740

Note: These are characteristic regions; specific peaks can be used for definitive identification.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals.

  • Sample Application: Place a single drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[3]

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Spectro_Workflow cluster_techniques Spectroscopic Techniques cluster_outputs Primary Outputs Sample Quinoline or Isoquinoline Sample NMR NMR (¹H, ¹³C) Sample->NMR UV UV-Vis Sample->UV FL Fluorescence Sample->FL IR IR / Raman Sample->IR NMR_Out Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Out UV_Out Absorbance Maxima (λₘₐₓ) UV->UV_Out FL_Out Emission Maxima Quantum Yield FL->FL_Out IR_Out Vibrational Frequencies (cm⁻¹) IR->IR_Out Result Unambiguous Isomer ID NMR_Out->Result UV_Out->Result FL_Out->Result IR_Out->Result

General workflow for comparative spectroscopic analysis.

Conclusion: An Integrated Approach for Certainty

Differentiating between quinoline and isoquinoline is a critical task in research and drug development. While each spectroscopic technique offers valuable information, a holistic approach provides the most definitive characterization. NMR spectroscopy stands out for its ability to provide an unambiguous structural fingerprint. However, UV-Vis, fluorescence, and vibrational spectroscopy serve as rapid, complementary, and often lower-cost methods for confirmation, quality control, and studying the dynamic behavior of these molecules in different environments. By understanding the causal relationship between the nitrogen atom's position and the resulting spectral data, scientists can confidently identify these isomers and advance their research with accuracy and integrity.

References

  • Vibrational spectroscopy of triazoles and tetrazole. (2000). ResearchGate.
  • Vibrational spectroscopic study of some quinoline derivatives. (2017). ResearchGate.
  • Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. (2003). ResearchGate.
  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. (2015). PubMed.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. (2015). AIP Publishing.
  • Luminescence determination of benzoquinoline isomers in complex samples. (1985). Duke Scholars.
  • The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile. (2015). AIP Publishing.
  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances.
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. (2016). PMC - NIH.
  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. (2016). SciSpace.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (n.d.). ResearchGate.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Indian Academy of Sciences.
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2001). ResearchGate.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). University of Bath.
  • Quinoline. (n.d.). PhotochemCAD.
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (1964). Canadian Science Publishing.
  • Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. (2015). PubMed.
  • On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. (1984). PubMed.
  • The thermodynamic properties of quinoline and isoquinoline: Topical report. (1988). OSTI.GOV.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2012). UNCW Institutional Repository.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate.
  • Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. (1951). ACS Publications.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry.
  • Difference Between Quinoline and Isoquinoline. (2020). Pediaa.Com.
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed.
  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. (2019). NIH.
  • The vibrational spectra of a heterocyclic azoborane. (1964). ResearchGate.
  • Quinoline. (n.d.). NIST WebBook.
  • Quinoline. (n.d.). NIST WebBook.
  • Quinoline. (n.d.). NIST WebBook.
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (2021). DigitalCommons@UMaine.

Sources

A Comparative Guide to the In Vitro Efficacy of 4-Chloro-6-methoxy-2-methylquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro efficacy of 4-chloro-6-methoxy-2-methylquinoline-based compounds as potential therapeutic agents, particularly in the context of oncology. As researchers and drug development professionals, the ability to objectively compare the performance of novel compounds against existing alternatives is paramount. This document synthesizes available experimental data, details robust protocols for key in vitro assays, and visualizes the underlying biological mechanisms to support informed decision-making in preclinical research.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The introduction of specific substituents, such as a chloro group at the 4-position, a methoxy group at the 6-position, and a methyl group at the 2-position, modulates the molecule's physicochemical properties and biological activity, making this particular scaffold a promising area of investigation.[2]

Comparative Cytotoxicity Analysis

The primary measure of in vitro efficacy for potential anticancer agents is their cytotoxicity against various cancer cell lines. This is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the available IC50 values for this compound derivatives and related analogues against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative (12d) NCI-H1975 (Lung)0.35 ± 0.02[3]
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative (12c) NCI-H1975 (Lung)0.48 ± 0.07[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)8.73[4]
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)8.22[4]
2-Oxoquinoline derivative (GRG-1-35, 6f) (4-Chloro substituted) Pancreatic, Prostate, Breast, Lung, LeukemiaPotent Inhibition[5]
2-Oxoquinoline derivative (GRG-1-34, 6e) (4-Bromo substituted) Pancreatic, Prostate, Breast, Lung, LeukemiaPotent Inhibition[5]

Mechanistic Insights: Kinase Inhibition Profile

A significant mechanism through which many quinoline-based compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7] Key kinase targets for quinoline derivatives include Pim-1, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][8]

The table below presents a comparative overview of the inhibitory activity of various quinoline-based compounds against these key kinases.

Compound/DerivativeKinase TargetIC50/Kᵢ (nM)Reference
Isoxazolo-quinoline-3,4-dione (14) Pim-1Kᵢ = 2.5[8]
Isoxazolo-quinoline-3,4-dione (14) Pim-2Kᵢ = 43.5[8]
4-anilinoquinazoline derivative EGFRPotent Inhibition[9]
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative (12c) EGFRʷᵗTarget-specific inhibition[3]
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivative (12d) EGFRʷᵗTarget-specific inhibition[3]
Quinoline-based amide derivative (4d) h-NTPDase1IC50 = 280[6]
Quinoline-based amide derivative (4d) h-NTPDase2IC50 = 920[6]

Experimental Protocols

To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound-based compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Protocol 2: Cytotoxicity Assessment using XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to measure cell viability. A key advantage over the MTT assay is that the formazan product of XTT is water-soluble, simplifying the protocol.[13]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • Test compounds

  • XTT labeling reagent

  • Electron coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement:

    • Gently shake the plate and measure the absorbance at a wavelength between 450 and 500 nm. A reference wavelength of 630-690 nm can be used for background subtraction.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory effect of compounds on the activity of a specific kinase, such as VEGFR2, by quantifying the amount of ATP consumed during the phosphorylation reaction.[15][16][17]

Materials:

  • Recombinant kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions, the recombinant kinase, and the kinase substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

    • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Experimental Workflow and Biological Pathways

To further clarify the experimental processes and the biological context of the compounds' action, the following diagrams are provided in Graphviz DOT language.

G cluster_workflow In Vitro Anticancer Screening Workflow start Start: Compound Library cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (Serial Dilutions) seeding->treatment viability_assay Cell Viability Assay (MTT or XTT) treatment->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition ic50 IC50 Determination data_acquisition->ic50 kinase_assay Kinase Inhibition Assay (e.g., VEGFR, EGFR, Pim-1) ic50->kinase_assay If potent apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay If potent mechanism Mechanism of Action Studies kinase_assay->mechanism apoptosis_assay->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

G cluster_pathway Intrinsic Apoptosis Signaling Pathway drug Quinoline-based Compound stress Cellular Stress (e.g., DNA Damage) drug->stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator Caspase) apaf1->casp9 activates casp3 Caspase-3 (Executioner Caspase) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: A simplified representation of the intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The available in vitro data suggests that this compound-based compounds and their analogues represent a promising class of molecules with potent anticancer activity. Their efficacy appears to be mediated, at least in part, through the inhibition of key protein kinases and the induction of apoptosis.

For drug development professionals, the presented comparative data, while not exhaustive, provides a valuable starting point for lead optimization. The detailed experimental protocols offer a robust framework for conducting further in vitro studies to elucidate structure-activity relationships and to perform head-to-head comparisons with other anticancer agents.

Future research should focus on synthesizing and screening a broader library of this compound derivatives against a standardized panel of cancer cell lines and kinases. This will enable a more definitive assessment of their therapeutic potential and guide the rational design of next-generation inhibitors with improved potency and selectivity.

References

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. [Link]
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • How can I calculate IC50 from mtt results? (2015, August 19).
  • IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines.
  • How to calculate IC50 from MTT assay. (2020, September 27). YouTube. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). MDPI. [Link]
  • High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry. [Link]
  • MTT assay and IC50 calcul
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. [Link]
  • IC50 values of the most active derivatives in some cancerous cell lines.
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. PubMed. [Link]
  • Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line.
  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and...
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
  • Apoptosis Mechanism Flowchart. Blocks And Arrows. [Link]
  • A map for the apoptotic pathway. The nodes in this graph represent...
  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]
  • Table 1 IC 50 values of derivatives against cancer cells and relative...
  • Schematic overview of the workflow used in this study: 1) Screening of...
  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors.
  • The flow chart for whole process analysis of articles. Preliminary...
  • Schematic representation of the apoptotic pathways. Apoptosis is...
  • A schematic diagram describing how in vitro drug screening and delivery...
  • Diagrammatic view of apoptosis pathway.
  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
  • Apoptosis Flow Chart. Scribd. [Link]
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]
  • Synthesis of 2-oxoquinoline derivatives as dual pim and mTORC protein kinase inhibitors. Vrije Universiteit Brussel. [Link]
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
  • The flow chart of virtual screening (VS).The chart contains the results...
  • In-vitro Models in Anticancer Screening.
  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Medicinal Chemistry Research. [Link]
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.

Sources

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Hydroxy Quinolines for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Functionalization at the C4-position is a critical strategy for modulating the biological activity of these compounds.[1] Among the most common precursors for this purpose are 4-chloroquinoline and 4-hydroxyquinoline. While structurally similar, their reactivity profiles are markedly different, dictating the synthetic routes available for diversification. This guide provides an in-depth comparison of their reactivity, supported by experimental data, to aid researchers in making informed decisions during synthesis design.

At the Heart of Reactivity: Electronic and Structural Differences

The divergent reactivity of 4-chloroquinoline and 4-hydroxyquinoline stems from the distinct electronic properties of the chloro and hydroxyl substituents, as well as the structural nuances of the latter.

4-Chloroquinoline: The Electrophilic Workhorse

The chlorine atom at the C4 position of the quinoline ring is a good leaving group, and its electron-withdrawing nature, coupled with the inherent electron-withdrawing effect of the ring nitrogen, renders the C4-carbon highly electrophilic.[1][2] This makes 4-chloroquinoline an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1][3][4] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

4-Hydroxyquinoline: A Tale of Tautomerism

In contrast, 4-hydroxyquinoline exists in a tautomeric equilibrium with its more stable keto form, quinolin-4-one.[5][6][7][8][9] This equilibrium is crucial as it dictates the molecule's reactivity. While the hydroxyl form can act as a nucleophile, the predominant quinolin-4-one tautomer exhibits different reactivity, primarily involving the acidic N-H proton and the nucleophilic oxygen of the resulting anion. This tautomerism generally precludes it from acting as a direct substrate for SNAr in the same manner as 4-chloroquinoline.

Caption: Tautomeric equilibrium between 4-hydroxyquinoline and quinolin-4-one.

Nucleophilic Aromatic Substitution (SNAr): A Clear Divergence

The most significant difference in reactivity lies in their susceptibility to SNAr. 4-Chloroquinoline is highly reactive towards a wide range of nucleophiles, while 4-hydroxyquinoline is generally unreactive as an electrophile in SNAr.

4-Chloroquinoline in SNAr

4-Chloroquinoline readily undergoes SNAr with various nucleophiles, including amines, thiols, and alkoxides, to afford a diverse array of 4-substituted quinolines.[1][3][4] This reaction is a cornerstone for the synthesis of many biologically active molecules, such as the antimalarial drug chloroquine.[10]

SNAr_of_4-Chloroquinoline start 4-Chloroquinoline + Nucleophile (Nu-H) intermediate Meisenheimer Complex start->intermediate Nucleophilic Attack product 4-Substituted Quinoline + HCl intermediate->product Loss of Cl- Palladium_Cross_Coupling start 4-Chloroquinoline + Coupling Partner catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) start->catalytic_cycle product 4-Substituted Quinoline catalytic_cycle->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 4-Chloro-6-methoxy-2-methylquinoline, a quinoline derivative utilized in the synthesis of various biologically active compounds, is a potent tool in our arsenal.[1][2][3] However, its hazardous properties necessitate a comprehensive and well-understood protocol for its handling and disposal.

This guide moves beyond generic safety data sheet recommendations to provide a procedural and logical framework for the safe management of this compound waste in a laboratory setting. Understanding the causality behind these procedures is paramount to fostering a culture of safety and ensuring regulatory compliance.

Hazard Profile: Understanding the "Why"

This compound is not a benign substance. Its hazard profile, established through standardized GHS classifications, dictates the stringent handling and disposal precautions we must take. The primary risks are acute oral toxicity and severe damage to the eyes, alongside skin and respiratory irritation.[4][5]

Hazard ClassificationGHS CategorySignal WordHazard StatementSource
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[4][5]
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage[4][5]
Skin IrritationCategory 2WarningH315: Causes skin irritation[4][6]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[4][6]

This profile underscores that any exposure can have significant health consequences, making proper containment from use to disposal a critical safety objective.

PART 1: Immediate Actions & Spill Management

Accidents happen, but a prepared response minimizes risk. In the event of a spill, immediate and correct action is crucial.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE:

    • Chemical-resistant gloves (nitrile or chloroprene are recommended).[8]

    • Safety goggles and a face shield to protect against splashes.[6]

    • A lab coat.[9]

    • For large spills, a full-face respirator may be necessary.[6]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or dry earth to dike the spill and prevent it from spreading.[10] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • For Dry Spills: Carefully sweep or scoop the solid material into a designated, labeled hazardous waste container.[7][11] Avoid generating dust.[11]

    • For Liquid Spills: Once absorbed, carefully scoop the absorbent material into the hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: Seal the hazardous waste container and label it clearly as "Hazardous Waste: this compound." Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[6][12]

PART 2: Waste Segregation & Collection Protocol

Proper disposal begins at the point of generation. Segregating waste correctly is not just a regulatory requirement; it is essential for safe and cost-effective disposal. The primary causal factor here is that halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, and mixing them with non-halogenated waste streams can complicate the entire disposal process.[13][14]

Mandatory Visualization: Waste Disposal Decision Workflow The following diagram outlines the decision-making process for segregating waste contaminated with this compound.

G Diagram 1: Waste Segregation Workflow Start Waste Generated Type Solid or Liquid? Start->Type Solid_Contamination Grossly Contaminated? Type->Solid_Contamination Solid Liquid_Contamination Aqueous or Organic Solvent? Type->Liquid_Contamination Liquid Solid_Acute Dispose in 'SOLID HALOGENATED ACUTELY TOXIC WASTE' container. Solid_Contamination->Solid_Acute Yes (e.g., bulk powder, heavily contaminated spatulas) Solid_Trace Dispose in 'SOLID HALOGENATED CHEMICAL WASTE' (e.g., contaminated gloves, wipes). Solid_Contamination->Solid_Trace No (e.g., trace residue on PPE, weigh paper) Liquid_Aqueous Dispose in 'AQUEOUS HALOGENATED WASTE' container. Maintain neutral pH. Liquid_Contamination->Liquid_Aqueous Aqueous Liquid_Organic Dispose in 'ORGANIC HALOGENATED WASTE' container. Liquid_Contamination->Liquid_Organic Organic

Caption: Waste segregation decision tree for this compound.

Step-by-Step Segregation Methodologies

  • Acutely Toxic Solid Waste:

    • What: Unused or expired pure this compound, reaction residues, and any items grossly contaminated with the solid compound (e.g., a spatula used to weigh out grams of the material).

    • Why: This waste is highly concentrated and poses the most significant risk. It must be clearly identified for the waste disposal vendor.

    • Procedure: Collect in a sealable, clearly labeled, puncture-resistant container. The label must read "Acutely Toxic Halogenated Solid Waste" and list the chemical name.[7]

  • Contaminated Solid Waste (Non-Acute):

    • What: PPE (gloves, lab coats), weigh boats, absorbent pads, and other lab supplies with trace contamination.

    • Why: While not acutely toxic in the same way as the pure compound, these items are still considered hazardous and cannot enter the regular trash.

    • Procedure: Collect in a designated, lined container labeled "Halogenated Solid Chemical Waste."

  • Halogenated Organic Liquid Waste:

    • What: Solutions of this compound in organic solvents (e.g., DCM, Chloroform).

    • Why: Mixing halogenated and non-halogenated solvent waste is a common and costly mistake. Disposal facilities often use different processes for these streams.

    • Procedure: Collect in a dedicated, sealed, and vented solvent waste container labeled "Halogenated Organic Liquid Waste." A list of contents should be maintained.

  • Halogenated Aqueous Liquid Waste:

    • What: Aqueous solutions containing dissolved this compound.

    • Why: This waste stream must be kept separate from organic waste and managed to prevent environmental release into waterways.[15]

    • Procedure: Collect in a dedicated, sealed container labeled "Halogenated Aqueous Waste." Check the pH and neutralize if necessary before collection, as extreme pH can affect container integrity and disposal options.

PART 3: The Final Disposal Pathway

The ultimate fate of this chemical waste is critical. Due to its chlorinated heterocyclic structure, this compound is not suitable for landfill or simple chemical neutralization in the lab.

  • High-Temperature Incineration: This is the industry-standard and environmentally preferred method for disposing of chlorinated organic compounds.[16]

    • The Causality: Incineration at temperatures typically above 850°C, and often exceeding 1100°C, with sufficient residence time and in the presence of excess oxygen, is necessary to ensure the complete destruction of the chlorinated molecule. This process breaks the carbon-chlorine bonds and prevents the formation of highly toxic and persistent byproducts like dioxins and furans. The resulting acid gases (like HCl) are then neutralized in a scrubber system.[17]

  • Licensed Waste Management: All waste containing this compound must be disposed of through your institution's EHS department, which will contract with a licensed hazardous waste management company.[18] These companies have the permitted facilities and expertise to handle and incinerate this type of waste in compliance with EPA and local regulations.[19][20]

PART 4: Decontamination of Reusable Equipment

Properly cleaning laboratory glassware and equipment after use is a final, crucial step in the handling lifecycle.

  • Initial Rinse: Rinse the glassware or equipment with a small amount of a suitable organic solvent (one in which the compound is soluble, such as acetone) to remove the bulk of the residue. This rinse solvent must be collected and disposed of as "Halogenated Organic Liquid Waste."

  • Secondary Wash: Wash the rinsed equipment with soap and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: For critical applications, a final rinse with a clean solvent, which is then analyzed by an appropriate method (e.g., HPLC, GC-MS), can validate the complete removal of the compound.

By adhering to these detailed procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline-6-carboxamide. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2023). New insights into the typical nitrogen-containing heterocyclic compound-quinoline degradation and detoxification by microbial consortium. PubMed.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information.
  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • ResearchGate. (1990). Microbial degradation of quinoline and methylquinolines.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Wikipedia. (n.d.). Quinoline.
  • Princeton University. (n.d.). Standard Operating Procedure for: Chlorine.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.
  • University of California, Santa Barbara. (n.d.). Chemical Compatibility Chart.
  • Chemsrc. (2025). This compound.
  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • National Center for Biotechnology Information. (n.d.). Environmental fate and toxicology of chlorothalonil. PubMed.
  • INTEGRA Chemical Company. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • U.S. Environmental Protection Agency. (1999). Land Disposal Restrictions for Newly Identified Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
  • ResearchGate. (n.d.). Environmental Fate and Toxicology of Chlorothalonil.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 4-Chloro-6-methoxy-2-methylquinoline, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), handling, and disposal of this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted quinoline derivative. Based on data for the compound and structurally similar chemicals, it is classified as hazardous.[1][2][3] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Key hazard classifications according to the Globally Harmonized System (GHS) include:

  • Acute Toxicity, Oral (Danger): Toxic if swallowed.[1][2]

  • Skin Irritation (Warning): Causes skin irritation.[1][3]

  • Serious Eye Damage (Danger): Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Warning): May cause respiratory irritation.[1][3]

Understanding these classifications is the foundational step in our risk assessment. The "Danger" signal word associated with acute oral toxicity and serious eye damage underscores the critical need for stringent protective measures.[1][2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier between you and the chemical. Each component of your PPE ensemble is chosen to counteract a specific hazard presented by this compound.

PPE ComponentSpecification & Rationale
Hand Protection Primary Gloves: Viton® or Polyvinyl Alcohol (PVA) gloves are recommended for extended contact due to their high resistance to chlorinated and aromatic solvents.[3][4] Secondary/Splash Protection: Double-gloving with a thicker gauge, chemical-resistant nitrile glove as the outer layer is a prudent practice. Nitrile offers good general resistance and excellent dexterity but provides limited protection against direct, prolonged contact with chlorinated hydrocarbons.[5][6][7] Immediately replace gloves upon any sign of contamination or degradation.[8]
Eye & Face Protection Chemical Splash Goggles: Must be worn at all times. They should conform to EN 166 (EU) or NIOSH (US) standards and provide a complete seal around the eyes to protect against splashes and dust.[3][9] Face Shield: A full-face shield must be worn over safety goggles, especially when handling larger quantities, during transfers, or when there is a significant risk of splashing. This provides a secondary layer of protection for the entire face.
Skin & Body Protection Chemical-Resistant Laboratory Coat: A lab coat made of a non-absorbent material, such as polyethylene-coated polypropylene, is required.[10] Standard cotton lab coats are not suitable as they can absorb chemicals, holding them against the skin. The lab coat should have long sleeves and a secure closure. Chemical-Resistant Apron: For procedures with a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection In a Ventilated Hood: When handling the solid compound or preparing solutions inside a certified chemical fume hood, respiratory protection may not be required if the airflow is adequate. Outside of a Hood/Risk of Aerosolization: If there is a risk of dust or aerosol generation and work cannot be confined to a fume hood, a NIOSH-approved respirator is mandatory. A half-mask or full-face respirator equipped with a combination cartridge for Organic Vapors and Acid Gases (OV/AG) is recommended.[11][12] The "black" color code typically indicates an organic vapor cartridge.[11] A P100 particulate pre-filter should be included if handling the powder.

Operational Plan: A Step-by-Step Handling Protocol

A self-validating protocol anticipates potential failures and incorporates checks to ensure safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.

Preparation and Pre-Handling Safety Check
  • Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.

  • Designate an Area: Clearly designate a specific area within a certified chemical fume hood for handling the compound.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[13] Have a spill kit readily available that contains an inert absorbent material like vermiculite or sand.[1]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

Handling the Compound
  • Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles. Use disposable weigh boats.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Keep containers closed when not in use.[14]

  • Avoid Inhalation: Never smell chemicals directly.[8] The risk of respiratory irritation from this compound necessitates that all operations with the potential to generate dust or vapors be performed with adequate ventilation.[3]

  • Prevent Contact: Use tools (spatulas, forceps) to handle the solid. If gloves become contaminated, remove them immediately using the proper technique, dispose of them in the designated waste stream, and wash your hands before donning new gloves.[9]

Post-Handling and Decontamination
  • Decontaminate Surfaces: After handling is complete, wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Lab coats should not be worn outside the laboratory.[8]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[14][15]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_exit Exit Procedure prep1 Review SDS prep2 Verify Fume Hood & Eyewash prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid / Transfer Solution prep3->handle1 Begin Work handle2 Keep Containers Closed handle1->handle2 handle3 Monitor for Contamination handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Work Complete clean2 Clean Equipment clean1->clean2 clean3 Segregate Waste clean2->clean3 exit1 Doff PPE Correctly clean3->exit1 Dispose of Waste exit2 Wash Hands Thoroughly exit1->exit2

Caption: Workflow for handling this compound.

Disposal Plan: Managing Halogenated Waste

As a chlorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous halogenated waste.[2] Improper disposal can lead to environmental harm and regulatory non-compliance.

Step-by-Step Disposal Protocol
  • Segregation is Key: Never mix halogenated organic waste with non-halogenated waste.[2][13][16] This is because the disposal methods differ significantly; halogenated waste typically requires high-temperature incineration, which is a more costly and specialized process.[13][16]

  • Use Designated Containers: Collect all waste—including excess solid, contaminated solutions, and contaminated disposables (gloves, weigh boats, paper towels)—in a clearly labeled, leak-proof hazardous waste container.[14]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[14] Ensure the appropriate hazard pictograms are displayed.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[14]

Disposal Decision Pathway

start Waste Generated (Solid, Liquid, or Contaminated Solid) q1 Is the waste halogenated? start->q1 halogenated Collect in 'Halogenated Organic Waste' Container q1->halogenated Yes (Contains Cl) non_halogenated Collect in 'Non-Halogenated Organic Waste' Container q1->non_halogenated No label_container Label Container: - 'Hazardous Waste' - Full Chemical Name(s) halogenated->label_container non_halogenated->label_container store Store in Secure Secondary Containment label_container->store pickup Arrange for EHS Pickup store->pickup

Caption: Decision process for segregating chemical waste.

By adhering to these scientifically grounded safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Trust in these procedures is built upon the understanding that they are not arbitrary rules, but a self-validating system designed for the specific chemical realities of your work.

References

  • PubChem. This compound | C11H10ClNO | CID 610114.
  • Braun Research Group, University of Delaware. Halogenated Organic Liquids - Standard Operating Procedure.
  • YourGloveSource.com. What is the best glove for the handling of chemicals? (2015).
  • Northwestern University. Cartridge Selection.
  • PubChem. 4-Chloro-7-methoxyquinoline-6-carboxamide | C11H9ClN2O2 | CID 22936418.
  • University of British Columbia. Organic Solvent Waste Disposal.
  • Gemplers. Selecting the Right Reusable Respirator Cartridge Filter (2024).
  • Black Box Safety. Chemical Resistant Gloves.
  • WellBefore. Best Gloves That Protect Your Hands from Hazardous Chemicals (2023).
  • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 2011.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy (2019).
  • University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories.
  • University of California, Berkeley | Office of Environment, Health & Safety. Glove Selection Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.